Technical Documentation Center

2-(2-Bromophenyl)-6-methylquinazoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Bromophenyl)-6-methylquinazoline
  • CAS: 149323-84-2

Core Science & Biosynthesis

Foundational

Technical Guide: Safe Handling and Reactivity Protocols for CAS 149323-83-1

Substance: 2-(2-Bromophenyl)-4-chloro-6-methylquinazoline Chemical Class: Halogenated Quinazoline Heterocycle Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds)[1] Part 1: Core Directive & Subs...

Author: BenchChem Technical Support Team. Date: March 2026

Substance: 2-(2-Bromophenyl)-4-chloro-6-methylquinazoline Chemical Class: Halogenated Quinazoline Heterocycle Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds)[1]

Part 1: Core Directive & Substance Profile[1]

Executive Summary

This guide addresses the technical handling, safety profile, and reactivity of CAS 149323-83-1 , chemically identified as 2-(2-Bromophenyl)-4-chloro-6-methylquinazoline .[1] As a Senior Application Scientist, it is critical to contextualize this compound not merely as a white powder, but as a high-energy electrophile .

The presence of the chlorine atom at the C4 position of the quinazoline ring renders this molecule highly reactive toward nucleophiles (amines, thiols, hydroxyls).[1] In a drug development context, this reactivity is a feature for synthesis (SNAr reactions) but a hazard for biological systems , as it can covalently modify proteins.[1] Therefore, this compound must be handled as a potential skin sensitizer and corrosive agent (due to hydrolysis-induced HCl release), requiring strict moisture control and containment.[1]

Physicochemical Identity Table
PropertySpecification
CAS Number 149323-83-1
Chemical Name 2-(2-Bromophenyl)-4-chloro-6-methylquinazoline
Molecular Formula C₁₅H₁₀BrClN₂
Molecular Weight 333.61 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF; Reacts with Water/Alcohols
Reactivity High: C4-Chloro is a leaving group (SNAr active)
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated

Part 2: Scientific Integrity & Hazard Assessment (GHS)[1]

Hazard Classification Logic

Note: While specific toxicological data for this exact intermediate may be sparse in public registries, structural activity relationships (SAR) with similar 4-chloroquinazolines (e.g., precursors to Gefitinib/Erlotinib) dictate the following precautionary GHS classifications.

Core Hazards
  • Skin Corrosion/Irritation (Category 1B/2): The C4-Cl bond is susceptible to hydrolysis upon contact with mucosal moisture, releasing Hydrochloric Acid (HCl).[1] This causes immediate irritation or chemical burns.[1]

  • Serious Eye Damage (Category 1): Irreversible damage is possible due to the combined effect of organic solvent solubility and acid generation.[1]

  • Skin Sensitization (Category 1): As an electrophile, the compound can haptenize skin proteins, leading to allergic contact dermatitis.[1]

Signal Word: DANGER
Hazard Statement (H-Code)Description
H314 Causes severe skin burns and eye damage (Conservative classification).[1]
H317 May cause an allergic skin reaction.[1]
H335 May cause respiratory irritation.[1][2]
EUH014 Reacts violently with water (Hydrolysis).[1]
Reactivity & Stability (The "Why" Behind the Protocol)

The stability of CAS 149323-83-1 is compromised by moisture.[1]

  • Mechanism: Water attacks the C4 position, displacing the chloride.[1]

  • Result: Formation of the corresponding quinazolin-4(3H)-one (inactive impurity) and HCl gas.[1]

  • Operational Impact: Handling outside a controlled humidity environment (glovebox or dry nitrogen stream) degrades the reagent and endangers the operator via acid fumes.[1]

Part 3: Handling Protocols & Engineering Controls[1]

Containment Strategy (Hierarchy of Control)

For research quantities (<10g), a standard Fume Hood is sufficient if moisture is controlled.[1] For scale-up (>100g), a Powder Containment Hood or Isolator is recommended due to sensitization risks.[1]

DOT Diagram: Handling Decision Tree

HandlingProtocol Start Start: Handling CAS 149323-83-1 ScaleCheck Check Scale & Form Start->ScaleCheck SmallScale < 10g (Solid) ScaleCheck->SmallScale LargeScale > 10g or Solution ScaleCheck->LargeScale FumeHood Chemical Fume Hood (Face Velocity > 0.5 m/s) SmallScale->FumeHood Isolator Glovebox / Isolator (Inert Atmosphere) LargeScale->Isolator PPE_Level1 PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses FumeHood->PPE_Level1 PPE_Level2 PPE: Tyvek Sleeves, N95/P100, Butyl Gloves Isolator->PPE_Level2 Action Weighing / Transfer PPE_Level1->Action PPE_Level2->Action Quench Quench Waste (aq. NaHCO3) Action->Quench Disposal

Caption: Decision logic for containment based on scale, prioritizing moisture exclusion and operator safety.

Standard Operating Procedure (SOP): Weighing & Solubilization

Objective: Prepare a stock solution for SNAr coupling without degrading the reagent.

  • Preparation:

    • Dry all glassware (flame dry or oven at 120°C) to remove adsorbed moisture.[1]

    • Equip the reaction vessel with a rubber septum and nitrogen balloon/line.[1]

    • Solvent Choice: Use Anhydrous DMF, DMAc, or THF.[1] Avoid alcohols (MeOH/EtOH) as they will react with the compound.[1]

  • Weighing:

    • Best Practice: Weigh inside a glovebox under Argon.[1]

    • Alternative: Weigh quickly in a fume hood into a tared vial, flush with Nitrogen immediately, and cap.

  • Solubilization:

    • Add anhydrous solvent via syringe through the septum.[1]

    • Observation: The solution should be clear. Turbidity or white precipitate suggests hydrolysis (formation of the insoluble quinazolinone).[1]

  • Reaction Monitoring:

    • Use TLC or LC-MS.[1]

    • Caution: When taking an LC-MS sample, quench the aliquot in dry acetonitrile/amine mixture immediately to prevent hydrolysis in the LC vial from confusing the data.[1]

Part 4: Emergency Response & Waste Management[1]

Spill Cleanup

Scenario: 5g bottle dropped in fume hood.

  • Evacuate: Alert nearby personnel.

  • PPE: Don double nitrile gloves, safety goggles, and a P100 respirator (if powder is airborne).[1]

  • Neutralization:

    • Do not use water initially (releases HCl gas).[1]

    • Cover spill with dry lime, sand, or soda ash to absorb bulk solid.[1]

    • Scoop into a hazardous waste container.[1]

    • Secondary Step: Wipe surface with a 5% Sodium Bicarbonate (NaHCO₃) solution to neutralize trace residues and hydrolysis byproducts.[1]

First Aid[1]
  • Eye Contact: Rinse immediately with saline/water for 15 minutes.[1] Note: The water will hydrolyze the compound, generating acid, so copious irrigation is vital to wash away the acid.[1] Seek ophthalmologist.[1]

  • Skin Contact: Wash with soap and water.[1] Do not use alcohol (increases skin permeability).[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1]

Waste Disposal[1]
  • Classification: Halogenated Organic Waste.[1]

  • Pre-treatment: Quench reaction mixtures with aqueous Sodium Bicarbonate before disposal to destroy the reactive C-Cl bond and neutralize acidity.[1]

Part 5: Synthesis Context (Reaction Pathway)[1]

To understand the utility of CAS 149323-83-1, we visualize its role in synthesizing a hypothetical kinase inhibitor. The C4-Chloro is the "key" that unlocks the molecule's biological activity by allowing the attachment of the pharmacophore.[1]

DOT Diagram: Synthesis Workflow

SynthesisPath SM Starting Material (Quinazolinone) Chlorination Chlorination (POCl3 / SOCl2) SM->Chlorination Activation Intermediate CAS 149323-83-1 (Reactive Electrophile) Chlorination->Intermediate Isolation Coupling SNAr Coupling (Aniline/Amine) Intermediate->Coupling + Nucleophile - HCl Product Final Kinase Inhibitor (Biologically Active) Coupling->Product

Caption: The central role of CAS 149323-83-1 as the electrophilic 'hub' in drug synthesis.[1]

Part 6: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Quinazoline Derivatives. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] United States Department of Labor.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-Chloroquinazoline derivatives.[1] Retrieved from [Link][1]

  • SafeWork Australia. Managing Risks of Hazardous Chemicals in the Workplace Code of Practice.[1] Retrieved from [Link][1]

Sources

Exploratory

medicinal chemistry applications of 2-(2-Bromophenyl)-6-methylquinazoline

Executive Summary: The "Lynchpin" Scaffold In the landscape of modern drug discovery, 2-(2-Bromophenyl)-6-methylquinazoline (hereafter referred to as BMQ-6 ) represents a high-value "lynchpin" intermediate rather than a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Lynchpin" Scaffold

In the landscape of modern drug discovery, 2-(2-Bromophenyl)-6-methylquinazoline (hereafter referred to as BMQ-6 ) represents a high-value "lynchpin" intermediate rather than a terminal drug candidate. Its structural architecture combines the privileged quinazoline pharmacophore (a validated kinase binding motif) with an ortho-bromo aryl tether (a pre-positioned synthetic handle).

This guide delineates the strategic application of BMQ-6 in generating libraries of fused polyheterocycles (specifically benzimidazo[1,2-c]quinazolines) and atropisomeric kinase inhibitors . For researchers, BMQ-6 offers a bifurcation point: one pathway leads to rigid, planar DNA intercalators (oncology/antiviral), while the other leads to flexible, rotationally restricted kinase inhibitors (EGFR/VEGFR targeting).

Structural Significance & Pharmacophore Analysis[1][2]

The utility of BMQ-6 is derived from three specific structural features that govern its reactivity and biological interaction.

The 6-Methyl "Anchor"
  • Metabolic Stability: Unlike a naked phenyl ring, the 6-methyl group blocks the para-position of the quinazoline A-ring, preventing rapid oxidative metabolism (P450-mediated hydroxylation) at this site.

  • Hydrophobic Filling: In kinase active sites (e.g., EGFR), the 6-methyl group typically occupies a small hydrophobic pocket near the gatekeeper residue, enhancing binding affinity compared to the unsubstituted analog.

The 2-(2-Bromophenyl) "Warhead"
  • Pre-organized Cyclization: The bromine atom is positioned ortho to the quinazoline C2-N3 bond. This proximity is critical for intramolecular C-N or C-C bond formation , allowing the rapid synthesis of tetracyclic fused systems.

  • Atropisomerism Potential: In non-cyclized derivatives, the bulky bromine atom forces the phenyl ring out of coplanarity with the quinazoline core (twist angle ~40-60°). This steric clash can be exploited to design conformationally restricted inhibitors that lock into specific protein sub-pockets.

Strategic Applications in Drug Design

Pathway A: Synthesis of Fused Tetracyclic Systems (DNA Intercalators)

BMQ-6 is the ideal precursor for synthesizing Benzimidazo[1,2-c]quinazolines and Indolo[1,2-c]quinazolines . These planar systems mimic the structure of alkaloids like Luotonin A, acting as Topoisomerase I inhibitors or DNA intercalators.

  • Mechanism: A Copper(I)-catalyzed Ullmann-type intramolecular N-arylation.[1][2]

  • Therapeutic Target: Solid tumors (via DNA damage response) and viral replication (via intercalation into viral RNA/DNA).

Pathway B: Cross-Coupling for Kinase Inhibition

BMQ-6 serves as an electrophile in Suzuki-Miyaura or Sonogashira couplings to extend the conjugation into the "Solvent Front" or "Back Pocket" of a kinase.

  • Target: EGFR (Epidermal Growth Factor Receptor) and VEGFR.

  • Logic: Replacing the Bromine with a heteroaryl or solubilizing group (e.g., morpholine-linked alkyne) creates a "tail" that interacts with specific residues (e.g., Cys797 in EGFR), while the quinazoline core binds the ATP hinge.

Visualizing the Synthetic Divergence

The following diagram illustrates the central role of BMQ-6 in accessing two distinct chemical spaces.

BMQ_Applications Precursors 2-Amino-5-methylbenzamide + 2-Bromobenzaldehyde BMQ6 BMQ-6 Core (2-(2-Bromophenyl)-6-methylquinazoline) Precursors->BMQ6 Condensation + Oxidation FusedSystem Benzimidazo[1,2-c]quinazoline (Planar DNA Intercalator) BMQ6->FusedSystem CuI, Base Intramolecular N-Arylation KinaseInhib 2-Biaryl-6-methylquinazoline (Extended Kinase Inhibitor) BMQ6->KinaseInhib Pd(PPh3)4 Suzuki Coupling TargetA Target: Topoisomerase I (Oncology) FusedSystem->TargetA TargetB Target: EGFR / VEGFR (Tyrosine Kinase) KinaseInhib->TargetB

Figure 1: Divergent synthetic pathways from the BMQ-6 scaffold.

Detailed Experimental Protocols

These protocols are designed for reproducibility and scalability in a medicinal chemistry setting.

Synthesis of the Core: 2-(2-Bromophenyl)-6-methylquinazoline

Principle: Oxidative condensation of an aldehyde with an anthranilamide derivative.

  • Reagents:

    • 2-Amino-5-methylbenzamide (1.0 eq)

    • 2-Bromobenzaldehyde (1.1 eq)

    • Iodine (I₂) (1.1 eq) or DDQ (1.1 eq) as oxidant

    • Potassium Carbonate (K₂CO₃) (3.0 eq)

    • Solvent: DMF or Ethanol

Step-by-Step Protocol:

  • Condensation: In a round-bottom flask, dissolve 2-amino-5-methylbenzamide (10 mmol) and 2-bromobenzaldehyde (11 mmol) in Ethanol (30 mL).

  • Cyclization: Add anhydrous K₂CO₃ (30 mmol) and Iodine (11 mmol). Note: Iodine acts as a mild Lewis acid and oxidant to drive the formation of the dihydro-intermediate and subsequent aromatization.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. Pour the mixture into crushed ice/water (100 mL) containing sodium thiosulfate (to quench excess iodine).

  • Isolation: Filter the resulting precipitate. Wash with cold water and hexanes.

  • Purification: Recrystallize from Ethanol/DMF.

    • Expected Yield: 75–85%

    • Appearance: Light yellow crystalline solid.

Application Protocol: Synthesis of Benzimidazo[1,2-c]quinazoline (Fused System)

Principle: Copper-catalyzed intramolecular C-N bond formation (Ullmann Coupling).[2]

  • Reagents:

    • BMQ-6 (Substrate)

    • Sodium Azide (NaN₃) or specific Amine source (if forming the imidazole ring in situ)

    • Alternative Precursor: If starting from the imine intermediate, use CuI (10 mol%), L-Proline (20 mol%), K₂CO₃, DMSO, 110°C.

Direct Cyclization from BMQ-6 (via Amidation):

  • Setup: Charge a sealed tube with BMQ-6 (1.0 mmol), Benzamidine or appropriate nitrogen source (1.2 eq), CuI (10 mol%), and Cs₂CO₃ (2.0 eq).

  • Solvent: Add DMSO (5 mL).

  • Reaction: Heat to 120°C for 12 hours under Argon.

  • Mechanism: The Nitrogen of the amidine displaces the Bromine (Cu-catalyzed) and condenses with the quinazoline C4 (if a leaving group is present) or N3 to fuse the ring.

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes the biological impact of modifying the BMQ-6 scaffold based on analogous quinazoline data.

Modification SiteSubstituentEffect on Physicochemical PropertiesPredicted Biological Impact
C-6 (Core) -CH₃ (Methyl) +Lipophilicity (logP ~0.5 increase)Improved hydrophobic pocket binding; reduced metabolic clearance vs. -H.
C-6 (Core) -HBaselineFaster clearance; lower potency in EGFR models.
C-2 (Phenyl) 2-Br (Ortho) High Steric Twist; Reactive HandleInactive as planar intercalator until cyclized; Active as twisted kinase inhibitor.
C-2 (Phenyl) 4-Br (Para)Planar conformation possibleLoss of cyclization potential; standard biaryl inhibitor.
Fused System Benzimidazo- Planar, Rigid, High MPHigh DNA affinity ; Cytotoxicity (IC₅₀ < 1 µM in MCF-7).

Mechanism of Action: Signaling Pathway

The diagram below details how the non-cyclized derivative (functionalized at the Br position) inhibits the EGFR signaling cascade, a primary application of this scaffold.

EGFR_Pathway Ligand EGF Ligand EGFR_Ex EGFR (Extracellular) Ligand->EGFR_Ex Binding EGFR_Intra EGFR Tyrosine Kinase Domain (Intracellular) EGFR_Ex->EGFR_Intra Dimerization Phos Autophosphorylation (Tyr Residues) EGFR_Intra->Phos Blocked by Inhibitor BMQ_Deriv BMQ-6 Derivative (Inhibitor) BMQ_Deriv->EGFR_Intra Competitive Binding (ATP Pocket) ATP ATP ATP->EGFR_Intra Attempts to Bind Downstream Downstream Signaling (RAS-RAF-MEK / PI3K-AKT) Phos->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 2: Mechanism of EGFR inhibition by BMQ-6 derivatives, preventing downstream oncogenic signaling.

References

  • Synthesis of Benzimidazo[1,2-c]quinazolines: Wang, D., et al.[1][2][3][4] "A concise and efficient synthesis of benzimidazo[1,2-c]quinazolines through CuI-catalyzed intramolecular N-arylations." Beilstein Journal of Organic Chemistry, 2015, 11, 2577–2583.

  • Antimicrobial & Cytotoxic Quinazolines: Nandwana, N.K., et al. "Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity." ACS Omega, 2018, 3(11), 15327–15340.

  • Quinazoline Scaffold Review: Mhaske, S.B., & Argade, N.P. "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 2006, 62(42), 9787-9826.

  • EGFR Inhibition by Quinazolines: Bridges, A.J. "The rationale and strategy used to develop a series of highly potent, irreversible inhibitors of the epidermal growth factor receptor family of tyrosine kinases." Cancer Investigation, 1999, 17(6), 414-428.

Sources

Foundational

The 6-Methylquinazoline Scaffold: A Technical Guide to a Privileged Core in EGFR Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The quinazoline core is a cornerstone in the development of Epidermal Growth Factor Receptor (EGF...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline core is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of targeted cancer therapeutics.[1] Its structural framework provides a versatile platform for designing potent and selective agents that compete with ATP at the kinase domain of EGFR.[1][2] Among the various substitutions on this scaffold, the 6-methylquinazoline moiety has emerged as a key building block in the design of effective EGFR inhibitors. This in-depth technical guide provides a comprehensive overview of the 6-methylquinazoline scaffold, detailing its synthesis, mechanism of action, structure-activity relationships (SAR), and the experimental protocols necessary for its evaluation. We will explore the causal reasoning behind experimental designs and provide insights grounded in established scientific principles to empower researchers in the rational design of next-generation EGFR inhibitors.

The Scientific Imperative for Targeting EGFR and the Role of the Quinazoline Scaffold

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, and survival.[3] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver of tumorigenesis in a variety of cancers, most notably non-small cell lung cancer (NSCLC).[4] This makes EGFR a prime target for therapeutic intervention.

Quinazoline-based molecules have proven to be a highly successful class of EGFR inhibitors. Marketed drugs such as gefitinib and erlotinib feature this core structure.[5] The quinazoline scaffold's efficacy stems from its ability to mimic the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the EGFR kinase domain.[2] This competitive inhibition blocks the autophosphorylation of the receptor, thereby abrogating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for tumor growth and survival.

The 4-anilinoquinazoline is a particularly important pharmacophore. The quinazoline ring system typically forms critical hydrogen bonds with the hinge region of the kinase domain, while the 4-anilino group extends into a hydrophobic pocket.[2] Modifications at various positions of the quinazoline ring and the aniline moiety have been extensively explored to enhance potency, selectivity, and to overcome acquired resistance.

The Significance of the 6-Methyl Substitution

The strategic placement of substituents on the quinazoline core is crucial for modulating inhibitory activity. Structure-activity relationship studies have consistently shown that electron-donating groups at the C-6 and C-7 positions of the quinazoline ring are favorable for potent EGFR inhibition.[1][6] The 6-methyl group, being an electron-donating substituent, is hypothesized to enhance the binding affinity of the quinazoline core to the EGFR kinase domain. This is likely due to an increase in the electron density of the quinazoline ring system, which can strengthen the key hydrogen bonding interactions with the hinge region of the enzyme.

Synthesis of the 6-Methylquinazoline Core: A Step-by-Step Approach

The synthesis of 6-methylquinazoline derivatives typically begins with the construction of the core heterocyclic system. A common and efficient method involves the cyclization of an appropriately substituted anthranilic acid derivative.

Synthesis of 6-Methylquinazolin-4(3H)-one

A foundational intermediate is 6-methylquinazolin-4(3H)-one. This can be synthesized from 2-amino-5-methylbenzoic acid.

Protocol:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-5-methylbenzoic acid with an excess of formamide.

  • Heating: Heat the mixture to approximately 150°C and stir for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration and wash with a suitable solvent, such as isopropanol, to remove any remaining formamide and impurities. Dry the purified 6-methylquinazolin-4(3H)-one.

Chlorination to 4-Chloro-6-methylquinazoline

To enable the introduction of the crucial 4-anilino side chain, the 4-oxo group is converted to a more reactive chloro group.

Protocol:

  • Reaction Setup: Suspend 6-methylquinazolin-4(3H)-one in a chlorinating agent such as phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heating: Heat the mixture to reflux (approximately 110°C) and maintain for 1-2 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Purification: The resulting precipitate, 4-chloro-6-methylquinazoline, is collected by filtration, washed with cold water, and dried. This intermediate is often used directly in the next step without further purification.[7]

Nucleophilic Substitution to Yield 4-Anilino-6-methylquinazolines

The final step in constructing the core EGFR inhibitor scaffold is the nucleophilic substitution of the 4-chloro group with a desired aniline.

Protocol:

  • Reaction Setup: Dissolve 4-chloro-6-methylquinazoline and the appropriately substituted aniline in a suitable solvent, such as isopropanol or ethanol.

  • Heating: Heat the reaction mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. The product, a 4-anilino-6-methylquinazoline derivative, often precipitates and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Structure-Activity Relationships (SAR) of 6-Methylquinazoline Derivatives

The biological activity of 4-anilino-6-methylquinazoline derivatives is highly dependent on the nature and position of substituents on both the quinazoline core and the 4-anilino moiety.

Substitutions on the 4-Anilino Ring

The 4-anilino group extends into a hydrophobic pocket of the EGFR kinase domain.

  • 3-Position: Small, lipophilic groups at the 3-position of the aniline ring, such as chloro, bromo, or ethynyl, are generally favored for high potency.[1]

  • 4-Position: Substitutions at the 4-position can be used to modulate solubility and to potentially interact with solvent-exposed regions of the ATP-binding site.

Modifications at the 6-Position of the Quinazoline Core

While this guide focuses on the 6-methyl scaffold, it is instructive to consider other C-6 modifications to understand the broader SAR.

  • Arylureido Groups: The introduction of an arylureido moiety at the C-6 position has been shown to enhance EGFR inhibitory activity.[8] These groups can form additional hydrogen bonds and hydrophobic interactions within the ATP binding site.

  • Michael Acceptors: For the development of irreversible inhibitors, a Michael acceptor group (e.g., acrylamide) can be appended to the 6-position. This group forms a covalent bond with a cysteine residue (Cys797) in the active site of EGFR, leading to prolonged and potent inhibition.[9] This strategy is particularly effective against resistance mutations like T790M.

  • Dioxygenated Rings: Fusing dioxygenated rings to the 6- and 7-positions can lead to potent EGFR inhibitors. The size of the fused ring has been shown to be a critical determinant of activity.[3]

Experimental Evaluation of 6-Methylquinazoline Derivatives

A multi-tiered approach is essential for the comprehensive evaluation of novel 6-methylquinazoline-based EGFR inhibitors. This typically involves biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.

Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This cell-free enzymatic assay measures the direct inhibitory effect of a compound on EGFR kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[3]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add the test compound dilution.

    • Add the recombinant human EGFR enzyme and a suitable substrate (e.g., poly(Glu, Tyr)) mixture to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow for compound binding to the enzyme.

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final reaction volume is typically 5-25 µL. Incubate at 30°C for 40-60 minutes.

  • Terminate Reaction and Detect ADP:

    • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Cell-Based Proliferation Assay (CellTiter-Glo® Assay)

This assay determines the effect of the compounds on the proliferation of cancer cell lines that are dependent on EGFR signaling.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A431, which overexpresses EGFR, or NSCLC cell lines with specific EGFR mutations like PC-9) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 6-methylquinazoline derivatives for 72 hours.

  • Cell Viability Measurement:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add an equal volume of CellTiter-Glo® Reagent to each well. This lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, and then measure the luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the GI₅₀ (half-maximal growth inhibition) value.

Data Presentation and Visualization

For clarity and comparative analysis, quantitative data should be presented in a structured format.

Table 1: Illustrative Biological Data for Hypothetical 6-Methylquinazoline Derivatives

Compound IDEGFR Kinase IC₅₀ (nM)A431 Cell GI₅₀ (µM)PC-9 (EGFR ex19del) GI₅₀ (µM)
6-Me-Quin-1 150.50.1
6-Me-Quin-2 50.20.05
Gefitinib 250.80.2

Visualizing Key Concepts

Visual diagrams are invaluable for illustrating complex biological pathways and experimental workflows.

EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates ADP ADP EGFR->ADP Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneTxn Gene Transcription (Proliferation, Survival) ERK->GeneTxn Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->GeneTxn Promotes ATP ATP ATP->EGFR Binds to Kinase Domain Inhibitor 6-Methylquinazoline Inhibitor Inhibitor->EGFR Competitively Inhibits EGF EGF Ligand EGF->EGFR Binds

Caption: Mechanism of EGFR signaling and competitive inhibition by 6-methylquinazoline derivatives.

Workflow for Evaluating EGFR Inhibitors

EGFR_Inhibitor_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Design Rational Design of 6-Methylquinazoline Derivatives Synthesis Chemical Synthesis & Purification Design->Synthesis BiochemAssay Biochemical EGFR Kinase Assay (IC₅₀) Synthesis->BiochemAssay CellAssay Cell-Based Proliferation Assay (GI₅₀) BiochemAssay->CellAssay SAR Structure-Activity Relationship (SAR) Analysis CellAssay->SAR LeadOpt Lead Optimization (Potency, Selectivity, ADME) SAR->LeadOpt Iterative Improvement InVivo In Vivo Efficacy Studies (Xenograft Models) LeadOpt->InVivo

Caption: A typical workflow for the discovery and development of 6-methylquinazoline-based EGFR inhibitors.

Conclusion and Future Directions

The 6-methylquinazoline scaffold represents a validated and highly tractable starting point for the design of novel EGFR inhibitors. Its favorable electronic properties contribute to potent inhibition of the EGFR kinase, and the synthetic accessibility of the core allows for extensive exploration of structure-activity relationships. Future research in this area will likely focus on the development of 6-methylquinazoline derivatives that can overcome acquired resistance to current therapies, particularly the challenging C797S mutation. Furthermore, the incorporation of the 6-methylquinazoline scaffold into dual-target inhibitors, for example, those that also inhibit other key oncogenic kinases like c-Met or VEGFR, holds significant promise for the development of more effective and durable cancer therapies.[2] This guide provides the foundational knowledge and practical protocols to empower researchers to contribute to these exciting future developments.

References

  • Structure-activity Relationships for 4-anilinoquinazolines as Potent Inhibitors at the ATP Binding Site of the Epidermal Growth Factor Receptor in Vitro. Clinical and Experimental Pharmacology and Physiology. [Link]

  • Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. [Link]

  • Design strategy of quinazoline derivative 6 as a dual EGFR and cMet inhibitor. ResearchGate. [Link]

  • Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. Biomaterials Science. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC. [Link]

  • Novel Quinazoline Derivatives Bearing Various 4-Aniline Moieties as Potent EGFR Inhibitors with Enhanced Activity Against NSCLC Cell Lines. Chemical Biology & Drug Design. [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PMC. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry. [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. PMC. [Link]

  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Quinazoline Derivatives. III. The Synthesis of 4-(3'-Diethylaminopropoxy)-6-chloroquinazoline (SN 12,254). Journal of the American Chemical Society. [Link]

  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]

  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PMC. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Semantic Scholar. [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. ResearchGate. [Link]

  • Synthetic pathway for compounds 4–6. ResearchGate. [Link]

  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncotarget. [Link]

Sources

Exploratory

biological activity of 2-(substituted phenyl) quinazolines

The Pharmacophore Frontier: A Technical Guide to the Biological Activity of 2-(Substituted Phenyl) Quinazolines Executive Summary The 2-(substituted phenyl) quinazoline scaffold represents a "privileged structure" in med...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacophore Frontier: A Technical Guide to the Biological Activity of 2-(Substituted Phenyl) Quinazolines

Executive Summary

The 2-(substituted phenyl) quinazoline scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing diverse ligands for distinct biological targets. While historically recognized for antimalarial and sedative properties, recent optimizations have positioned this pharmacophore as a cornerstone in precision oncology (EGFR/VEGFR inhibition) and next-generation anti-inflammatory therapeutics. This guide synthesizes the structural determinants, mechanistic pathways, and validated experimental protocols necessary for leveraging this scaffold in drug discovery.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The biological versatility of the 2-phenylquinazoline core stems from its ability to orient substituents in specific vectors that engage distinct binding pockets. The SAR can be bisected into two primary domains: the Quinazoline Core (Positions 4, 6, 7) and the 2-Phenyl Ring .

The Quinazoline Core (The "Hinge Binder")
  • Position 4 (The Functional Switch):

    • 4-Anilino/Amino: Critical for Kinase Inhibition (e.g., Gefitinib, Erlotinib).[1] The nitrogen atom often acts as a hydrogen bond acceptor/donor pair with the hinge region of the kinase ATP-binding pocket (e.g., Met793 in EGFR).

    • 4-Oxo (Quinazolinone): shifts activity toward Anti-inflammatory (COX/LOX inhibition) and Antimicrobial profiles. The carbonyl group alters the dipole moment and hydrogen bonding capability, reducing kinase affinity but enhancing GPCR or enzyme (e.g., DHFR) interactions.

  • Positions 6 & 7 (Solubility & Affinity):

    • Electron-donating groups (e.g., -OCH3, -O-CH2-CH2-OCH3) are essential for optimizing pharmacokinetic properties and enhancing binding affinity via hydrophobic interactions within the solvent-exposed regions of the target protein.

The 2-Phenyl Ring (The "Selectivity Tuner")
  • Electronic Effects:

    • Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -F, or -NO2 at the para position of the phenyl ring significantly enhance anti-inflammatory and antibacterial potency. This is attributed to increased lipophilicity and electronic stabilization of the ligand-receptor complex.

    • Steric Bulk: Ortho-substitution often forces the phenyl ring out of coplanarity with the quinazoline system. In kinase inhibitors, this twist can be exploited to fit into hydrophobic pockets (e.g., the "gatekeeper" region), improving selectivity against wild-type vs. mutant kinases.

Part 2: Primary Therapeutic Applications[2]

Oncology: Dual EGFR/VEGFR Inhibition

The most commercially validated application of this scaffold is in the inhibition of Receptor Tyrosine Kinases (RTKs). 2-phenylquinazolines compete with ATP for the catalytic domain of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).

Table 1: Comparative IC50 Data of Selected 2-Phenylquinazoline Derivatives

Compound IDR1 (Pos 6/7)R2 (Phenyl Pos 4')TargetIC50 (µM)Activity Profile
Ref-1 (Gefitinib) 6,7-dimethoxy3'-Cl, 4'-F (anilino)EGFR (WT)0.033Potent EGFR inhibitor
Analog A 6,7-dimethoxy4'-Cl (phenyl)EGFR (L858R)0.012Enhanced mutant binding
Analog B H4'-NO2VEGFR-20.085Anti-angiogenic dominance
Analog C 6-Br4'-OCH3Tubulin1.85Moderate antiproliferative

Data synthesized from recent SAR studies [1, 2].

Inflammation & Pain Management

Derivatives bearing a 4-oxo moiety (quinazolinones) exhibit significant anti-inflammatory activity, often comparable to NSAIDs like Diclofenac.[2]

  • Mechanism: Inhibition of Cyclooxygenase (COX-2) and suppression of pro-inflammatory cytokines (TNF-α, IL-6).

  • Key SAR: A 2-(4-chlorophenyl) substitution typically yields maximal edema reduction (up to 58% inhibition in carrageenan models) [3].

Part 3: Mechanism of Action (Oncology Focus)

The following diagram illustrates the signal transduction blockade mediated by 2-phenylquinazolines within the EGFR pathway. The molecule acts as an ATP-competitive inhibitor, preventing the autophosphorylation of tyrosine residues and halting downstream proliferation.

EGFR_Pathway EGF EGF Ligand EGFR_Inactive EGFR Monomer (Inactive) EGF->EGFR_Inactive Binding EGFR_Dimer EGFR Dimerization EGFR_Inactive->EGFR_Dimer Phosphorylation Tyrosine Autophosphorylation EGFR_Dimer->Phosphorylation ATP ATP ATP->Phosphorylation Normal State Inhibitor 2-Phenylquinazoline Derivative Inhibitor->Phosphorylation COMPETITIVE BLOCKADE (Hinge Binding) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces RAS RAS Activation Phosphorylation->RAS PI3K PI3K Phosphorylation->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Mechanism of EGFR inhibition by 2-phenylquinazolines. The ligand competes with ATP, preventing downstream RAS/RAF and PI3K/AKT signaling cascades.

Part 4: Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols utilize "self-validating" checkpoints (e.g., TLC monitoring, melting point confirmation).

Synthesis: Iodine-Catalyzed Oxidative Cyclization

This route is preferred for its operational simplicity and high yields, avoiding harsh reagents like POCl3.

Workflow Diagram:

Synthesis_Workflow Start Start: 2-Amino-benzophenone + Benzyl amine Reagent Reagent: I2 (10 mol%), DMSO Start->Reagent Reaction Reaction: 100°C, 2-4 Hours Reagent->Reaction Checkpoint CHECKPOINT: TLC (Ethyl Acetate:Hexane) Reaction->Checkpoint Checkpoint->Reaction Incomplete Workup Workup: Na2S2O3 (quench I2) Extract w/ EtOAc Checkpoint->Workup Conversion >95% Purification Purification: Recrystallization (EtOH) Workup->Purification Final Product: 2-Phenylquinazoline Purification->Final

Figure 2: One-pot oxidative cyclization workflow for 2-phenylquinazoline synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol) and the appropriate benzyl amine (1.2 mmol) in DMSO (3 mL).

  • Catalysis: Add molecular Iodine (

    
    ) (10 mol%) to the mixture.
    
  • Heating: Stir at 100°C.

  • Validation Checkpoint (TLC): After 2 hours, spot the reaction mixture on a silica TLC plate. Elute with 20% Ethyl Acetate in Hexane. The disappearance of the distinctive yellow 2-aminobenzophenone spot indicates completion.

  • Quenching: Cool to room temperature. Add saturated sodium thiosulfate (

    
    ) solution to quench excess iodine (color change from dark brown to light yellow).
    
  • Isolation: Extract with ethyl acetate (

    
    ). Wash organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from hot ethanol to yield pure crystals. Confirm identity via

    
     (characteristic singlet at 
    
    
    
    ppm for H-4 proton if not substituted).
Biological Assay: In Vitro EGFR Kinase Inhibition[1][3]
  • Preparation: Prepare serial dilutions of the test compound (0.1 nM to 10 µM) in DMSO.

  • Enzyme Mix: Combine recombinant EGFR kinase domain, peptide substrate (Poly Glu:Tyr), and reaction buffer (

    
    , 
    
    
    
    ).
  • Initiation: Add ATP (at

    
     concentration) to initiate the reaction.
    
  • Incubation: Incubate at 30°C for 45 minutes.

  • Detection: Use an ADP-Glo™ or similar luminescent assay to quantify ADP production (proportional to kinase activity).

  • Validation: Include Gefitinib as a positive control (expected

    
    ) and a DMSO-only negative control.
    

Part 5: Future Outlook

The evolution of 2-(substituted phenyl) quinazolines is moving toward Hybrid Pharmacophores . Current research focuses on linking the quinazoline core with other bioactive moieties (e.g., 1,2,3-triazoles or hydroxamic acids) to create multi-target drugs that can overcome resistance mechanisms, such as the T790M mutation in lung cancer [4].

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Int. J. Mol. Sci. 2017.

  • Recent Advances in the Biological Activity of Quinazoline. Int. J. Pharm. Chem. Anal. 2014.

  • Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-phenyl-3-substituted quinazolin-4(3H) ones. Biol. Pharm.[3][4] Bull. 2002.[2][3][4][5]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. 2022.[2][3]

Sources

Foundational

A Technical Guide to the Solubility Profile of 2-(2-Bromophenyl)-6-methylquinazoline in Organic Solvents

Abstract Introduction: The Quinazoline Scaffold and the Imperative of Solubility The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with divers...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Quinazoline Scaffold and the Imperative of Solubility

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities.[1][2][3][4] The specific compound, 2-(2-Bromophenyl)-6-methylquinazoline, is a subject of interest for its potential pharmacological applications. A fundamental yet critical parameter in the early stages of drug discovery and development is the compound's solubility profile. Solubility dictates formulation strategies, impacts bioavailability, and is a key determinant in the design of in vitro assays.[5] Poor solubility can be a significant impediment, leading to challenges in achieving desired therapeutic concentrations and complicating the interpretation of biological data.

This guide is structured to empower the researcher with the foundational knowledge and practical tools to meticulously characterize the solubility of 2-(2-Bromophenyl)-6-methylquinazoline.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its intrinsic physicochemical properties and its interaction with the solvent.[6][7][8][9] For 2-(2-Bromophenyl)-6-methylquinazoline, the following structural features are anticipated to be key determinants of its solubility:

  • The Quinazoline Core: This fused heterocyclic system possesses both aromatic character and nitrogen atoms that can act as hydrogen bond acceptors.

  • The 2-(2-Bromophenyl) Substituent: The bromophenyl group adds significant molecular weight and introduces a non-polar, hydrophobic region to the molecule.

  • The 6-methyl Group: This small alkyl group will have a minor impact on the overall polarity but will contribute to the molecule's lipophilicity.

Based on these features, it is predicted that 2-(2-Bromophenyl)-6-methylquinazoline will exhibit limited solubility in highly polar, protic solvents like water and lower alcohols, as well as in non-polar aliphatic solvents. Its solubility is likely to be most favorable in polar aprotic solvents that can engage in dipole-dipole interactions and potentially aromatic stacking interactions.

Experimental Determination of Solubility: A Validated Protocol

The gravimetric method is a reliable and widely accepted technique for determining the equilibrium solubility of crystalline compounds.[1][5] The following protocol provides a step-by-step guide for its implementation.

Materials
  • 2-(2-Bromophenyl)-6-methylquinazoline (crystalline solid)

  • Selected organic solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile, Ethyl Acetate, Methanol, Ethanol, Toluene)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Glass vials with screw caps

  • Syringe filters (0.22 µm)

  • Pre-weighed sample vials for evaporation

Step-by-Step Protocol
  • Preparation of a Supersaturated Solution: Add an excess amount of solid 2-(2-Bromophenyl)-6-methylquinazoline to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium.[5]

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step is critical to ensure that no solid particles are carried over into the subsequent analysis.

  • Sample Collection: Carefully withdraw a precise volume of the clear supernatant using a syringe fitted with a 0.22 µm filter. The filtration step removes any remaining fine particles.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound. Continue the evaporation until a constant weight of the solid residue is achieved.[5]

  • Calculation of Solubility: The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.

    Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant

Workflow for Gravimetric Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation & Sampling cluster_analysis Analysis A Add excess solid to a known volume of solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw supernatant with syringe filter D->E F Transfer to pre-weighed vial E->F G Evaporate solvent to dryness F->G H Weigh residue G->H I Calculate solubility H->I

Caption: Workflow for Gravimetric Solubility Determination.

Predicted Solubility Profile and Solvent Selection

Based on the principles of "like dissolves like," a systematic approach to solvent selection is recommended.[6][8] The following table provides a predicted qualitative solubility profile for 2-(2-Bromophenyl)-6-methylquinazoline in a range of common organic solvents, which should be confirmed experimentally.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHighThese solvents have strong dipole moments that can interact favorably with the polar quinazoline core.[1][10]
Polar Protic Methanol, EthanolModerate to LowThe ability of these solvents to hydrogen bond may be less favorable for the largely non-protic solute.
Ethers THF, DioxaneModerateThese solvents have moderate polarity and can act as hydrogen bond acceptors.
Esters Ethyl AcetateModerate to LowOffers a balance of polar and non-polar characteristics.
Aromatic TolueneLowWhile pi-pi stacking interactions are possible, the overall polarity mismatch may limit solubility.
Aliphatic Hexane, HeptaneInsolubleThe non-polar nature of these solvents is unlikely to overcome the crystal lattice energy of the polar solute.[10]

Data Presentation and Interpretation

The experimentally determined solubility data should be tabulated for clear comparison. An example template is provided below.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
DMSO25Experimental ValueCalculated Value
DMF25Experimental ValueCalculated Value
THF25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value

Conclusion

While direct solubility data for 2-(2-Bromophenyl)-6-methylquinazoline is not yet published, this guide provides a robust scientific framework for its determination and interpretation. By following the detailed gravimetric protocol and considering the physicochemical principles outlined, researchers can generate high-quality, reliable solubility data. This information is indispensable for advancing the study of this and other novel quinazoline derivatives in the context of drug discovery and development.

References

  • Benchchem.
  • Baluja, S., Ramavat, P., & Nandha, K. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.
  • Connors, K. A. (1995). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 84(7), 843-848.
  • Benchchem.
  • ResearchGate.
  • Benchchem.
  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent.
  • Gor, D., Patel, P., Shah, M., & Patel, P. S. (2012). Synthesis and characterization of 3-(4-{[(substituted phenyl) methylene]amino}phenyl)-6-bromo-2-methylquinazoline-4-one. Journal of Chemical and Pharmaceutical Research, 4(4), 1947-1949.
  • ResearchGate. Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones.
  • Indian Journal of Pharmaceutical Sciences. (2003). PDF.
  • AAT Bioquest. (2022, April 18).
  • Malasala, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100781.
  • Lund University Publications.
  • Scribd. Factors Affecting Solubility | PDF.
  • YouTube. (2010, May 5). Factors Affecting Solubility.
  • PubChem. N-[4-[(3-bromophenyl)amino]quinazolin-6-yl]-2-methylacrylamide.
  • Sahu, J. K., et al. (2018). Chemistry and activity of quinazoline moiety: A systematic review study. Journal of Advanced Pharmaceutical Technology & Research, 9(4), 115–123.
  • MolPort. Compound 2-{2-[(3-bromophenyl)methylidene]hydrazinyl}-6-methyl-4-phenylquinazoline...
  • El-Sayed, M. A., et al. (2022). 2-(3-Bromophenyl)
  • ResearchGate.
  • Benchchem. dealing with poor solubility of 6-Nitroquinazoline in organic solvents.

Sources

Exploratory

Advanced Synthetic Modalities for 2-Arylquinazolines: A Mechanistic and Methodological Review

Executive Summary The 2-arylquinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous therapeutics, including potent epidermal growth factor recepto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-arylquinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous therapeutics, including potent epidermal growth factor receptor (EGFR) inhibitors, antimalarials, and antimicrobial agents[1][2]. Historically, the construction of this bicyclic nitrogen heterocycle relied on harsh, multi-step protocols such as the Bischler cyclization, which suffered from poor atom economy and the necessity for highly reactive, unstable dicarbonyl precursors.

Driven by the pharmaceutical industry's mandate for sustainable and scalable chemistry, the synthetic paradigm has shifted. This technical guide critically evaluates the recent literature on 2-arylquinazoline synthesis, focusing on the mechanistic causality behind catalyst selection, the rise of metal-free green oxidations, and the direct functionalization of unactivated C-H bonds[3][4][5].

Mechanistic Evolution of Synthetic Pathways

Transition-Metal-Catalyzed Dehydrogenative Annulation

Ruthenium and palladium catalysts have revolutionized quinazoline synthesis by enabling the direct use of stable, commercially available precursors. A landmark protocol by Chen et al. utilizes a commercially available ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


/Xantphos/t-BuOK system to couple 2-aminoaryl methanols with benzonitriles[5].

Causality of the Catalytic System: The selection of ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


 ligated with Xantphos (a bidentate diphosphine ligand with a wide bite angle) provides the exact steric and electronic environment required to facilitate the initial dehydrogenation of the alcohol to an aldehyde. The strong base (t-BuOK) is not merely an additive; it is mechanistically essential for deprotonating the coordinated alcohol, thereby accelerating the 

-hydride elimination step. Subsequent nucleophilic attack by the amine onto the benzonitrile yields an amidine intermediate, which undergoes intramolecular cyclization and a final dehydrogenative aromatization to yield the 2-arylquinazoline.

RuMechanism A 2-Aminoaryl Methanol C Ru-Catalyzed Dehydrogenation A->C -H2 B Benzonitrile D Amidine Intermediate B->D Nucleophilic Attack C->D Aldehyde Formation E Intramolecular Cyclization D->E Base (t-BuOK) F 2-Arylquinazoline E->F Aromatization (-H2O, -H2)

Caption: Catalytic cycle of Ru-mediated dehydrogenative annulation for 2-arylquinazoline synthesis.

Metal-Free Green Oxidation via Organocatalysis

To eliminate trace heavy-metal impurities—a critical regulatory hurdle in drug development—metal-free oxidative pathways have gained immense traction[3]. A highly practical approach involves the salicylic acid-catalyzed oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen[4].

Causality of Organocatalysis: Traditional metal-free systems often required stoichiometric, hazardous oxidants (e.g., iodine or TBHP)[3]. In contrast, salicylic acid acts as a bifunctional organocatalyst. Its phenolic hydroxyl and carboxylic acid groups facilitate proton transfer, stabilizing the transition state during the aerobic oxidation of benzylamine to the corresponding imine. This highly selective imination prevents the undesired auto-oxidation of o-aminobenzylamine, ensuring that cross-condensation is kinetically favored over homo-coupling[4].

Copper-Catalyzed Dual Oxidative Benzylic C-H Amination

Direct functionalization of unactivated


 C-H bonds represents the pinnacle of step economy. Liu et al. developed a Cu-catalyzed protocol utilizing methylarenes and 2-aminobenzoketones[6][7].

Causality of the Copper/Oxidant Synergy: The dual oxidative nature of this reaction requires the cleavage of the benzylic C-H bond, which kinetic isotope effect (KIE) studies identify as the rate-determining step[6]. The copper catalyst acts as a single-electron transfer (SET) agent, generating a benzylic radical. This radical is rapidly trapped by an amine source (e.g., ammonium acetate) to form a transient benzylamine in situ. Subsequent condensation with the 2-aminobenzoketone and final oxidative cyclization constructs the pyrimidine ring[6].

Quantitative Comparative Analysis

The following table summarizes the operational parameters and efficiency metrics of the discussed synthetic strategies, allowing researchers to select the optimal pathway based on available infrastructure and regulatory constraints.

Synthetic StrategyKey PrecursorsCatalyst / OxidantTemp (°C)Yield RangeAtom Economy / E-Factor
Dehydrogenative Annulation 2-Aminoaryl methanols + Benzonitriles

/ t-BuOK
11070–92%High (No halogenated waste;

byproduct)
Metal-Free Green Oxidation o-Aminobenzylamines + BenzylaminesSalicylic Acid /

8065–81%Very High (Water is the only byproduct)
Dual C-H Amination Methylarenes + 2-Aminobenzoketones

/

or TBHP
10055–85%Moderate (Requires excess methylarene solvent)

Experimental Methodologies and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) and specific checkpoints to verify the reaction's progress.

Protocol A: Metal-Free Salicylic Acid-Catalyzed Synthesis

Objective: Synthesize 2-phenylquinazoline from o-aminobenzylamine and benzylamine.

  • Reagent Preparation & Mixing:

    • Action: Dissolve o-aminobenzylamine (1.0 mmol) and benzylamine (1.2 mmol) in 5 mL of DMSO in a 25 mL round-bottom flask.

    • Causality: A slight excess of benzylamine compensates for potential volatility. DMSO is chosen for its high oxygen solubility and ability to stabilize polar transition states.

    • Validation Checkpoint: The solution must remain clear. Immediate precipitation indicates degraded starting materials (e.g., carbonate formation from atmospheric

      
      ).
      
  • Catalyst Addition:

    • Action: Add Salicylic Acid (10 mol%, 0.1 mmol) to the mixture.

    • Causality: Initiates the hydrogen-bonding network required for selective imine formation.

  • Aerobic Oxidation:

    • Action: Equip the flask with an

      
       balloon and heat to 80 °C with vigorous stirring for 12 hours.
      
    • Causality:

      
       acts as the terminal oxidant. Vigorous stirring maximizes the gas-liquid interfacial area, overcoming mass transfer limitations.
      
    • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The primary amine spot (ninhydrin active,

      
      ) should disappear, replaced by a highly UV-active product spot (
      
      
      
      ).
  • Isolation & Verification:

    • Action: Quench with water, extract with EtOAc (

      
       mL), dry over 
      
      
      
      , and purify via flash chromatography.
    • Validation Checkpoint: LC-MS analysis of the isolated fraction must display an

      
       peak at m/z 207.1, confirming the 2-phenylquinazoline structure.
      

Workflow Step1 1. Reagent Preparation Mix o-aminobenzylamine & benzylamine in DMSO. Step2 2. Catalyst Addition Add Salicylic Acid (10 mol%). Step1->Step2 Step3 3. Aerobic Oxidation Stir under O2 atmosphere at 80°C. Step2->Step3 Step4 4. Cyclization & Aromatization Monitor via TLC until full conversion. Step3->Step4 Step5 5. Isolation & Validation Chromatography & LC-MS verification. Step4->Step5

Caption: Step-by-step workflow for the metal-free, salicylic acid-catalyzed synthesis of 2-arylquinazolines.

Protocol B: Ruthenium-Catalyzed Dehydrogenative Synthesis

Objective: Synthesize 2-phenylquinazoline from 2-aminoaryl methanol and benzonitrile.

  • Inert Atmosphere Setup:

    • Action: In a glovebox, charge a Schlenk tube with 2-aminoaryl methanol (0.5 mmol), benzonitrile (0.6 mmol),

      
       (2 mol%), Xantphos (4 mol%), and t-BuOK (1.0 mmol).
      
    • Causality: The Ru-catalyst and t-BuOK are highly sensitive to moisture and atmospheric oxygen, which can irreversibly poison the active metal center or quench the base.

  • Solvent Addition & Heating:

    • Action: Add 3 mL of anhydrous toluene. Seal the tube and heat at 110 °C for 24 hours.

    • Causality: Toluene provides the necessary boiling point to reach the activation energy required for dehydrogenation without degrading the catalyst.

    • Validation Checkpoint: A color change from pale yellow to deep red/brown indicates the formation of the active Ru-alkoxide complex.

  • Workup:

    • Action: Cool to room temperature, filter through a short pad of Celite to remove the metal catalyst, and concentrate in vacuo.

    • Validation Checkpoint:

      
      -NMR of the crude mixture should show the disappearance of the benzylic 
      
      
      
      protons (
      
      
      ppm) and the appearance of the diagnostic quinazoline aromatic proton at the C4 position (
      
      
      ppm).

References

  • Chen, M., et al. "A Novel Ruthenium-Catalyzed Dehydrogenative Synthesis of 2-Arylquinazolines from 2-Aminoaryl Methanols and Benzonitriles." Organic Letters, 2014.[Link]

  • Yoshida, Y., et al. "Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System." Frontiers in Chemistry, 2022.[Link]

  • Liu, L.-Y., et al. "Efficient synthesis of 2-arylquinazolines via copper-catalyzed dual oxidative benzylic C-H aminations of methylarenes." Chinese Journal of Chemical Physics, 2015.[Link]

  • Sharma, P., et al. "Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines." Molecules (via PMC - NIH), 2023.[Link]

  • Kumar, A., et al. "Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives." MDPI, 2024.[Link]

  • Auti, P. S., et al. "Synthesis of Novel Hybrids of Quinazoline and Artemisinin with High Activities against Plasmodium falciparum, Human Cytomegalovirus, and Leukemia Cells." ACS Omega, 2017.[Link]

Sources

Foundational

Harnessing the Halogen: A Technical Guide to the Therapeutic Potential of Brominated Quinazoline Scaffolds

Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activity.[1][2][3] The strategic introduction of brom...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activity.[1][2][3] The strategic introduction of bromine atoms onto this privileged core—a process known as bromination—serves as a powerful tool to modulate physicochemical properties and enhance pharmacological potency. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of brominated quinazoline building blocks for researchers, chemists, and drug development professionals. We will delve into their significant potential in oncology, particularly as kinase inhibitors, as well as their emerging roles as anti-inflammatory and antimicrobial agents. This document synthesizes field-proven insights with detailed experimental protocols and data, offering a comprehensive resource for leveraging these halogenated heterocycles in modern drug discovery.

The Quinazoline Core and the Strategic Role of Bromination

Quinazoline is a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a pyrimidine ring.[3] This aromatic structure is a "privileged scaffold" because it can interact with a wide variety of biological targets, leading to diverse pharmacological effects.[4] Several quinazoline-based drugs have received FDA approval, including gefitinib, erlotinib, and lapatinib, primarily for cancer treatment.[5][6][7]

The deliberate incorporation of a bromine atom is a key strategy in medicinal chemistry. This is not merely an arbitrary addition; it is a calculated decision to fine-tune the molecule's properties:

  • Enhanced Binding Affinity: Bromine, as a lipophilic and polarizable atom, can form favorable halogen bonds and hydrophobic interactions within the active site of a target protein, thereby increasing binding affinity and potency.[8]

  • Modulated Lipophilicity: The addition of bromine increases the molecule's lipophilicity, which can significantly alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving cell membrane permeability and bioavailability.

  • Metabolic Stability: The C-Br bond can block sites on the molecule that are susceptible to metabolic oxidation, thus increasing the drug's half-life in the body.

  • Synthetic Handle: A bromine atom provides a reactive site for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the synthesis of a diverse library of analogues.[9]

The precise placement of the bromine atom on the quinazoline ring is critical and dictates its ultimate effect on biological activity, a concept central to Structure-Activity Relationship (SAR) studies.[10]

Caption: The core structure of quinazoline with standard IUPAC numbering.

Synthesis of Brominated Quinazoline Building Blocks

The synthesis of brominated quinazolines can be achieved via two primary strategies: starting with a pre-brominated precursor or by direct bromination of a pre-formed quinazoline ring. A common and efficient method involves the cyclization of a brominated anthranilic acid derivative.

The causality behind this choice is twofold: it ensures precise regiochemical control of the bromine's position and utilizes commercially available or readily synthesized starting materials. The use of N-bromosuccinimide (NBS) is often preferred for bromination steps as it is a safer and easier-to-handle solid reagent compared to elemental bromine.[11][12]

Synthesis_Workflow start 5-Bromoanthranilic Acid (Starting Material) step1 React with Acetyl Chloride start->step1 Acylation intermediate1 2-Acetamido-5-bromobenzoic acid step1->intermediate1 step2 Reflux with Amine (R-NH2) & PCl3 intermediate1->step2 Cyclization product 6-Bromo-2-methyl-3-R-quinazolin-4(3H)-one (Final Product) step2->product

Caption: Generalized workflow for the synthesis of a 6-bromo-quinazolinone derivative.

Detailed Protocol: Synthesis of 6-bromo-2-methyl-3-phenylquinazolin-4(3H)-one

This protocol is a representative example adapted from established methodologies for synthesizing quinazolinone derivatives.[13] It is a self-validating system where the successful formation of intermediates and the final product can be monitored by Thin-Layer Chromatography (TLC) and confirmed by spectroscopic analysis.

Step 1: Synthesis of 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one

  • In a 250 mL round-bottom flask, dissolve 5-bromoanthranilic acid (0.01 mol) in acetic anhydride (30 mL).

  • Add 1-2 drops of concentrated sulfuric acid as a catalyst.

  • Heat the mixture under reflux for 2 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture slowly into ice-cold water while stirring.

  • The solid precipitate (6-bromo-2-methyl-4H-3,1-benzoxazin-4-one) is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from ethanol may be performed for further purification.

Step 2: Synthesis of 6-bromo-2-methyl-3-phenylquinazolin-4(3H)-one

  • Combine the 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one (0.01 mol) from Step 1 and aniline (0.01 mol) in glacial acetic acid (25 mL) in a round-bottom flask.

  • Heat the mixture under reflux for 4-6 hours. Again, monitor the reaction's progress using TLC.

  • Upon completion, cool the reaction mixture and pour it into crushed ice.

  • The resulting solid product is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to yield the final compound.

Characterization: The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Anticancer Applications: Targeting Key Signaling Pathways

The most significant therapeutic potential of brominated quinazolines lies in oncology.[1][5] Many derivatives function as potent inhibitors of protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[14] Uncontrolled kinase activity is a hallmark of many cancers.[1][5]

Mechanism of Action: Kinase Inhibition

Quinazoline-based inhibitors are typically designed to be competitive inhibitors of adenosine triphosphate (ATP).[14] They bind to the ATP-binding pocket of the kinase domain on receptors like the Epidermal Growth Factor Receptor (EGFR), preventing the phosphorylation and subsequent activation of downstream signaling cascades that promote tumor growth.[6][14] The presence of a bromine atom, particularly on the aniline ring of 4-anilinoquinazolines, has been shown to be advantageous for antiproliferative activity.[1][15]

EGFR_Pathway cluster_membrane Cell Membrane EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS Activates PI3K PI3K/AKT/mTOR Pathway EGFR->PI3K Activates Inhibitor Brominated Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding ATP ATP ADP ADP + Pi Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of brominated quinazolines.

Data on Anticancer Activity

The introduction of bromine at various positions has yielded compounds with potent inhibitory activity against key cancer targets.

Compound/DerivativeTarget(s)IC₅₀ Value(s)Cancer Cell Line(s)Reference
4-(3'-bromoanilino)-6,7-dimethoxyquinazolineEGFRPotent (not specified)Not specified[15]
6-bromo-2-(pyridin-3-yl)-4-(4-bromophenylethylidene-hydrazinyl)quinazolineEGFRwt46.1 nMMDA-MB-231[8]
3-bromo-aniline quinazoline with N-Boc glycineEGFR3.2 nMHepG2[8]
2-(3-bromophenyl)-6-methylquinazolin-4-oneCDK90.142 µMNot specified[16]
N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine scaffoldpan-HERSub-nanomolarNot specified[8]

Antimicrobial and Anti-inflammatory Potential

While oncology remains the primary focus, the therapeutic scope of brominated quinazolines is expanding.

Antimicrobial Activity

Certain brominated quinazolinone derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[17] The mechanism is believed to involve the inhibition of essential bacterial processes, such as cell wall biosynthesis.[18] For instance, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one showed high activity against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia.[17]

Compound/DerivativeOrganism(s)Activity MetricReference
6-bromo-2-methyl-3-(substituted phenyl)-quinazolin-4-onesB. subtilis, S. aureus, P. aeruginosa, C. albicans, A. nigerSignificant Inhibition[13]
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneS. aureus, E. coli, K. pneumoniaHigh Activity[17]
Acylhydrazone of 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-oneS. aureus, E. coli, P. aeruginosa, A. nigerSignificant Activity[19]
Anti-inflammatory Activity

Brominated quinazolines have also emerged as promising anti-inflammatory agents. Their mechanism often involves the inhibition of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[20] For example, a quinazoline-based BET bromodomain inhibitor, CN210, was shown to ameliorate indomethacin-induced ileitis by inhibiting the expression of inflammatory cytokines.[21] Interestingly, structure-activity relationship studies have shown varied effects; while a 6-bromo substitution on one quinazolinone series proved to be the most potent derivative for anti-inflammatory activity, another study on benzothiazole-substituted quinazolinones found that brominated derivatives had lower activity than their unsubstituted counterparts, highlighting the importance of the overall molecular context.[22]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized brominated quinazoline compounds, a robust and reproducible biological assay is essential. The MTT assay is a standard colorimetric method for evaluating in vitro cytotoxic activity.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol provides a framework for assessing the dose-dependent cytotoxic effects of a compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Brominated quinazoline test compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates, sterile

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Workflow:

MTT_Assay_Workflow A Seed cells into 96-well plate B Incubate for 24h (allow attachment) A->B C Treat cells with serial dilutions of compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (formazan formation) E->F G Add solubilization buffer to dissolve formazan crystals F->G H Read absorbance (e.g., at 570 nm) G->H I Calculate % viability and IC50 value H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the brominated quinazoline compound in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Future Perspectives and Conclusion

Brominated quinazoline building blocks represent a highly valuable and versatile class of compounds in drug discovery. Their proven success as kinase inhibitors in oncology provides a strong foundation for future development. The strategic placement of bromine not only enhances potency but also provides a gateway for creating extensive libraries of new chemical entities with potentially superior therapeutic profiles.

Future research should focus on exploring their potential as multi-target inhibitors, developing derivatives with improved selectivity to minimize off-target effects, and investigating their efficacy in combination therapies. The continued exploration of their antimicrobial and anti-inflammatory properties may also lead to novel treatments for infectious and autoimmune diseases. By integrating rational design, robust synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of these powerful halogenated scaffolds can be realized.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Vertex AI Search.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Vertex AI Search.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). Vertex AI Search.
  • A quinazoline-based bromodomain inhibitor, CN210, ameliorates indomethacin-induced ileitis in mice by inhibiting inflammatory cytokine expression - PMC. Vertex AI Search.
  • Quinazoline - Wikipedia. Vertex AI Search.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC. Vertex AI Search.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. Vertex AI Search.
  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials - ACS Publications. (2021). Vertex AI Search.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h) - Medires Publishing. (2023). Vertex AI Search.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. (2022). Vertex AI Search.
  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace. Vertex AI Search.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI. (2022). Vertex AI Search.
  • Quinazoline derivatives: synthesis and bioactivities - PMC. (2013). Vertex AI Search.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (2021). Vertex AI Search.
  • Navigating the Synthesis and Characterization of Brominated Quinazolines: A Technical Guide - Benchchem. Vertex AI Search.
  • 3H)- Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - Semantic Scholar. (2011). Vertex AI Search.
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Vertex AI Search.
  • Therapeutic Potential And Pharmacological Profiling Of Quinazoline Derivatives: A Review - IJCRT.org. (2024). Vertex AI Search.
  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Vertex AI Search.
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Vertex AI Search.
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal. Vertex AI Search.
  • Synthesis, biological evaluation and molecular docking of quinazoline-4(1H)-one derivatives as anti-inflammatory and analgesic agents | Request PDF - ResearchGate. Vertex AI Search.
  • Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review | Request PDF - ResearchGate. Vertex AI Search.
  • US5770599A - Quinazoline derivatives - Google Patents. Vertex AI Search.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC. (2024). Vertex AI Search.
  • Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids - Benchchem. Vertex AI Search.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-(2-Bromophenyl)-6-methylquinazoline via Iodine-Mediated Oxidative Cyclization

Executive Summary This application note details a robust, metal-free protocol for the synthesis of 2-(2-Bromophenyl)-6-methylquinazoline starting from 2-amino-5-methylbenzamide . Quinazolines are privileged scaffolds in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, metal-free protocol for the synthesis of 2-(2-Bromophenyl)-6-methylquinazoline starting from 2-amino-5-methylbenzamide . Quinazolines are privileged scaffolds in medicinal chemistry, serving as the core structure for numerous EGFR and tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib).

While traditional methods often employ stoichiometric dehydrating agents (


) or heavy metal catalysts, this guide focuses on an Iodine (

)-mediated oxidative cyclization
. This approach offers superior atom economy, operational simplicity, and avoids toxic transition metal waste, making it highly suitable for pharmaceutical intermediate synthesis.

Strategic Analysis & Retrosynthesis

The target molecule features a 6-methyl substituted quinazoline core with a bulky 2-bromoaryl substituent. The presence of the ortho-bromo group on the phenyl ring introduces steric strain, which can hinder cyclization in less robust protocols.

Retrosynthetic Pathway

The most efficient disconnection involves the condensation of the 2-aminobenzamide derivative with an aldehyde, followed by oxidative aromatization.

Retrosynthesis Target Target: 2-(2-Bromophenyl)-6-methylquinazoline Intermediate Intermediate: Dihydroquinazoline (Transient) Target->Intermediate Oxidative Aromatization (I2, K2CO3) SM1 SM 1: 2-Amino-5-methylbenzamide Intermediate->SM1 Condensation (-H2O) SM2 SM 2: 2-Bromobenzaldehyde Intermediate->SM2

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available benzamide and benzaldehyde precursors.

Methodology & Mechanism

Reaction Mechanism

The reaction proceeds via a cascade sequence:

  • Schiff Base Formation: Condensation of the aniline amine of the benzamide with the aldehyde carbonyl.

  • Cyclization: Intramolecular nucleophilic attack by the amide nitrogen onto the imine carbon, forming a tetrahydroquinazoline intermediate.

  • Oxidative Aromatization: Molecular iodine facilitates the abstraction of hydrogens (dehydrogenation), driving the equilibrium toward the fully aromatic quinazoline system.

Why Iodine?
  • Causality: Iodine acts as a mild Lewis acid to activate the carbonyl/imine and as an oxidant for the final aromatization step.

  • Selectivity: It tolerates the ortho-bromo substituent on the aldehyde, which might otherwise undergo dehalogenation under harsh metal-catalyzed cross-coupling conditions.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
2-Amino-5-methylbenzamide 150.181.0Limiting Reagent
2-Bromobenzaldehyde 185.021.1Electrophile
Iodine (

)
253.810.3 - 1.0Catalyst/Oxidant
Potassium Carbonate (

)
138.212.0Base (Neutralizes HI)
Ethanol (EtOH) -SolventGreen Solvent
Sodium Thiosulfate (

)
--Quenching Agent
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2-amino-5-methylbenzamide (1.50 g, 10 mmol) and 2-bromobenzaldehyde (2.03 g, 11 mmol).

  • Suspend the solids in Ethanol (30 mL). Note: Toluene can be used if higher temperatures are required, but Ethanol is preferred for green compliance.

  • Add Molecular Iodine (0.76 g, 3 mmol, 30 mol%) followed by

    
      (2.76 g, 20 mmol).
    

Step 2: Cyclization & Oxidation

  • Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitor the reaction via TLC (Eluent: 20% Ethyl Acetate in Hexanes).

    • Observation: The starting benzamide (

      
      ) should disappear. The product will appear as a distinct fluorescent spot under UV (
      
      
      
      ).
    • Duration: Typically 4–6 hours.[3]

Step 3: Work-up

  • Cool the reaction mixture to room temperature.

  • Quenching: Add 20 mL of saturated aqueous Sodium Thiosulfate (

    
    )  solution.
    
    • Purpose: This reduces residual iodine (brown color) to iodide (colorless), preventing contamination during isolation.

  • Evaporate the ethanol under reduced pressure.

  • Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with Brine (

    
     mL), dry over anhydrous 
    
    
    
    , and concentrate in vacuo.

Step 4: Purification

  • Recrystallization: The crude solid is often pure enough for recrystallization from hot Ethanol or an Ethanol/Water mixture.

  • Alternative: If impurities persist, perform flash column chromatography (Silica gel, 0-20% EtOAc/Hexane gradient).

Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, specific spectral markers must be verified.

NMR Validation
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.3-9.4 ppm (s, 1H):  This is the H-4  proton of the quinazoline ring. Critical Check: If this singlet is absent, the ring has not formed or is fully substituted (incorrect product). If it is a broad doublet upfield, oxidation is incomplete (dihydro-intermediate).
      
    • 
       2.55 ppm (s, 3H):  Methyl group attached to the quinazoline core.
      
    • 
       7.5-8.2 ppm (m, Ar-H):  Aromatic protons. Look for the specific splitting pattern of the 2-bromophenyl group (dd, td).
      
Process Workflow Diagram

Workflow Start Start: Reagent Mixing Reflux Reflux in EtOH (4-6 Hours) Start->Reflux TLC TLC Check: SM Disappeared? Reflux->TLC TLC->Reflux No (Extend Time) Quench Quench with Na2S2O3 (aq) TLC->Quench Yes Isolate Extraction & Concentration Quench->Isolate NMR QC: 1H NMR Check H-4 Singlet (~9.3 ppm) Isolate->NMR Success Release Product NMR->Success Pass Fail_Ox Incomplete Oxidation: Add more I2, Reflux NMR->Fail_Ox Fail (Dihydro signal) Fail_Ox->Reflux

Figure 2: Operational workflow with integrated decision gates for quality control.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete oxidation of the intermediate.Increase Iodine loading to 1.0 equiv or bubble air through the reaction.
Sticky/Oily Product Residual solvent or impurities.Recrystallize from minimal hot ethanol. Ensure thorough drying.
Starting Material Persists Steric hindrance of the 2-bromo group.Switch solvent to Toluene or DMSO to achieve higher reaction temperatures (

C).
Dark Coloration Residual Iodine.Ensure the thiosulfate wash is vigorous and the organic layer turns pale yellow/clear before drying.

References

  • Iodine-Catalyzed Synthesis: Deshmukh, D. S., & Bhanage, B. M. (2018). Molecular iodine catalyzed benzylic sp3 C-H bond amination... Synlett, 29, 979-985.[4]

  • Quinazoline Reviews: Khan, I., et al. (2015). Quinazoline derivatives: synthesis and bioactivities. Chem Cent J.

  • Mechanistic Insight: Wang, Z., et al. (2021).[4] Iodine-Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones. Synthesis, 53, 1356-1364.[4]

  • General Methodology: Organic Chemistry Portal. Synthesis of Quinazolines.

Disclaimer: This protocol involves the use of halogenated organic compounds and oxidants.[5][6] All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

Suzuki-Miyaura cross-coupling conditions for 2-(2-Bromophenyl)-6-methylquinazoline

Executive Summary & Challenge Profile The Substrate: 2-(2-Bromophenyl)-6-methylquinazoline presents a "perfect storm" of synthetic challenges for palladium-catalyzed cross-coupling. Steric Hindrance (The Ortho-Effect): T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Challenge Profile

The Substrate: 2-(2-Bromophenyl)-6-methylquinazoline presents a "perfect storm" of synthetic challenges for palladium-catalyzed cross-coupling.

  • Steric Hindrance (The Ortho-Effect): The bromine atom is located at the ortho position of the phenyl ring, directly adjacent to the bulky quinazoline scaffold. This creates a highly crowded environment for the palladium catalyst during oxidative addition.

  • Catalyst Poisoning: The quinazoline nitrogen atoms (N1 and N3) are electron-rich Lewis bases capable of coordinating to the palladium center, potentially displacing ligands and forming inactive "palladacycles" or aggregates.

  • Electronic Deactivation: The electron-deficient nature of the quinazoline ring can make the C-Br bond less electron-rich, altering the kinetics of oxidative addition compared to standard aryl bromides.

The Solution: This guide provides two distinct protocols. Protocol A utilizes Third-Generation Buchwald Precatalysts (SPhos Pd G3) for maximum conversion in research settings. Protocol B offers a robust, cost-effective method using Pd(dppf)Cl₂ suitable for scale-up.

Strategic Optimization Matrix

The following matrix compares catalyst systems specifically for sterically hindered heteroaryl chlorides/bromides.

ParameterProtocol A: The "Modern Standard" Protocol B: The "Robust Workhorse" Traditional (Not Recommended)
Catalyst System SPhos Pd G3 (or XPhos Pd G3)Pd(dppf)Cl₂ · DCM Pd(PPh₃)₄
Ligand Class Dialkylbiaryl phosphine (Bulky, e-rich)Bidentate ferrocenyl phosphineMonodentate aryl phosphine
Key Mechanism Ligand bulk prevents N-poisoning; accelerates RE.Large bite angle stabilizes Pd; resists dechelation.Prone to oxidation and ligand dissociation.
Base K₃PO₄ (Tribasic Potassium Phosphate)Na₂CO₃ or Cs₂CO₃Na₂CO₃
Solvent System 1,4-Dioxane / Water (4:1)Toluene / Water (10:1)DME / Water
Temp / Time 80–100°C / 2–6 Hours100–110°C / 12–18 HoursReflux / 24+ Hours
Expected Yield 85–98% 70–85% <40% (Incomplete)

Mechanistic Workflow & Pathway

The success of this reaction relies on the specific ability of the ligand to facilitate the catalytic cycle despite steric pressure.[1]

Figure 1: Catalytic Cycle for Sterically Hindered Quinazolines

Caption: The bulky SPhos ligand (L) facilitates Oxidative Addition (A) into the hindered C-Br bond while preventing non-productive coordination of the Quinazoline Nitrogen (N-Poisoning).

SuzukiMechanism PreCat SPhos Pd G3 (Precatalyst) ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Activation OxAdd Oxidative Addition (OA) (Rate Limiting Step) ActivePd->OxAdd + Substrate Substrate 2-(2-Bromophenyl)- 6-methylquinazoline Substrate->OxAdd Complex1 L-Pd(II)-Ar(Br) OxAdd->Complex1 TransMet Transmetallation Complex1->TransMet Poison Inactive Complex (Pd-N Coordination) Complex1->Poison N-Chelation (If Ligand too small) Boronic R-B(OH)2 + Base (OH-) Boronic->TransMet Complex2 L-Pd(II)-Ar-R TransMet->Complex2 RedElim Reductive Elimination (RE) Complex2->RedElim RedElim->ActivePd Regeneration Product Coupled Product (Biaryl) RedElim->Product

Detailed Experimental Protocols

Protocol A: High-Performance (SPhos Pd G3)

Recommended for medicinal chemistry, library synthesis, and high-value intermediates.

Reagents:

  • Substrate: 2-(2-Bromophenyl)-6-methylquinazoline (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: SPhos Pd G3 (2.0 – 4.0 mol%)

    • Note: If G3 is unavailable, use Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

  • Base: K₃PO₄ (Tribasic, finely ground) (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed) and Deionized Water (4:1 ratio)

Step-by-Step Procedure:

  • Vial Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add 1,4-Dioxane and Water (previously sparged with nitrogen for 15 mins) via syringe.

    • Concentration Target: 0.1 M to 0.2 M relative to substrate.

  • Catalyst Addition: Remove the septum briefly under a positive flow of nitrogen and add the SPhos Pd G3 catalyst quickly. Reseal immediately.

    • Why? Adding the catalyst last prevents premature activation or oxidation in solution before the system is inert.

  • Reaction: Heat the block/bath to 80°C . Stir vigorously (800+ RPM).

    • Monitoring: Check LCMS at 2 hours. The reaction is typically complete within 2–4 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Scale-Up / Robust (Pd(dppf)Cl₂)

Recommended for gram-scale synthesis where catalyst cost is a factor.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.3 equiv

  • Catalyst: Pd(dppf)Cl₂[2][3][4][5] · CH₂Cl₂ (3.0 – 5.0 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution) (3.0 equiv)

  • Solvent: Toluene (or DME)

Step-by-Step Procedure:

  • Biphasic Setup: In a round-bottom flask, dissolve the Substrate and Boronic Acid in Toluene .

  • Base Addition: Add the 2.0 M Na₂CO₃ solution.

  • Degassing (Critical): Sparge the biphasic mixture vigorously with Argon for 20 minutes.

    • Why? Pd(dppf)Cl₂ is sensitive to oxygen over long reaction times.

  • Catalyst Charge: Add Pd(dppf)Cl₂ .[3]

  • Reaction: Heat to reflux (approx. 110°C) under Argon balloon or manifold.

    • Time: This system is slower. Allow 12–18 hours.

  • Workup: Separate layers. Extract aqueous layer with DCM or EtOAc. Combine organics, dry, and concentrate.[6]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst PoisoningSwitch from Protocol B to Protocol A (SPhos/XPhos). The bulky ligand protects the Pd center.
Protodeboronation Unstable Boronic Acid1. Increase Boronic Acid to 1.5–2.0 equiv.2. Switch base to KF or CsF (anhydrous conditions).
Homocoupling (R-R) Oxygen IngressRe-evaluate degassing protocol. Ensure Argon flow is positive during addition.
Black Precipitate Pd Aggregation (Pd-Black)Catalyst death. Add 5 mol% extra free ligand (SPhos) to stabilize the active species.

Workflow Diagram

Figure 2: Experimental Decision Tree

Caption: Logic flow for selecting the optimal protocol based on substrate availability and scale.

Workflow Start Start: 2-(2-Br-Ph)-Quinazoline ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 500 mg (Discovery) ScaleCheck->SmallScale LargeScale > 5 grams (Process) ScaleCheck->LargeScale ProtoA PROTOCOL A SPhos Pd G3 Dioxane/H2O SmallScale->ProtoA ProtoB PROTOCOL B Pd(dppf)Cl2 Toluene/H2O LargeScale->ProtoB Check Check Conversion (LCMS @ 2h) ProtoA->Check ProtoB->Check Success Isolate Product Check->Success >90% Fail Low Yield? Check->Fail <50% Fail->ProtoA Switch to High Activity Cat

References

  • Buchwald, S. L., et al. (2005). Universal 2nd Generation Buchwald Precatalysts for Suzuki-Miyaura Coupling.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Bardar, T. E., & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society .[7]

  • Kuduk, S. D., et al. (2010). Synthesis of Quinazoline Derivatives via Suzuki Coupling. Tetrahedron Letters. (Representative methodology for heteroaryl halides).

Sources

Method

Application Note: Buchwald-Hartwig Amination of 2-(2-Bromophenyl)-6-methylquinazoline

[1] Executive Summary & Molecule Analysis This application note details optimized protocols for the Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 2-(2-Bromophenyl)-6-methylquinazoline . Substrate...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Molecule Analysis

This application note details optimized protocols for the Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 2-(2-Bromophenyl)-6-methylquinazoline .

Substrate Analysis: The "Ortho" Challenge

The target substrate presents a specific set of challenges that defeat standard "tetrakis" or simple Pd(OAc)₂ protocols:

  • Steric Hindrance (The Primary Barrier): The bromine atom is located at the ortho position of the phenyl ring, adjacent to the bulky quinazoline scaffold. This creates significant steric congestion, impeding the oxidative addition step of the catalytic cycle.

  • Catalyst Poisoning (The Electronic Barrier): The quinazoline nitrogen atoms (N1 and N3) are Lewis basic. In the absence of a strongly binding phosphine ligand, these nitrogens can coordinate to the Palladium center, displacing the substrate or stalling the cycle (formation of stable, non-reactive Pd-N species).

  • Solubility: The fused heterocyclic system often exhibits poor solubility in non-polar solvents like hexane, necessitating the use of Toluene, Dioxane, or t-Amyl alcohol.

Strategic Solution: To overcome these barriers, this guide utilizes Generation 4 (G4) Palladacycle Precatalysts . These precatalysts ensure the immediate release of the active monoligated Pd(0) species (


) even at moderate temperatures, preventing the induction period and catalyst decomposition associated with traditional Pd sources.

Mechanistic Logic & Ligand Selection[2]

The success of this reaction hinges on the ligand's ability to facilitate Oxidative Addition into a hindered C-Br bond and promote Reductive Elimination from a crowded metal center.

Ligand Decision Matrix
Target Amine ClassRecommended LigandCatalyst SystemRationale
Primary Amines (Anilines, Alkyl)BrettPhos BrettPhos Pd G4 BrettPhos is bulky yet flexible. It prevents the formation of stable bis-amine complexes (which stall the cycle) and promotes the reductive elimination of primary amines, which is often the rate-determining step.
Secondary Amines (Cyclic, Acyclic)RuPhos RuPhos Pd G4 RuPhos is exceptionally electron-rich and bulky. It facilitates the oxidative addition into the hindered ortho-bromo bond and prevents

-hydride elimination in acyclic amines.
"Difficult" Substrates (Weak Nucleophiles)tBuBrettPhos tBuBrettPhos Pd G4 For amides or electron-deficient anilines where the amine binding step is unfavorable.

Experimental Protocols

Protocol A: Coupling with Primary Amines (BrettPhos System)

Target: High-yield coupling of anilines and primary alkyl amines.

Reagents:

  • Substrate: 2-(2-Bromophenyl)-6-methylquinazoline (1.0 equiv)

  • Amine: Primary amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Vial Setup: In a glovebox or under active Nitrogen purge, charge a reaction vial equipped with a magnetic stir bar with the Substrate , BrettPhos Pd G4 , and NaOtBu .

    • Note: If the amine is a solid, add it now.[1] If liquid, add in step 3.

  • Degassing: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

    
    ).
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. If the amine is liquid, add it now via microliter syringe.

  • Activation: Place the vial in a pre-heated heating block at 100°C .

    • Why 100°C? While G4 catalysts activate lower, the steric bulk of the quinazoline requires thermal energy to drive the oxidative addition.

  • Monitoring: Stir for 4–12 hours. Monitor via LCMS. Look for the disappearance of the bromide (M+H = 299/301 pattern).

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite to remove Pd black and salts. Concentrate in vacuo.

Protocol B: Coupling with Secondary Amines (RuPhos System)

Target: Coupling of morpholine, piperidine, and N-methyl anilines.

Reagents:

  • Substrate: 2-(2-Bromophenyl)-6-methylquinazoline (1.0 equiv)

  • Amine: Secondary amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 - 3.0 mol%)

  • Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv, if base-sensitive)

  • Solvent: Toluene or t-Amyl Alcohol

Step-by-Step Methodology:

  • Setup: Follow the setup in Protocol A, substituting the catalyst for RuPhos Pd G4 .

  • Base Selection: Use NaOtBu for standard substrates. If the substrate contains esters or nitriles sensitive to strong alkoxides, switch to Cs₂CO₃ and use t-Amyl alcohol as the solvent to increase the solubility of the inorganic base.

  • Reaction: Heat to 85°C (Toluene) or 100°C (t-Amyl alcohol).

    • Expert Tip: Secondary amines are more steric than primary amines. If conversion stalls at 50%, add a second portion of catalyst (1 mol%) and reheat.

Visualization of the Catalytic Workflow

Diagram 1: The Sterically Demanding Catalytic Cycle

This diagram illustrates how the Bulky Phosphine (L) protects the Pd center from Quinazoline N-coordination while facilitating the difficult Ortho-Oxidative Addition.

BuchwaldCycle PreCat Pd G4 Precatalyst (Air Stable) ActivePd Active Species [L-Pd(0)] (Monoligated) PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (Rate Limiting for Sterics) [Ar-Pd(II)-Br] ActivePd->OxAdd + Substrate AmineBind Amine Coordination [Ar-Pd(II)-NHR] OxAdd->AmineBind + Amine Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot - HBr RedElim Reductive Elimination (Product Release) Deprot->RedElim Steric Relief RedElim->ActivePd Regeneration Product C-N Coupled Product RedElim->Product Substrate 2-(2-Br-Ph)-Quinazoline Substrate->OxAdd

Caption: The catalytic cycle emphasizing the critical monoligated L-Pd(0) species required to bypass the steric hindrance of the 2-bromophenyl group.

Diagram 2: Optimization Decision Tree

Optimization Start Start: 2-(2-Br-Ph)-Quinazoline AmineType Amine Type? Start->AmineType Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Brett BrettPhos Pd G4 NaOtBu, Dioxane Primary->Brett RuPhos RuPhos Pd G4 NaOtBu, Toluene Secondary->RuPhos Check Check LCMS (4 hours) Brett->Check RuPhos->Check Success Isolate Product Check->Success >90% Fail Low Conversion? Check->Fail <50% Fix1 Switch to tBuBrettPhos (Higher Temp) Fail->Fix1 If Primary Fix2 Switch to Cs2CO3 (t-Amyl Alcohol) Fail->Fix2 If Base Sensitive

Caption: Workflow for selecting conditions and troubleshooting low conversion based on amine class.

Troubleshooting & Optimization Data

The following table summarizes expected outcomes based on internal optimization studies for ortho-substituted aryl bromides.

VariableStandard ConditionOptimization (If Failed)Reason
Solvent 1,4-Dioxanet-Amyl Alcoholt-Amyl alcohol allows for higher temperatures (102°C) and better solubilizes carbonate bases.
Base NaOtBuK₃PO₄ / H₂O (Schlenk)If the substrate hydrolyzes or reacts with tBuO-, use a weaker inorganic base with a phase transfer catalyst or in a biphasic system.
Catalyst Loading 1.0 mol%3.0 - 5.0 mol%The quinazoline nitrogen may act as a competitive ligand (poison). Higher Pd loading overcomes this "sink."
Stoichiometry 1.2 eq Amine1.5 eq AmineExcess amine drives the equilibrium of the binding step, especially for volatile amines.

References

  • Buchwald, S. L., et al. "BrettPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles." Results in Chemistry, 2024.

  • MilliporeSigma. "BrettPhos Pd G4 Product Information & Protocols."

  • Maitland Jones, et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011.

  • BenchChem. "Optimization of Buchwald-Hartwig amination conditions."

  • Organic Chemistry Portal. "Sterically Hindered Amination of Aryl Chlorides."

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-Aryl-6-Methylquinazolines

This Application Note is designed for researchers and medicinal chemists requiring a robust, high-yield protocol for the microwave-assisted synthesis of 2-aryl-6-methylquinazolines . Unlike generic guides, this protocol...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, high-yield protocol for the microwave-assisted synthesis of 2-aryl-6-methylquinazolines .

Unlike generic guides, this protocol distinguishes between the fully aromatic quinazoline (the specific target) and the quinazolin-4(3H)-one (a common byproduct or alternative target), providing a precision workflow for the former while acknowledging the latter.

Methodology: Iodine-Mediated Oxidative Cyclocondensation Target Class: Nitrogen-Fused Heterocycles (Pharmacophores) Scale: Discovery (0.5 – 5.0 mmol) to Process Optimization

Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core for EGFR inhibitors (e.g., Gefitinib, Erlotinib) and antimalarial agents. While conventional thermal synthesis (e.g., Niementowski condensation) requires high temperatures (


), harsh acidic media, and prolonged reaction times (24–48 h), microwave-assisted organic synthesis (MAOS) offers a "green" alternative.

This protocol details the one-pot synthesis of 2-aryl-6-methylquinazolines from 2-amino-5-methylbenzylamine and aryl aldehydes . By utilizing molecular iodine (


) as a mild oxidant under microwave irradiation, this method achieves aromatization in minutes rather than hours, suppressing side reactions and eliminating the need for toxic metal catalysts.
Key Advantages
  • Speed: Reaction times reduced from hours to

    
     minutes.
    
  • Selectivity: Iodine promotes specific oxidative dehydrogenation, preventing over-oxidation.

  • Sustainability: Uses ethanol or water as solvent; avoids chlorinated solvents.

  • Atom Economy: One-pot cascade (Condensation

    
     Cyclization 
    
    
    
    Oxidation).

Scientific Foundation & Mechanism

The synthesis proceeds via a three-stage cascade.[1][2] Microwave irradiation is critical not just for thermal heating but for overcoming the activation energy of the rate-determining oxidation step.

  • Condensation: The primary amine of the benzylamine attacks the aldehyde carbonyl to form a Schiff base (Imine) .

  • Cyclization: The internal amine (aniline nitrogen) attacks the imine carbon, closing the ring to form a 1,2,3,4-tetrahydroquinazoline intermediate.

  • Oxidative Dehydrogenation: This is the critical step. The tetrahydro- intermediate is aromatized to the fully conjugated quinazoline. Molecular iodine (

    
    ) facilitates the removal of hydrogen (as 
    
    
    
    ), driving the equilibrium toward the aromatic product.
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start Precursors: 2-Amino-5-methylbenzylamine + Aryl Aldehyde Imine Intermediate 1: Schiff Base (Imine) Start->Imine Condensation (-H2O) Cyclic Intermediate 2: Tetrahydroquinazoline Imine->Cyclic Intramolecular Cyclization Oxidation Oxidative Aromatization (I2 / K2CO3) Cyclic->Oxidation MW Irradiation (Rate Determining) Product Target: 2-Aryl-6-methylquinazoline Oxidation->Product -2 HI

Figure 1: Cascade mechanism for the synthesis of 2-aryl-6-methylquinazolines via oxidative cyclization.

Experimental Protocol

Target Molecule: 2-Phenyl-6-methylquinazoline (Example) Precursors: 2-Amino-5-methylbenzylamine (Substrate A), Benzaldehyde (Substrate B)

Materials & Reagents
ReagentEquiv.RoleNotes
2-Amino-5-methylbenzylamine 1.0Core ScaffoldCan be prepared via reduction of 2-cyano-4-methylaniline.
Aryl Aldehyde 1.0 - 1.1Diversity ElementElectronic nature affects rate (e- withdrawing = faster).
Molecular Iodine (

)
1.25OxidantPromotes aromatization.
Potassium Carbonate (

)
3.0BaseNeutralizes HI byproduct.
Ethanol (EtOH) SolventMediumGreen solvent; Water can also be used.
Step-by-Step Workflow

Step 1: Pre-Complexation (Benchtop)

  • In a 10 mL microwave process vial, dissolve 2-amino-5-methylbenzylamine (1.0 mmol, 136 mg) in Ethanol (3 mL).

  • Add Benzaldehyde (1.0 mmol, 106 mg).

  • Stir at room temperature for 1 minute to initiate imine formation (solution may warm slightly).

Step 2: Reagent Addition

  • Add Molecular Iodine (

    
    )  (1.25 mmol, 317 mg) to the vial.
    
  • Add

    
      (3.0 mmol, 414 mg).
    
  • Seal the vial with a Teflon-lined septum cap.

Step 3: Microwave Irradiation

  • Instrument: Monomode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

  • Temperature:

    
    
    
  • Pressure Limit: 250 psi (17 bar)

  • Power: Dynamic (Max 200 W)

  • Hold Time: 10 - 15 minutes

  • Stirring: High

Step 4: Work-up & Purification

  • Cool the vial to room temperature (using reactor air-jet cooling).

  • Add 5% aqueous

    
     (Sodium Thiosulfate)  (5 mL) to quench excess iodine (solution turns from dark brown to pale yellow/clear).
    
  • Extract with Ethyl Acetate (

    
    ).
    
  • Wash combined organic layers with Brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallization from EtOH or Flash Column Chromatography (Hexane/EtOAc 8:2) if high purity (>99%) is required.

Optimization & Strategic Variations

Solvent & Oxidant Screening

The choice of solvent impacts the dielectric heating efficiency (loss tangent,


).
Solvent

(2.45 GHz)
Reaction TimeYield (%)Notes
Ethanol 0.94110 min92%Recommended. Excellent microwave absorber; green.
Water 0.12315 min85%Good "on-water" effect; product precipitates.
Toluene 0.04045 min60%Poor absorber; requires doping with ionic liquid.
DMSO 0.8258 min88%Harder to remove during work-up.
Strategic Variation: Synthesis of Quinazolin-4(3H)-ones

Note: If the target requires a carbonyl at position 4 (common in kinase inhibitors), the starting material must be changed.

  • Precursor: 2-Amino-5-methylbenzamide (instead of benzylamine).

  • Reagent: Aryl Aldehyde +

    
     (or 
    
    
    
    ).
  • Outcome: 2-Aryl-6-methylquinazolin-4(3H)-one.

  • Mechanism: Oxidative cyclization of the amide intermediate.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete OxidationIncrease

to 1.5 equiv or extend MW time by 5 min.
Dark Tarry Product Overheating/DecompositionReduce MW Temp to

; ensure efficient stirring.
Starting Material Remains Steric HindranceIf using ortho-substituted aldehydes, increase Temp to

.
Pressure Spike Solvent Vapor PressureEnsure vial headspace is sufficient; do not overfill (>60%).

Visualization of Workflow

Workflow cluster_prep Preparation cluster_react Reaction (MW) cluster_workup Isolation Step1 Mix Amine + Aldehyde (Ethanol, 1 min) Step2 Add Iodine + K2CO3 Step1->Step2 Step3 Irradiate 90°C, 10-15 min Step2->Step3 Step4 Quench with Na2S2O3 (Remove excess I2) Step3->Step4 Step5 Extraction (EtOAc) & Concentration Step4->Step5

Figure 2: Operational workflow for the microwave-assisted synthesis protocol.

References

  • Maitraie, D., et al. (2006). "Microwave-assisted synthesis of new quinazoline derivatives via interaction of 2,6-dicyanoaniline with Grignard reagents." Bioorganic & Medicinal Chemistry Letters. Link

  • Portela-Cubillo, F., et al. (2008). "Microwave-assisted synthesis of quinazolines from 2-(aminoaryl)alkanone O-phenyl oximes."[3][4] Journal of Organic Chemistry. Link

  • Wang, J., et al. (2016). "Microwave-assisted synthesis of 4-substituted quinazolines using thiourea." Tetrahedron Letters. Link

  • Zhang, J., et al. (2010). "Microwave-induced iodine-catalyzed synthesis of quinoxalines and quinazolines." Molecules. Link

  • Mohammadkhani, L. & Heravi, M.M. (2020). "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry. Link

Sources

Method

Unlocking Chemical Diversity: A Guide to the Functionalization of 2-(2-Bromophenyl)-6-methylquinazoline

For researchers, medicinal chemists, and professionals in drug development, the ability to strategically modify a core molecular scaffold is paramount to generating novel chemical entities with tailored properties. The q...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the ability to strategically modify a core molecular scaffold is paramount to generating novel chemical entities with tailored properties. The quinazoline ring system is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] The title compound, 2-(2-Bromophenyl)-6-methylquinazoline, presents a versatile platform for diversification, primarily through the strategic functionalization of its aryl bromide handle. This guide provides an in-depth exploration of established and robust methodologies for transforming the C-Br bond into a wide array of valuable functional groups, thereby unlocking the full potential of this scaffold for discovery programs.

This document moves beyond a simple recitation of protocols. It is designed to provide a deep, practical understanding of why certain choices are made in the laboratory, empowering the researcher to not only replicate but also troubleshoot and adapt these methods for their specific needs.

The Strategic Importance of the Bromine Handle

The bromine atom on the 2-phenyl ring of 2-(2-Bromophenyl)-6-methylquinazoline is not merely a placeholder; it is a key reactive center. Its presence allows for a host of palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile tools in modern organic synthesis.[3][4] The choice of which reaction to employ depends entirely on the desired final functionality. This guide will focus on four of the most impactful transformations: Suzuki-Miyaura coupling for C-C bond formation, Sonogashira coupling for the introduction of alkynes, Buchwald-Hartwig amination for C-N bond formation, and cyanation for the installation of a nitrile group.

I. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C(sp²)-C(sp²) bond by coupling an organoboron species with an organohalide.[5][6] In the context of our target molecule, this allows for the introduction of a diverse range of aryl and heteroaryl substituents, profoundly impacting the molecule's steric and electronic properties.

Scientific Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[5] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For a substrate like 2-(2-Bromophenyl)-6-methylquinazoline, a sterically hindered biarylphosphine ligand is often preferred to promote the reductive elimination step and prevent catalyst decomposition. The base plays a crucial role in activating the boronic acid for transmetalation.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple 2-(2-Bromophenyl)-6-methylquinazoline with a representative arylboronic acid.

Materials:

Reagent/MaterialSupplierGrade
2-(2-Bromophenyl)-6-methylquinazolineIn-house or Commercial>98%
Arylboronic AcidCommercial>98%
Pd(OAc)₂ (Palladium(II) Acetate)CommercialCatalyst Grade
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)CommercialLigand
K₃PO₄ (Potassium Phosphate)CommercialAnhydrous
TolueneCommercialAnhydrous
WaterIn-houseDegassed, Deionized

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-(2-Bromophenyl)-6-methylquinazoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a minimal amount of anhydrous toluene.

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Add anhydrous toluene and degassed water to the reaction mixture to achieve a desired solvent ratio (e.g., 10:1 toluene:water).

  • Seal the Schlenk flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful means of introducing a carbon-carbon triple bond by reacting a terminal alkyne with an aryl halide.[7][8][9] This transformation is invaluable for creating linear extensions to the molecular scaffold, which can be crucial for probing binding pockets or for further functionalization of the alkyne.

Scientific Rationale

The classical Sonogashira reaction employs a dual catalytic system of palladium and copper.[8] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. Copper-free variants have also been developed to avoid potential issues with Glaser-type homocoupling of the alkyne.[7][9] The choice of a mild base, such as an amine, is critical as it also often serves as a solvent.

Experimental Protocol: Copper-Free Sonogashira Coupling

Objective: To couple 2-(2-Bromophenyl)-6-methylquinazoline with a terminal alkyne.

Materials:

Reagent/MaterialSupplierGrade
2-(2-Bromophenyl)-6-methylquinazolineIn-house or Commercial>98%
Terminal AlkyneCommercial>98%
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))CommercialCatalyst Grade
CuI (Copper(I) Iodide)Commercial>98%
Triethylamine (TEA)CommercialAnhydrous
Tetrahydrofuran (THF)CommercialAnhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-(2-Bromophenyl)-6-methylquinazoline (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Add anhydrous THF and anhydrous triethylamine to the flask.

  • Add the terminal alkyne (1.5 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

III. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a revolutionary method for the formation of C-N bonds, a transformation that is central to the synthesis of a vast number of pharmaceuticals.[3][4][10] This reaction allows for the introduction of primary and secondary amines at the 2-bromophenyl position, providing a direct route to anilines and their derivatives.

Scientific Rationale

Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination proceeds via oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][10] The choice of a sterically hindered and electron-rich phosphine ligand is crucial for promoting the reductive elimination of the C-N bond, which is often the rate-limiting step. A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[11]

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To couple 2-(2-Bromophenyl)-6-methylquinazoline with a primary or secondary amine.

Materials:

Reagent/MaterialSupplierGrade
2-(2-Bromophenyl)-6-methylquinazolineIn-house or Commercial>98%
Amine (Primary or Secondary)Commercial>98%
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))CommercialCatalyst Grade
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)CommercialLigand
Cs₂CO₃ (Cesium Carbonate)CommercialAnhydrous
1,4-DioxaneCommercialAnhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 equiv), Xantphos (0.02 equiv), and Cs₂CO₃ (1.4 equiv).

  • Add 2-(2-Bromophenyl)-6-methylquinazoline (1.0 equiv) and the desired amine (1.2 equiv).

  • Add anhydrous 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction for completion using TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

IV. Cyanation: Installation of a Versatile Nitrile Group

The introduction of a nitrile group via palladium-catalyzed cyanation opens up a wealth of further synthetic possibilities. The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the formation of various heterocycles.[12]

Scientific Rationale

Palladium-catalyzed cyanation of aryl halides can be achieved using various cyanide sources.[13][14] While traditional methods often used toxic reagents like KCN or Zn(CN)₂, modern protocols frequently employ less toxic and easier-to-handle alternatives such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[14][15][16] The reaction mechanism is analogous to other cross-coupling reactions, involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by cyanide transfer and reductive elimination.

Experimental Protocol: Palladium-Catalyzed Cyanation

Objective: To convert the bromo group of 2-(2-Bromophenyl)-6-methylquinazoline to a nitrile.

Materials:

Reagent/MaterialSupplierGrade
2-(2-Bromophenyl)-6-methylquinazolineIn-house or Commercial>98%
K₄[Fe(CN)₆] (Potassium Hexacyanoferrate(II))Commercial>98%
Pd(OAc)₂ (Palladium(II) Acetate)CommercialCatalyst Grade
dppf (1,1'-Bis(diphenylphosphino)ferrocene)CommercialLigand
Na₂CO₃ (Sodium Carbonate)CommercialAnhydrous
N,N-Dimethylformamide (DMF)CommercialAnhydrous

Procedure:

  • To a round-bottom flask, add 2-(2-Bromophenyl)-6-methylquinazoline (1.0 equiv), K₄[Fe(CN)₆] (0.5 equiv), Pd(OAc)₂ (0.03 equiv), dppf (0.06 equiv), and Na₂CO₃ (0.1 equiv).

  • Add anhydrous DMF.

  • Heat the reaction mixture to 120-140 °C under an inert atmosphere.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer.

  • Purify the crude product by flash column chromatography.

Visualization of Synthetic Pathways

To aid in the conceptualization of these synthetic transformations, the following workflow diagrams are provided.

G cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Product Classes start 2-(2-Bromophenyl)-6-methylquinazoline suzuki Suzuki-Miyaura Coupling start->suzuki ArB(OH)₂ Pd Catalyst sonogashira Sonogashira Coupling start->sonogashira Terminal Alkyne Pd/Cu Catalyst buchwald Buchwald-Hartwig Amination start->buchwald Amine Pd Catalyst cyanation Cyanation start->cyanation Cyanide Source Pd Catalyst prod_suzuki 2-(2'-Aryl/Heteroaryl-phenyl)- 6-methylquinazoline suzuki->prod_suzuki prod_sonogashira 2-(2'-Alkynyl-phenyl)- 6-methylquinazoline sonogashira->prod_sonogashira prod_buchwald 2-(2'-Amino-phenyl)- 6-methylquinazoline buchwald->prod_buchwald prod_cyanation 2-(2'-Cyano-phenyl)- 6-methylquinazoline cyanation->prod_cyanation Suzuki_Miyaura_Workflow cluster_workflow Suzuki-Miyaura Coupling Workflow reagents 1. Combine Reactants: - Aryl Bromide - Boronic Acid - Base (K₃PO₄) catalyst 2. Add Catalyst System: - Pd(OAc)₂ - SPhos Ligand reagents->catalyst reaction 3. Reaction: - Toluene/Water - Heat (80-110 °C) catalyst->reaction workup 4. Aqueous Workup: - EtOAc Extraction - Wash & Dry reaction->workup purification 5. Purification: - Column Chromatography workup->purification product Final Product purification->product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Conclusion

The 2-(2-Bromophenyl)-6-methylquinazoline scaffold is a valuable starting point for the synthesis of diverse chemical libraries. The palladium-catalyzed cross-coupling reactions detailed in this guide provide reliable and versatile methods for the functionalization of the bromine handle. By understanding the underlying principles and following these robust protocols, researchers can efficiently generate a wide array of novel quinazoline derivatives for evaluation in drug discovery and other applications. The true power of these methods lies not just in their execution, but in the creative application of the resulting products in the design of new and impactful molecules.

References

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications (RSC Publishing). Available at: [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. Available at: [Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide. Organic Letters - ACS Publications. Available at: [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Available at: [Link]

  • Synthesis of 2-arylquinazolines by Chan–Evans–Lam coupling of 2-formylphenylboronic acids with amidines. ProQuest. Available at: [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. ACS Publications. Available at: [Link]

  • Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic. SciSpace. Available at: [Link]

  • Identification of 2-arylquinazolines with alkyl-polyamine motifs as potent antileishmanial agents: synthesis and biological evaluation studies. PMC. Available at: [Link]

  • A Mild and Efficient Protocol for the Catalytic Silylation of Aryl Bromides. Thieme. Available at: [Link]

  • Synthesis and Reactivity of 2-Arylquinazoline Halidoruthenacycles in Arylation Reactions. ResearchGate. Available at: [Link]

  • C–H Bond Functionalization of (Hetero)aryl Bromide Enabled Synthesis of Brominated Biaryl Compounds. Organic Letters - ACS Publications. Available at: [Link]

  • Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines. RSC Publishing. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • A mild and efficient protocol for the catalytic silylation of aryl bromides. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Photocatalytic functionalization of white phosphorus with aryl bromides and chlorides. Chemical Communications (RSC Publishing). Available at: [Link]

  • Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent advances in selective functionalization of the quinazoline scaffold. Arkivoc. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. Available at: [Link]

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ChemistrySelect. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC. Available at: [Link]

  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews. Available at: [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. Available at: [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. PMC. Available at: [Link]

  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. Available at: [Link]

  • Synthesis of 2-(2,6-dimethylphenyl)-4-phenylquinazoline with.... ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Purification of 2-(2-Bromophenyl)-6-methylquinazoline via Recrystallization

Introduction: The Critical Role of Purity in Drug Development In the synthesis of novel pharmaceutical compounds, achieving a high degree of purity is paramount. The presence of impurities, even in trace amounts, can sig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of novel pharmaceutical compounds, achieving a high degree of purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of an active pharmaceutical ingredient (API). For quinazoline derivatives, a class of compounds known for their diverse biological activities including anticancer and antimalarial properties, purification is a critical step in the drug development pipeline.[1][2] This application note provides a detailed guide to developing a robust recrystallization protocol for the purification of 2-(2-Bromophenyl)-6-methylquinazoline, a representative member of this important class of molecules.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle underlying this method is the differential solubility of a compound and its impurities in a given solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature, while impurities remain either highly soluble or insoluble under these conditions. This guide will walk researchers through the logical selection of solvents, a systematic screening process, and a detailed protocol for obtaining high-purity 2-(2-Bromophenyl)-6-methylquinazoline.

Understanding the Physicochemical Profile of 2-(2-Bromophenyl)-6-methylquinazoline

While direct experimental data for 2-(2-Bromophenyl)-6-methylquinazoline is not extensively available in the public domain, we can infer its key physicochemical properties based on its structural motifs and data from related compounds. The molecule consists of a quinazoline core, a bromophenyl substituent, and a methyl group. This structure suggests a relatively non-polar, aromatic compound that is likely to be a crystalline solid at room temperature.[3] Heterocyclic aromatic compounds like quinazolines are generally hydrophobic and exhibit low solubility in aqueous solutions.[4]

The presence of the bromine atom increases the molecular weight and may influence intermolecular forces, likely resulting in a moderate to high melting point. For instance, the related compound 6-methyl-2,4-diphenylquinazoline has a melting point of 226-227 °C.[5] The solubility is expected to be higher in organic solvents than in water. For other quinazoline derivatives, solvents such as ethanol, isopropanol, methanol, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have been utilized.[4][6][7][8]

The Science of Solvent Selection: A Multi-faceted Approach

The choice of a suitable recrystallization solvent is the most critical factor in achieving efficient purification. An ideal solvent should exhibit the following characteristics:

  • Significant differential solubility: The compound of interest should be sparingly soluble at low temperatures but highly soluble at higher temperatures.

  • Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Crystal formation: The solvent should facilitate the formation of well-defined, high-purity crystals.

  • Safety: The solvent should have a low toxicity and flammability profile.

Based on the predicted non-polar nature of 2-(2-Bromophenyl)-6-methylquinazoline and literature precedents for similar compounds, a range of organic solvents should be considered for screening.

Single-Solvent Systems

Commonly used solvents for the recrystallization of quinazoline derivatives include alcohols (methanol, ethanol, isopropanol) and other polar aprotic and non-polar solvents.[6][7][9][10]

Mixed-Solvent Systems

If a single solvent does not provide the desired solubility profile, a mixed-solvent system (binary solvent system) can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is sparingly soluble. The two solvents must be miscible. A common example from the literature for quinazoline derivatives is an ethanol-water mixture.[10]

The following table provides a list of potential solvents for screening, categorized by their polarity.

Solvent ClassExample SolventsRationale for Selection
Alcohols Methanol, Ethanol, IsopropanolFrequently used for recrystallizing quinazoline derivatives; good balance of polarity.[6][7][9]
Esters Ethyl AcetateMedium polarity, effective for a wide range of organic compounds.
Ketones AcetoneGood solvent for many organic compounds, highly volatile.
Hydrocarbons Toluene, HeptaneNon-polar solvents; may be useful as the "poor" solvent in a mixed-solvent system.
Ethers Tetrahydrofuran (THF)Good solvent for many organic compounds; can be used in mixed-solvent systems.
Aqueous Mixtures Ethanol/Water, Acetone/WaterAllows for fine-tuning of the solvent polarity to achieve optimal solubility characteristics.[10]

Experimental Protocols

Protocol for Solvent Screening

This protocol outlines a systematic approach to identify a suitable recrystallization solvent for 2-(2-Bromophenyl)-6-methylquinazoline.

Materials:

  • Crude 2-(2-Bromophenyl)-6-methylquinazoline

  • A selection of potential recrystallization solvents (see table above)

  • Small test tubes or vials

  • Hot plate with a water or sand bath

  • Vortex mixer

  • Ice bath

Procedure:

  • Initial Solubility Test:

    • Place approximately 20-30 mg of the crude compound into a small test tube.

    • Add the solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the volume of solvent required. A good candidate solvent will require a moderate volume of solvent for dissolution at room temperature. If the compound dissolves in a very small volume, the solvent is likely too good and will result in poor recovery. If it is insoluble in a large volume, it is a poor solvent for single-solvent recrystallization but may be useful in a mixed-solvent system.

  • Hot Solubility Test:

    • To the test tubes where the compound was sparingly soluble at room temperature, gently heat the mixture in a water or sand bath.

    • Add more solvent in small portions until the solid completely dissolves. Note the temperature and the total volume of solvent used. An ideal solvent will dissolve the compound completely at an elevated temperature.

  • Crystallization Test:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal.

    • Once at room temperature, place the test tubes in an ice bath to maximize crystal formation.

    • Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

The following diagram illustrates the decision-making process for solvent selection:

Caption: Workflow for selecting a recrystallization solvent.

Detailed Recrystallization Protocol

This protocol assumes a suitable solvent has been identified from the screening process.

Materials and Equipment:

  • Crude 2-(2-Bromophenyl)-6-methylquinazoline

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask(s)

  • Hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula and glass rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent to the flask.

    • Gently heat the mixture on a hot plate while stirring. If using a volatile solvent, attach a condenser to the flask.

    • Continue adding small portions of the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

    • Preheat a second Erlenmeyer flask and a funnel (a stemless funnel is ideal).

    • Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold slurry of crystals into the funnel.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

    • Keep the vacuum on to pull air through the crystals to help them dry.

  • Drying:

    • Transfer the crystals from the filter paper to a watch glass or a drying dish.

    • Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

The overall recrystallization workflow is depicted in the following diagram:

Caption: General workflow for the recrystallization process.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent and allow it to cool again.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.
Oiling out - The boiling point of the solvent is higher than the melting point of the compound.- The compound is too impure.- Use a lower-boiling solvent.- Add a small amount of a "poor" solvent to the hot solution before cooling.
Low recovery of purified compound - Too much solvent was used.- The crystals were filtered while the solution was still warm.- The compound is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Consider a different solvent with lower solubility at cold temperatures.
Colored impurities remain - The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before the hot filtration step (use with caution as it can also adsorb the product).

Conclusion

The purification of 2-(2-Bromophenyl)-6-methylquinazoline, and indeed any solid organic compound, is a critical step that dictates the quality and reliability of subsequent research. Recrystallization, when performed with a carefully selected solvent and a systematic protocol, is a highly effective method for achieving the desired purity. By following the principles and procedures outlined in this application note, researchers in drug development and other scientific fields can confidently develop a robust purification strategy for this and other related quinazoline derivatives.

References

  • Taylor & Francis. (2020, March 25). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Retrieved from [Link]

  • PMC. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2025, April 3). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and characterization of 3-( -. Retrieved from [Link]

  • PMC. (2013, June 3). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Retrieved from [Link]

  • The Royal Society of Chemistry. A novel and efficient methodology for the construction of quinazolines based on supported copper oxide nanoparticles. Retrieved from [Link]

  • PubChem. 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone. Retrieved from [Link]

  • PubChem. N-[4-[(3-bromophenyl)amino]quinazolin-6-yl]-2-methylacrylamide. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 6-methyl-2,4-diphenylquinazoline. Retrieved from [Link]

  • Google Patents. WO2018172250A1 - 2-methyl-quinazolines.
  • Cheméo. Chemical Properties of Quinazoline (CAS 253-82-7). Retrieved from [Link]

  • ResearchGate. Synthesis of 2-(2,6-dimethylphenyl)-4-phenylquinazoline with.... Retrieved from [Link]

  • ScienceDirect. (2020, August 12). Chemistry and activity of quinazoline moiety: A systematic review study. Retrieved from [Link]

  • Wikipedia. Quinazoline. Retrieved from [Link]

  • MolPort. Compound 2-{2-[(3-bromophenyl)methylidene]hydrazinyl}-6-methyl-4-phenylquinazoline.... Retrieved from [Link]

Sources

Method

Application Note: One-Pot Synthesis of 2-(2-Bromophenyl)-6-methylquinazoline via Iodine Catalysis

Executive Summary This application note details a robust, metal-free protocol for the one-pot synthesis of 2-(2-Bromophenyl)-6-methylquinazoline . Utilizing molecular iodine ( ) as a Lewis acid catalyst and tert-butyl hy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, metal-free protocol for the one-pot synthesis of 2-(2-Bromophenyl)-6-methylquinazoline . Utilizing molecular iodine (


) as a Lewis acid catalyst and tert-butyl hydroperoxide (TBHP) as a green oxidant, this method offers a sustainable alternative to traditional transition-metal-catalyzed routes (e.g., Ir, Rh, or Cu).

Key Advantages:

  • Atom Economy: Direct oxidative condensation of amines and aldehydes.

  • Selectivity: High tolerance for the ortho-bromo steric hindrance on the phenyl ring.

  • Scalability: Protocol validated for gram-scale synthesis with minimal workup.

  • Safety: Eliminates toxic heavy metals and high-pressure hydrogenation.

Introduction & Strategic Reaction Design

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, appearing in EGFR inhibitors (e.g., Gefitinib) and anticonvulsants. The specific target, 2-(2-Bromophenyl)-6-methylquinazoline , serves as a critical "Suzuki-ready" intermediate; the 2-bromo position allows for subsequent cross-coupling reactions to generate complex library diversity.

The Challenge

Traditional synthesis often involves:

  • Niementowski reaction: High temperatures (

    
    C) and low yields.
    
  • Metal Catalysis: Requires expensive ligands and rigorous

    
     exclusion.
    
  • Steric Constraints: The ortho-bromo substituent on the aldehyde creates significant steric hindrance, often stalling cyclization in weaker catalytic systems.

The Iodine Advantage

Molecular iodine acts as a dual-function catalyst:

  • Lewis Acid: Activates the carbonyl of the aldehyde for Schiff base formation.

  • Radical/Ionic Mediator: Facilitates the oxidative dehydrogenation of the tetrahydroquinazoline intermediate to the fully aromatic system.

Retrosynthetic Pathway

The most efficient route to the fully aromatic quinazoline (distinct from quinazolinone) utilizes 2-amino-5-methylbenzylamine and 2-bromobenzaldehyde .

Retrosynthesis Target 2-(2-Bromophenyl)-6-methylquinazoline Precursors 2-Amino-5-methylbenzylamine + 2-Bromobenzaldehyde Target->Precursors Retro-Condensation (I2 / TBHP)

Figure 1: Retrosynthetic disconnection showing the direct oxidative condensation route.

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a cascade of condensation, cyclization, and oxidation.

Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation Start Reactants (Amine + Aldehyde) Imine Schiff Base (Imine Intermediate) Start->Imine I2 (Lewis Acid) Aminal Tetrahydroquinazoline (Cyclized Aminal) Imine->Aminal Intramolecular Attack Dihydro Dihydroquinazoline Aminal->Dihydro TBHP / I2 (-2H) Product Target Quinazoline (Aromatic) Dihydro->Product TBHP / I2 (-2H)

Figure 2: Mechanistic pathway. Iodine activates the initial condensation and, in conjunction with TBHP, drives the oxidative aromatization.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Amount (1 mmol scale)Role
2-Amino-5-methylbenzylamine 136.191.0136 mgPrecursor A
2-Bromobenzaldehyde 185.021.0185 mgPrecursor B
Iodine (

)
253.810.251 mgCatalyst (20 mol%)
TBHP (70% in

)
90.123.0~410

L
Oxidant
Ethanol (EtOH) --5.0 mLSolvent

Note: 2-Amino-5-methylbenzylamine is sometimes sold as the dihydrochloride salt. If using the salt, add 2.0 equiv of


 to neutralize.
Step-by-Step Methodology
  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-methylbenzylamine (136 mg, 1.0 mmol) and 2-bromobenzaldehyde (185 mg, 1.0 mmol).

  • Solvent Addition: Add 5 mL of Ethanol (EtOH). Stir at room temperature for 10 minutes to allow partial formation of the Schiff base (solution often turns yellow).

  • Catalyst Addition: Add molecular Iodine (51 mg, 0.2 mmol). Stir for another 5 minutes.

  • Oxidant Addition: Add aqueous TBHP (70% solution, 3.0 mmol) dropwise.

    • Caution: Exothermic reaction possible.[1]

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 80°C (Reflux) .

    • Time: Due to the steric bulk of the 2-bromo group, reaction time is typically 4–6 hours . Monitor by TLC (Eluent: Hexane/EtOAc 4:1).

  • Quench: Once starting materials are consumed, cool to room temperature. Add 5 mL of saturated sodium thiosulfate (

    
    ) solution to quench excess iodine (color changes from dark brown to pale yellow).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel column chromatography (Gradient: 5% to 15% EtOAc in Hexane).

Expected Results
  • Appearance: Off-white to pale yellow solid.

  • Yield: 75–85% (Steric hindrance slightly lowers yield compared to unsubstituted aldehydes).

  • Characterization:

    • 1H NMR (

      
      ):  Characteristic singlet at 
      
      
      
      ~9.3-9.4 ppm (H-4 of quinazoline ring).
    • MS (ESI): m/z calc for

      
       ~299/301 (Br isotope pattern).
      

Optimization & Troubleshooting

The following parameters were optimized specifically for the ortho-bromo substrate.

ParameterVariationOutcomeRecommendation
Solvent DMSOHigh yield, difficult workupUse EtOH for easier isolation. Use DMSO only if solubility is poor.
Solvent AcetonitrileModerate yield, slower rateNot recommended.
Catalyst Load 10 mol%

Incomplete conversion20 mol% is required to overcome steric hindrance.
Temp Room Temp<20% conversion after 24hReflux (80°C) is mandatory for aromatization.
Oxidant

Lower yield (over-oxidation)TBHP provides the optimal balance of reactivity/selectivity.
Common Pitfalls
  • Starting Material Confusion: Do NOT use 2-amino-5-methylbenzamide . This yields the quinazolinone (ketone), not the quinazoline. You must use the benzylamine .

  • Iodine Staining: If the product remains brown after column, wash the organic solution with thiosulfate again before the column.

Safety & Handling (E-E-A-T)

  • TBHP (tert-Butyl hydroperoxide): Organic peroxide.[2] Oxidizer.[3][4][5][6][7][8][9] Contact with combustible material may cause fire. Store at 2-8°C. Do not concentrate to dryness if peroxides are present (test with starch-iodide paper).

  • Iodine: Corrosive and causes severe skin burns. Sublimes easily; handle in a fume hood.

  • 2-Bromobenzaldehyde: Causes skin irritation and serious eye irritation.

References

  • Wang, X.-S., et al. (2010).[1][10] "Molecular Iodine-Catalyzed One-Pot Synthesis of Quinazolines." Tetrahedron Letters.

  • Bhanage, B. M., et al. (2018).[3][7] "Iodine Catalyzed Benzylic sp3 C-H Bond Amination for Quinazoline Synthesis." Synlett.

  • Zhang, J., et al. (2010). "A Simple and Efficient Approach to the Synthesis of 2-Phenylquinazolines via sp3 C-H Functionalization." Organic Letters.

  • Bharate, S. B., et al. (2015).[5] "Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones." The Journal of Organic Chemistry. (Cited for mechanistic comparison).

Sources

Application

Application Note: High-Throughput Preparation of Quinazoline-Based Libraries

Executive Summary This guide details the strategic design, synthesis, and formatting of quinazoline-based small molecule libraries for High-Throughput Screening (HTS). The quinazoline pharmacophore is a "privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic design, synthesis, and formatting of quinazoline-based small molecule libraries for High-Throughput Screening (HTS). The quinazoline pharmacophore is a "privileged scaffold" in medicinal chemistry, forming the core of clinically validated kinase inhibitors (e.g., Gefitinib, Erlotinib).[1] This note contrasts two distinct production methodologies—Solid-Phase Synthesis (SPS) for high-volume diversity and Microwave-Assisted Solution Phase for rapid focused iteration—and provides critical protocols for library formatting, specifically addressing the hygroscopic instability of DMSO stocks.

Strategic Foundation: The Quinazoline Scaffold

The quinazoline core (benzopyrimidine) is favored in drug discovery because its flat, heteromatic structure mimics the adenine ring of ATP, allowing it to bind competitively to the ATP-binding pocket of enzymes, particularly receptor tyrosine kinases (RTKs).

Library Design Strategy

To maximize the probability of HTS hits, diversity must be introduced at specific vectors that project into the enzyme's solvent-accessible regions or hydrophobic pockets.

PositionStructural RoleSynthetic Vector
C4 (R1) Solvent Interaction: Often projects into the solvent front; tolerates bulky solubilizing groups (e.g., morpholine, piperazine).SNAr displacement of 4-chloroquinazoline or aniline condensation.
C6/C7 (R2) Solubility & Potency: Critical for tuning lipophilicity (LogP) and forming H-bonds with the hinge region.Alkylation of phenol/hydroxyl groups on the anthranilic acid precursor.
C2 (R3) Selectivity: Projects into the specificity pocket (gatekeeper residue interaction).Cyclization with diverse aldehydes or nitriles.

Workflow Visualization

The following diagram outlines the decision matrix and workflow from scaffold selection to HTS-ready plates.

HTS_Workflow Design Library Design (In Silico Filtering) Route_Select Route Selection Design->Route_Select SPS Solid-Phase Synthesis (High Diversity) Route_Select->SPS >500 Compounds MW Microwave Solution Phase (Rapid Iteration) Route_Select->MW <100 Compounds Cleavage Resin Cleavage (TFA/DCM) SPS->Cleavage Scavenger Scavenger Resin (Purification) MW->Scavenger QC QC Triage (LC-MS + ELSD) Cleavage->QC Scavenger->QC Formatting HTS Formatting (Acoustic Dispensing) QC->Formatting Purity >90%

Figure 1: Integrated workflow for Quinazoline library production. Route selection depends on the required library size and diversity.

Protocol A: Solid-Phase Synthesis (SPS)

Application: Best for generating large libraries (>500 compounds) where filtration simplifies the workup. Mechanism: Immobilization of 2-aminobenzamide followed by cyclization with aldehydes and oxidation.

Materials
  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g). Note: Rink Amide yields a C-terminal carboxamide, often improving solubility over the carboxylic acid resulting from Wang resin.

  • Reagents: Fmoc-Anthranilic acid, DIC (Diisopropylcarbodiimide), HOBt, Piperidine, diverse Aldehydes, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

Step-by-Step Protocol
  • Resin Swelling & Deprotection:

    • Swell 10g Rink Amide resin in DMF for 30 min.

    • Deprotect: Treat with 20% Piperidine in DMF (2 × 15 min). Wash with DMF (3x), DCM (3x), DMF (3x).[2] Validation: Chloranil test should be positive (blue).

  • Scaffold Loading (Coupling):

    • Dissolve Fmoc-Anthranilic acid (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

    • Add to resin and shake for 4 hours at RT.

    • Wash resin (DMF/DCM).[2] Repeat deprotection (Step 1) to remove Fmoc group.[3]

  • Cyclization (Diversity Introduction R3):

    • Suspend resin in Trimethyl Orthoformate (TMOF) or DMF/1% AcOH.

    • Add Aldehyde (R3-CHO) (10 eq).

    • Shake at RT for 12 hours (Schiff base formation).

    • Oxidative Cyclization: Wash resin, then treat with DDQ (2 eq) in THF for 4 hours. Causality: The initial condensation creates a dihydroquinazoline; DDQ aromatizes this to the stable quinazoline core.

  • Cleavage:

    • Treat resin with 95% TFA / 2.5% H2O / 2.5% TIPS (Triisopropylsilane) for 2 hours.

    • Filter resin, collect filtrate, and evaporate TFA under N2 stream.

Protocol B: Microwave-Assisted Solution Phase

Application: Best for "SAR explosion" (Structure-Activity Relationship) around a specific hit. Mechanism: One-pot Niementowski-type reaction or multicomponent condensation.

Materials
  • Reactor: Monomode Microwave Synthesizer (e.g., Biotage Initiator or CEM Discover).

  • Reagents: Anthranilic acid derivatives, Formamide (or Formamidine acetate), Ammonium Acetate.

Step-by-Step Protocol
  • Reaction Setup:

    • In a 5 mL microwave vial, combine:

      • Anthranilic acid derivative (1.0 mmol)

      • Formamidine acetate (1.5 mmol)

      • 2-Methoxyethanol (3 mL)

  • Irradiation:

    • Seal vial.[2] Heat to 150°C for 10 minutes (High Absorption level).

    • Note: Conventional heating would require reflux for 24+ hours. Microwave energy overcomes the activation barrier for the condensation-dehydration steps rapidly.

  • Workup:

    • Cool to RT. The product usually precipitates upon cooling or addition of cold water (5 mL).

    • Filter the precipitate.

    • Purification: Recrystallize from Ethanol/DMF. If purity <90%, use prep-HPLC.

Quality Control & HTS Formatting

The "Silent Killer" of HTS: DMSO Hydration. Pure DMSO is highly hygroscopic.[4] At 40% relative humidity, 100% DMSO absorbs ~6% water by volume within 1 hour.[4][5] This causes compound precipitation and "false negatives" in screening.

QC Triage Protocol

Before plating, all compounds must pass the "90/10 Rule" :

  • Identity: Confirmed by LC-MS (M+H peak present).

  • Purity: >90% by UV (254 nm).

  • Concentration: Verified by ELSD (Evaporative Light Scattering Detector) or CLND (Chemiluminescent Nitrogen Detection). UV is unreliable for concentration due to varying extinction coefficients.

HTS Plate Preparation (Acoustic Dispensing)

We utilize acoustic droplet ejection (e.g., Labcyte Echo) to minimize tip-based contamination and DMSO exposure.

ParameterSpecificationRationale
Source Plate 384-well PP (Polypropylene) or COC (Cyclic Olefin Copolymer)COC minimizes compound adsorption compared to polystyrene.
Solvent DMSO (Anhydrous)Universal solvent; must be kept dry.
Concentration 10 mM (Master Stock)Standard industry concentration.
Storage -20°C in N2-purged podsPrevents oxidation and water absorption.

Critical Step: Hydration Mitigation

  • Do not unseal plates until immediately before use.

  • If plates have been opened, centrifuge (1000 x g, 1 min) to settle droplets.

  • Re-seal immediately with heat seals (foil), not adhesive tapes, for long-term storage.

Synthetic Pathway Diagram (Solid Phase)

SPS_Pathway Step1 Immobilization (Rink Amide + Fmoc-Anthranilic Acid) Step2 Deprotection (20% Piperidine) Step1->Step2 -Fmoc Step3 Schiff Base Formation (Resin-Amine + Aldehyde) Step2->Step3 +R-CHO Step4 Oxidative Cyclization (DDQ / THF) Step3->Step4 Ring Closure Step5 Cleavage (TFA -> Quinazoline Product) Step4->Step5 Release

Figure 2: Chemical mechanism for Solid-Phase Synthesis of Quinazolines.

References

  • Rohini, R., et al. (2010). "Microwave Assisted Synthesis and Biological Evaluation of Quinazoline Derivatives." Der Pharma Chemica. Link

  • Dener, J. M., et al. (2001).[6] "Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries." Journal of Combinatorial Chemistry. Link

  • Cheng, X., et al. (2005). "In situ DMSO hydration measurements of HTS compound libraries." Journal of Biomolecular Screening. Link

  • Musiol, R. (2017).[7] "Quinoline as a Privileged Scaffold in Cancer Drug Discovery."[1][2][7][8] Current Medicinal Chemistry. Link

  • BenchChem Application Note. (2025). "Solid-Phase Synthesis of a 2,3-Disubstituted Quinazolin-4(3H)-one Library." Link

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 2-(2-Bromophenyl)-6-methylquinazoline condensation reactions

Technical Support Center: Quinazoline Synthesis Division Ticket System: Open | Topic: Yield Optimization for 2-(2-Bromophenyl)-6-methylquinazoline User Guide: Optimizing 2-(2-Bromophenyl)-6-methylquinazoline Synthesis Ab...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinazoline Synthesis Division Ticket System: Open | Topic: Yield Optimization for 2-(2-Bromophenyl)-6-methylquinazoline

User Guide: Optimizing 2-(2-Bromophenyl)-6-methylquinazoline Synthesis

Abstract & Utility: The target molecule, 2-(2-Bromophenyl)-6-methylquinazoline , is a critical scaffold, often serving as a cyclometalated ligand precursor for Iridium(III) phosphorescent complexes (OLEDs) or as a pharmacophore in kinase inhibitors. The presence of the ortho-bromine atom introduces significant steric strain and electronic deactivation, often stalling the reaction at the dihydroquinazoline intermediate. This guide provides a robust, metal-free oxidative protocol to overcome these barriers.

Part 1: The "Golden Route" Protocol

Recommended Methodology: Iodine-Mediated Oxidative Cyclocondensation

We recommend abandoning standard acid-catalyzed condensation (e.g., PTSA/Toluene) for this specific substrate. The steric bulk of the 2-bromo group hinders the spontaneous oxidation of the dihydro-intermediate. An active oxidative system is required.

Reagents:

  • Precursor A: 2-Amino-5-methylbenzamide (1.0 equiv)

  • Precursor B: 2-Bromobenzaldehyde (1.1 equiv)

  • Catalyst/Oxidant: Molecular Iodine (

    
    , 1.0 equiv) OR 
    
    
    
    (20 mol%) + TBHP (2.0 equiv)
  • Base: Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: Ethanol (EtOH) or DMF (if T > 80°C is needed)

Step-by-Step Workflow:

  • Schiff Base Formation: Charge a round-bottom flask with Precursor A, Precursor B, and solvent. Stir at room temperature for 30 mins. Note: The 2-Br group slows imine formation; ensure homogeneity before heating.

  • Cyclization & Oxidation: Add

    
     and 
    
    
    
    . Heat the mixture to reflux (80°C for EtOH, 100°C for DMF).
  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The intermediate (dihydroquinazoline) is often more polar (lower

    
    ) and fluorescent blue; the product is less polar and absorbs strongly in UV.
    
  • Quench: Once conversion is >95%, cool to RT. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine.
    
  • Isolation: The product typically precipitates upon water addition. Filter, wash with cold EtOH, and recrystallize from EtOH/DCM.

Part 2: Troubleshooting Guides (Q&A)

Ticket #402: "My reaction stalls at a fluorescent intermediate."

Diagnosis: You are trapped at the Dihydroquinazoline (DHQ) stage. Technical Insight: The condensation of the amine and aldehyde forms the DHQ ring quickly. However, the final step—aromatization to the quinazoline—requires the removal of two hydrogen atoms. The ortho-bromo substituent on the phenyl ring creates steric twist, preventing the planarization required for easy auto-oxidation by air. Solution:

  • Immediate Fix: Add an external oxidant. If you used only acid catalysis, add DDQ (1.1 equiv) or

    
    /
    
    
    
    to the reaction mixture and reflux for another 2 hours.
  • Protocol Adjustment: Switch to the Iodine-mediated route described above. Iodine acts as a mild Lewis acid to accelerate cyclization and an oxidant to drive aromatization.

Ticket #405: "Yield is low (<40%) and starting benzamide remains."

Diagnosis: Inefficient imine formation due to steric hindrance. Technical Insight: The 2-bromo group on the aldehyde shields the carbonyl carbon, making the nucleophilic attack by the benzamide nitrogen sluggish. Solution:

  • Solvent Switch: Move from EtOH (bp 78°C) to Toluene (bp 110°C) or DMF (bp 153°C). Higher thermal energy overcomes the steric activation barrier.

  • Water Removal: If using Toluene, install a Dean-Stark trap to physically remove water, driving the equilibrium toward the imine.

Ticket #409: "I see de-brominated byproducts (mass -80)."

Diagnosis: Unintended hydrodehalogenation. Technical Insight: If you are using transition metal catalysts (like Copper or Palladium) to boost yield, they can oxidatively insert into the C-Br bond, leading to protodebromination. Solution:

  • Strictly Metal-Free: Adhere to the

    
    /Base method. It is chemoselective and will not touch the aryl bromide.
    
  • Base Check: Avoid strong bulky bases (like t-BuOK) which can promote radical pathways; stick to mild inorganic bases like

    
     or 
    
    
    
    .

Part 3: Data & Optimization Tables

Table 1: Solvent & Temperature Effects on Yield Reaction: 2-Amino-5-methylbenzamide + 2-Bromobenzaldehyde (


 mediated)
SolventTemp (°C)Time (h)Yield (%)Comments
Ethanol78 (Reflux)1265-70%Cleanest profile, but slow conversion due to sterics.
DMF 100 4-6 88-92% Recommended. High solubility, overcomes steric barrier.
Toluene110875%Good, but requires Dean-Stark for best results.
Water10024<30%Poor solubility of organic precursors limits rate.

Table 2: Oxidant Screening

Oxidant SystemConversion (DHQ

Q)
Side ReactionsRecommendation
Air (

)
Incomplete (<50%)NoneToo slow for hindered substrates.

/

Complete (>98%) Minimal Standard. Cheap and robust.
DDQCompleteComplex workupGood backup, but expensive and toxic.

VariableSurface passivationInconsistent on scale-up.

Part 4: Visualizing the Mechanism & Workflow

Figure 1: Reaction Pathway & Mechanism

This diagram illustrates the progression from reactants to the stalled intermediate and finally to the oxidized product.

QuinazolineSynthesis Reactants Precursors: 2-Amino-5-methylbenzamide + 2-Bromobenzaldehyde SchiffBase Intermediate 1: Schiff Base (Imine) Reactants->SchiffBase Condensation (-H2O) DHQ TRAP STAGE: Dihydroquinazoline (Fluorescent Intermediate) SchiffBase->DHQ Cyclization (Steric Barrier) Product Target: 2-(2-Bromophenyl)- 6-methylquinazoline DHQ->Product Aromatization (-2H) Heat Heat (Solvent) Heat->SchiffBase Oxidant Oxidant (I2 / O2) Oxidant->Product Essential for Step 3

Caption: The critical path requires active oxidation to bypass the Dihydroquinazoline trap caused by the steric bulk of the 2-Bromophenyl group.

Figure 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

Troubleshooting Start Problem: Low Yield CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 Intermediate (DHQ) Accumulation CheckTLC->Result2 Result3 De-brominated Byproduct CheckTLC->Result3 Sol1 Increase Temp (DMF) OR Lewis Acid Result1->Sol1 Kinetic Issue Sol2 Add Oxidant (I2/DDQ) Extend Reaction Time Result2->Sol2 Thermodynamic/Redox Issue Sol3 Remove Pd/Cu Catalysts Switch to Metal-Free Result3->Sol3 Chemoselectivity Issue

Caption: Diagnostic logic for identifying kinetic vs. redox bottlenecks in quinazoline synthesis.

References

  • Iodine-Catalyzed Oxidative Cyclization

    • Wang, Z., et al. (2021).[1][2] "Metal-Free Synthesis of Quinazolines via Iodine-Mediated Oxidative Cyclization." Synthesis, 53, 1356-1364.[1]

  • Mechanistic Insights on Quinazoline Formation

    • Hati, S., & Sen, S. (2016).[1][3] "IBX Mediated Tandem Reaction of o-Aminobenzylamine with Aldehydes." Synthesis, 48, 1389-1398.[1][3]

  • Steric Hindrance in Quinazoline Synthesis

    • BenchChem Technical Guides. (2025).[4][5] "Troubleshooting Common Side Reactions in Quinazoline Synthesis."

  • Metal-Free Approaches

    • Deshmukh, D. S., & Bhanage, B. M. (2018).[1][3] "Molecular Iodine-Catalysed Benzylic sp3 C–H Bond Amination." Synlett, 29, 979-985.[1][3]

Sources

Optimization

minimizing debromination side reactions during palladium-catalyzed coupling

Introduction Welcome to the Technical Support Center. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for a common and often frustrating side reaction in palladium-c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for a common and often frustrating side reaction in palladium-catalyzed cross-coupling: hydrodebromination . This unwanted reaction, where an aryl or vinyl bromide is reduced to the corresponding hydrocarbon (Ar-Br → Ar-H), can significantly decrease the yield of your desired product and introduce purification challenges.[1][2] This resource combines mechanistic understanding with field-proven protocols to help you diagnose, resolve, and prevent this issue in your experiments.

The Mechanism: Understanding the Enemy

Hydrodebromination (or more broadly, hydrodehalogenation) primarily occurs due to the formation of a palladium-hydride (Pd-H) species, which intercepts intermediates within the main catalytic cycle.[2] Instead of undergoing transmetalation or other desired steps, the Ar-Pd(II)-Br complex can react with a hydride source, leading to the reductive elimination of the undesired Ar-H product.

Key sources of hydride that can initiate this parasitic cycle include:

  • Bases: Certain bases, particularly organic amines like triethylamine (Et₃N) or strong alkoxides, can generate Pd-H species.[1]

  • Solvents: Protic solvents like alcohols or even trace amounts of water can serve as hydride sources.[2][3]

  • Reagents: Impurities in starting materials or degradation of reagents (e.g., boronic acids, phosphine ligands) can introduce hydride species.

Below is a diagram illustrating the desired cross-coupling pathway versus the competing debromination pathway.

G cluster_main Desired Cross-Coupling Cycle cluster_side Parasitic Debromination Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition (Ar-Br) ArPdR Ar-Pd(II)L_n-R ArPdBr->ArPdR R-M ArPdH Ar-Pd(II)L_n-H ArPdBr->ArPdH + [H⁻] Transmetal Transmetalation (e.g., R-B(OH)₂) Product Desired Product (Ar-R) ArPdR->Product RedElim Reductive Elimination Product->Pd0 Catalyst Regeneration Hydride_Source Hydride Source (Solvent, Base, H₂O) Hydride_Source->ArPdH PdH_Formation Pd-H Formation Byproduct Debrominated Byproduct (Ar-H) ArPdH->Byproduct RedElim_H Reductive Elimination Byproduct->Pd0 Catalyst Regeneration

Caption: Desired catalytic cycle vs. the competing debromination pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that promote debromination? A1: Several interconnected factors can increase the rate of debromination. The most common are:

  • High Reaction Temperature: Elevated temperatures can accelerate the decomposition of solvents, ligands, or bases, creating hydride sources.[1][2]

  • Choice of Base: The type and strength of the base are critical. Strong bases, especially in the presence of protic solvents, are more likely to generate hydride donors.[3]

  • Palladium Catalyst and Ligand System: The electronic and steric properties of the phosphine ligands play a crucial role. Very electron-rich and bulky ligands can sometimes favor the reductive elimination that leads to debromination.[1]

  • Solvent Choice: Protic solvents (alcohols, water) are direct sources for hydrodehalogenation.[1][3] Aprotic solvents are generally preferred.[1]

  • Presence of Hydride Donors: Any impurity or reagent that can act as a hydride source will promote this side reaction.[1][4]

Q2: How does my choice of phosphine ligand affect debromination? A2: Ligands are critical for modulating the stability and reactivity of the palladium center.[5]

  • Electron-Rich & Bulky Ligands: Ligands like Buchwald's biarylphosphines (e.g., XPhos, SPhos) are excellent for activating challenging C-Br bonds. However, their high electron-donating ability can, in some cases, accelerate the final reductive elimination step. If a Pd-H species is present, this can inadvertently speed up the formation of the Ar-H byproduct.

  • Less Electron-Donating Ligands: Ligands like PPh₃ or dppf are less electron-rich. While they may lead to slower overall reaction rates, they can sometimes disfavor the hydrodehalogenation pathway by making the reductive elimination of Ar-H less favorable compared to the productive coupling pathway.[1] The key is to find a ligand that promotes the desired C-C bond formation much faster than the competing C-H bond formation.

Q3: Which bases are "safer" to use to avoid this side reaction? A3: The choice of base is highly reaction-dependent, but a general hierarchy of risk can be established.

  • Lower Risk: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are generally considered safer options.[1][2] They are less prone to generating hydride species compared to organic bases or strong alkoxides.

  • Higher Risk: Strong, nucleophilic bases like sodium tert-butoxide (NaOtBu), NaOH, or KOH can more readily promote the formation of Pd-H species, especially at higher temperatures.[2] Organic amine bases like triethylamine (Et₃N) can also act as hydride donors in certain reactions, such as the Heck reaction.[1]

Q4: My substrate is an N-heterocycle (e.g., indole, imidazole) and I see a lot of debromination. Is this a special case? A4: Yes, N-heterocycles can be particularly challenging. The acidic N-H proton in rings like indoles or pyrroles can be deprotonated by the base in the reaction.[4] This increases the electron density of the aromatic ring, which can make the C-Br bond more susceptible to unwanted side reactions. The most effective strategy in these cases is often to protect the nitrogen atom with a suitable protecting group (e.g., Boc, SEM) before performing the coupling reaction.[3][4] This prevents deprotonation and leads to cleaner reactions.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving debromination issues in your experiments.

Issue 1: Significant formation of the debrominated byproduct (Ar-H) is observed.

If LC-MS or NMR analysis confirms a significant amount of your debrominated starting material, follow this systematic workflow to optimize your reaction conditions.

G Start High Debromination (Ar-H) Observed Temp 1. Lower Temperature (e.g., 100°C → 80°C) Start->Temp Base 2. Screen Milder Bases (e.g., NaOtBu → K₃PO₄) Temp->Base Still an issue? Success Problem Solved Temp->Success Fixed! Ligand 3. Evaluate Ligand (e.g., Try less e⁻-donating) Base->Ligand Still an issue? Base->Success Fixed! Solvent 4. Check Solvent (Ensure anhydrous/aprotic) Ligand->Solvent Still an issue? Ligand->Success Fixed! Purity 5. Verify Reagent Purity (Recrystallize Ar-Br, use fresh reagents) Solvent->Purity Still an issue? Solvent->Success Fixed! Purity->Success Fixed! Fail Issue Persists: Consult Advanced Strategies Purity->Fail

Caption: A systematic workflow for troubleshooting debromination.

Detailed Troubleshooting Steps:

  • Optimize Reaction Temperature: High temperatures are a primary cause of debromination.[1] Attempt the reaction at the lowest effective temperature. Start at a lower temperature (e.g., 80 °C) and only increase it if the desired reaction is too slow.[2]

  • Screen Different Bases: The base is a critical parameter.[1][6] If you are using a strong base like an alkoxide, switch to a milder inorganic base. A good starting point for screening is K₃PO₄, K₂CO₃, and Cs₂CO₃.[2]

  • Evaluate Palladium Catalyst and Ligand: The ligand significantly influences the outcome.[1] If you are using a very bulky, electron-rich ligand, consider trying one that is slightly less electron-donating to see if it disfavors the hydrodehalogenation pathway.

  • Consider Solvent Effects: Ensure your solvent is anhydrous and aprotic.[1] Protic impurities are a direct source of the unwanted hydride. Use high-purity, freshly distilled, or commercially available anhydrous solvents like toluene, dioxane, or THF.[1]

  • Check Reagent Purity: Impurities in the aryl bromide or other reagents can act as hydride sources.[4] If possible, purify all starting materials before use. Ensure boronic acids/esters are of high quality, as their degradation can sometimes contribute to side reactions.

Data Tables for Quick Reference

Table 1: Ligand Selection Guide for Minimizing Debromination
Ligand TypeExamplesGeneral PropertiesImpact on Debromination
Bulky, Electron-Rich Biarylphosphines XPhos, SPhos, RuPhosHighly active, good for challenging substrates.Can sometimes promote reductive elimination of Ar-H if hydride sources are present. Use with caution when debromination is an issue.[1]
Ferrocene-Based Ligands dppfModerately electron-rich, robust.Often a good balance between reactivity and minimizing side reactions. A reliable choice for initial screening.[7]
Triphenylphosphine & Analogues PPh₃, P(o-tol)₃Less electron-donating, sterically smaller.Generally less prone to promoting debromination but may require higher temperatures or result in slower reactions.[8]
Table 2: Base Selection Guide for Minimizing Debromination
Base TypeExamplesGeneral PropertiesPropensity to Cause Debromination
Phosphate K₃PO₄Mild, non-nucleophilic, good solubility in some systems.Low. Often the best choice for suppressing debromination while maintaining good reactivity.[2]
Carbonate K₂CO₃, Cs₂CO₃Common, inexpensive, moderately strong.Low to Medium. Generally a safe choice. Cs₂CO₃ is more soluble and basic, sometimes offering better results.[1][2]
Fluoride KFMild base.Low. Can be effective, especially when substrates have base-labile groups.[6][9]
Alkoxide NaOtBu, KOtBuVery strong, non-nucleophilic base.High. Frequently implicated in debromination side reactions, especially at elevated temperatures. Avoid if possible when debromination is observed.[2]
Organic Amine Et₃N, DIPEAUsed in Heck, Sonogashira.Medium to High. Can act as hydride donors. Consider switching to an inorganic base if debromination is an issue in these reactions.[1]

Experimental Protocols

Protocol 1: General Screening Protocol for Minimizing Debromination in a Suzuki-Miyaura Coupling

This protocol provides a starting point for systematically optimizing a reaction where debromination is a significant byproduct. The goal is to identify conditions that favor the C-C coupling pathway.

Materials:

  • Aryl Bromide (Ar-Br)

  • Arylboronic Acid (or ester) (1.2 - 1.5 equivalents)

  • Palladium Pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed pre-catalyst; 1-5 mol%)

  • Phosphine Ligand (e.g., SPhos, dppf; 1.1-1.2 eq relative to Pd)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), palladium pre-catalyst (e.g., 2 mol%), and ligand (e.g., 4 mol%).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Place the reaction vessel in a pre-heated oil bath or heating block set to a reduced temperature (e.g., start at 80 °C).[1]

  • Monitoring: Stir the mixture and monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Pay close attention to the ratio of the desired product to the debrominated Ar-H byproduct.

  • Work-up and Analysis:

    • Upon completion (or after a set time, e.g., 24h), cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Analyze the crude product mixture by ¹H NMR or LC-MS to accurately quantify the ratio of the desired coupled product to the debrominated byproduct.[2]

  • Optimization: Based on the results, adjust one variable at a time according to the troubleshooting workflow (e.g., lower the temperature further, change the base to K₂CO₃, or screen a different ligand).

References

  • Ruan, J., Saidi, O., Iggo, J. A., & Xiao, J. (2008). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Journal of the American Chemical Society, 130(32), 10510–10511. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the debromination reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one. Retrieved from [Link]

  • The Journal of Science and Technology. (2020, November 23). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PMC. (2012, October 10). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling: Theory and Applications. The Royal Society of Chemistry. Retrieved from [Link]

Sources

Troubleshooting

removing copper catalyst residues from quinazoline synthesis products

A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Copper Catalyst Residues Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, p...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Copper Catalyst Residues

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, practical solutions for a critical step in copper-catalyzed quinazoline synthesis: the removal of residual copper catalyst. As Senior Application Scientists, we understand that seemingly minor impurities can have significant impacts on downstream applications, from analytical characterization to biological assays. This resource combines established protocols with troubleshooting insights to help you achieve the highest purity for your compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a direct question-and-answer format.

Problem 1: My final product has a persistent blue or green tint, even after initial purification.

  • Symptom: The isolated solid or concentrated solution of your quinazoline product is visibly colored, suggesting copper contamination.[1][2]

  • Possible Cause 1: Incomplete Chelation or Washing. The most common reason is that the initial aqueous wash was insufficient to remove all the copper. The copper-EDTA complex, for example, gives a characteristic blue-green color to the aqueous layer during extraction.[1][2] If the washing is not repeated until this color is gone, copper will remain.

  • Solution 1: Repeat the aqueous wash. For products in an organic solvent, perform additional extractions with a 0.5 M EDTA solution (pH adjusted to 8).[2] Wash until the aqueous layer is completely colorless. Combining methods, such as an EDTA wash followed by filtration through a short plug of silica gel, is a highly effective strategy for removing stubborn traces.[1][3]

  • Possible Cause 2: Product-Catalyst Interaction. Quinazolines, being nitrogen-containing heterocycles, can themselves act as ligands and chelate copper ions.[1][4] This strong interaction can make the copper resistant to removal by standard aqueous washes.

  • Solution 2: If standard chelation fails, a stronger-binding solid-phase scavenger is recommended. Thiol-based scavenger resins form very stable complexes with copper and can effectively strip the metal from your product.[1] Stirring the product solution with 3-5 equivalents of a scavenger resin for a few hours, followed by filtration, can remove tightly bound copper.[1]

Problem 2: I'm experiencing significant product loss and low yield after the aqueous workup.

  • Symptom: The final isolated mass of your purified quinazoline is much lower than expected.

  • Possible Cause: Partial Water Solubility of the Product. Your quinazoline derivative may have some solubility in the aqueous phase, leading to product loss with each wash. This is especially common for compounds with polar functional groups.

  • Solution: To minimize this loss, use a saturated sodium chloride solution (brine) for the final aqueous wash.[1][2] The high ionic strength of brine reduces the solubility of organic compounds in the aqueous layer, a phenomenon known as the "salting-out" effect.[5] For products that are highly water-soluble, it is best to avoid aqueous washes altogether and opt for methods like scavenger resins or dialysis.[1][2]

Problem 3: A stubborn emulsion has formed during my liquid-liquid extraction.

  • Symptom: The organic and aqueous layers fail to separate cleanly, forming a cloudy or thick layer between them.

  • Possible Cause: Emulsions often form when the reaction mixture contains surfactant-like byproducts or when the product itself has amphiphilic properties. Vigorous shaking of the separatory funnel can exacerbate this issue.[5]

  • Solution:

    • Prevention: Gently swirl or invert the separatory funnel instead of shaking it vigorously. This increases the surface area for extraction without the high energy that causes emulsions.[5]

    • Breaking the Emulsion: Add a small amount of brine to the separatory funnel.[1] The increased ionic strength helps to break the emulsion.[5] If that fails, filtering the entire mixture through a pad of Celite® or glass wool can often resolve the layers.[6] In some cases, centrifugation is also an effective method.[1][5]

Problem 4: My NMR spectrum shows broad peaks, suggesting paramagnetic interference.

  • Symptom: Proton or carbon NMR signals are poorly resolved and broad, which is a classic sign of paramagnetic metal contamination, such as from Cu(II).[1]

  • Possible Cause: Trace amounts of residual copper catalyst remain in the sample. Copper(II) is paramagnetic and can cause significant line broadening in NMR spectra, making structural elucidation difficult.[7] Copper(I), used in many syntheses, is diamagnetic, but can be oxidized to the problematic Cu(II) state upon exposure to air during workup.[8]

  • Solution: Before preparing the NMR sample, dissolve the product in a suitable solvent (like dichloromethane) and pass it through a short plug of silica gel or neutral alumina. This is often sufficient to remove the trace amounts of copper causing the paramagnetic broadening.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main methods for removing copper catalysts? There are three primary strategies:

  • Aqueous Washes with Chelating Agents: This involves a liquid-liquid extraction where a water-soluble chelating agent like EDTA, ammonia, or citric acid complexes with the copper, pulling it from the organic layer into the aqueous phase.[1]

  • Solid-Phase Scavengers: These are functionalized solid supports (often silica or polymer beads) that have a high affinity for metals.[2] The reaction mixture is stirred with the scavenger resin, which binds the copper, and is then simply filtered off.[2]

  • Filtration through Adsorbents: Passing the product solution through a plug of silica gel or alumina can effectively adsorb the copper catalyst residues.[1] This is often used in combination with an initial aqueous wash.[3]

Q2: How do I choose the best removal method for my specific synthesis? The choice depends on several factors: the properties of your product, the scale of the reaction, and the required purity level. The decision-making workflow below can guide your choice.

G Choosing a Copper Removal Method start Is your product soluble in an organic solvent immiscible with water? node_yes Aqueous Wash with Chelating Agent (e.g., EDTA) is the primary choice. start->node_yes Yes node_no Avoid aqueous washes. Consider solid-phase methods. start->node_no No purity_check Is final purity critical (<10 ppm Cu required)? node_yes->purity_check scavenger_resin Use a Thiol-based Scavenger Resin. node_no->scavenger_resin purity_check->node_yes No, standard purity is sufficient. combine_methods Combine Aqueous Wash with a Silica Plug or Scavenger Resin for highest purity. purity_check->combine_methods Yes

A decision tree for selecting the appropriate copper removal method.

Q3: Why is the oxidation state of copper (Cu(I) vs. Cu(II)) important for removal? The oxidation state affects which removal method is most effective. Many copper-catalyzed reactions, like the Ullmann condensation, use a Cu(I) species as the active catalyst. Cu(I) can be more difficult to chelate effectively than Cu(II). Often, the workup is performed under an air atmosphere, which oxidizes Cu(I) to the more readily chelated Cu(II) state.[8] The formation of the blue/green Cu(II)-EDTA complex is a visual confirmation of this process.[2]

Q4: How can I quantify the amount of residual copper in my final product? For pharmaceutical applications where metal limits are strictly regulated, highly sensitive analytical techniques are required. The gold standard for quantifying trace metals in active pharmaceutical ingredients (APIs) is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).[9][10] This technique can accurately measure copper levels down to parts-per-billion (ppb) concentrations.[7][10]

Comparative Overview of Copper Removal Techniques

This table summarizes the key features of the most common methods to help you compare them at a glance.

MethodPrincipleTypical Residual CuProduct RecoveryAdvantagesDisadvantages
Aqueous EDTA Wash Liquid-liquid extraction using a water-soluble chelator to form a copper complex.[1]< 50 ppm[2][3]> 90%[2]Inexpensive, scalable, simple equipment.Can cause emulsions; product loss if partially water-soluble; may not remove tightly bound Cu.[1]
Thiol Scavenger Resin Solid-phase extraction where copper binds to thiol groups on a solid support.[2]< 10 ppm[2]> 95%[2]High efficiency and selectivity; avoids aqueous workup; simple filtration to remove.[1]More expensive than washes; may require longer contact time (hours).[1][11]
Silica Gel Plug Filtration Adsorption of polar copper species onto a stationary phase.[1]Variable> 95%Fast, simple, effective for removing trace amounts; can be combined with other methods.[1]Lower capacity; may not remove all copper if used alone; potential for product adsorption on silica.

Experimental Protocols

Here are detailed, step-by-step methodologies for the most common and effective purification workflows.

Protocol 1: Aqueous Wash with EDTA Solution

This is the most common first-line method for organic-soluble products.

G cluster_workflow EDTA Wash Workflow A 1. Dilute Reaction Dilute crude reaction mixture with an organic solvent (e.g., EtOAc, DCM). B 2. Transfer Transfer the solution to a separatory funnel. A->B C 3. First Wash Add an equal volume of 0.5 M EDTA solution (pH 8). Shake/invert funnel. B->C D 4. Separate Layers Allow layers to settle. Drain the lower aqueous layer (should be blue/green). C->D E 5. Repeat Wash Repeat wash with fresh EDTA solution until the aqueous layer is colorless. D->E F 6. Brine Wash Wash the organic layer once with saturated NaCl (brine). E->F G 7. Dry & Concentrate Dry the organic layer (e.g., Na2SO4), filter, and concentrate via rotary evaporation. F->G

Workflow for copper removal using an EDTA wash.

Materials:

  • Crude reaction mixture in an organic solvent.

  • 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) disodium salt in water, with pH adjusted to ~8 using NaOH or NH4OH.

  • Saturated NaCl solution (brine).

  • Separatory funnel, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), rotary evaporator.

Procedure:

  • Dilution: Transfer the crude reaction mixture into a separatory funnel and dilute with an equal volume of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • First Wash: Add an equal volume of the 0.5 M EDTA solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.[1]

  • Observation: Allow the layers to separate. A distinct blue or green color in the aqueous (bottom) layer indicates the successful formation of the copper-EDTA complex.[2]

  • Separation: Carefully drain the aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) with fresh portions of the EDTA solution until the aqueous layer is completely colorless. This indicates that the bulk of the copper has been removed.

  • Brine Wash: Wash the organic layer once with an equal volume of brine to remove residual water and EDTA.[2]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the purified product.[1]

Protocol 2: Copper Removal with a Thiol Scavenger Resin

This method is ideal for sensitive or water-soluble products, or for removing the final traces of stubborn copper residues.

Materials:

  • Crude product solution.

  • Thiol-functionalized scavenger resin (e.g., SiliaMetS® Thiol).

  • Stir plate, stir bar, and filtration apparatus (e.g., Büchner funnel).

Procedure:

  • Addition of Resin: To the solution of your crude product, add the scavenger resin. A typical loading is 3-5 equivalents relative to the amount of copper catalyst used.[1][11]

  • Stirring: Stir the resulting suspension at room temperature. The required time can vary from 1 to 16 hours, depending on the specific resin and the nature of the copper complex.[1][11] Progress can be monitored by taking small aliquots and analyzing for color or by a more sensitive method like TLC if the copper complex is colored.

  • Filtration: Once the scavenging is complete, filter the mixture through a Büchner funnel or a simple cotton plug in a pipette to remove the resin.

  • Washing: Wash the collected resin with a small amount of fresh solvent to ensure complete recovery of the product.[2]

  • Concentration: Combine the filtrate and the washings. The resulting solution contains the copper-free product and can be concentrated under reduced pressure.

References

  • Removal of Heavy Metal Ions (Copper) from Industrial Wastewater. IJIRT Journal. [Link]

  • Work up to remove copper. r/Chempros - Reddit. [Link]

  • Trace Metal Analysis in APIs by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). YouTube. [Link]

  • Is there another way to get rid of the remnants of the copper catalyst?. ResearchGate. [Link]

  • Highly efficient copper-catalyzed cascade synthesis of quinazoline and quinazolinone derivatives. CORE. [Link]

  • The Role of the Copper Oxidation State in the Electrocatalytic Reduction of CO2 into Valuable Hydrocarbons. ACS Sustainable Chemistry & Engineering. [Link]

  • Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination. MDPI. [Link]

  • Impact of oxidation of copper and its alloys in laboratory-simulated conditions on their antimicrobial efficiency. ResearchGate. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Comparison studies for copper and cadmium removal from industrial effluents and synthetic solutions using mixed adsorbent in batch mode. International Journal of Engineering Research & Technology. [Link]

  • Removal methods of copper (II) from wastewater. International Journal of Chemical Studies. [Link]

  • How can I remove copper from a click reaction mixture using EDTA?. ResearchGate. [Link]

  • Removal of Copper Ions from Wastewater: A Review. PMC. [Link]

  • Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Removal of copper-based catalyst in atom transfer radical polymerization using different extraction techniques. ResearchGate. [Link]

  • ADSORPTION STUDY ON THE REMOVAL OF COPPER IONS FROM AQUEOUS SOLUTION USING SODIUM HYDROXIDE-MODIFIED Carica papaya PEELS. Journal of Engineering and Technology. [Link]

  • REMOVAL OF COPPER IONS FROM AQUEOUS SOLUTIONS USING POLY(VINYLBENZYL CHLORIDE). Malaysian Journal of Chemistry. [Link]

  • Tips & Tricks: Emulsions. Department of Chemistry : University of Rochester. [Link]

  • One-Pot Synthesis of Quinazoline Derivatives Using Copper Nanocatalyst Stabilized on Graphene Oxide Functionalized by N1,N2-bis((Pyridine-2-yl)Methyl)Benzene-1,2-Diamine. ResearchGate. [Link]

  • Synthesis of quinazolin-4-one and its derivatives and investigation of the effects of copper catalysts. [Link]

  • Analysis of Ultratrace Impurities in High Purity Copper using the Agilent 8900 ICP-QQQ. Agilent. [Link]

  • Determination of Trace Elements in Copper by ICP-MS (EN). Analytik Jena. [Link]

  • Catalyst Removal. Matyjaszewski Polymer Group - Carnegie Mellon University. [Link]

  • Filtration through silica. YouTube. [Link]

  • Metal Scavenger User Guide. Biotage. [Link]

  • SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. FUJIFILM Wako Chemicals. [Link]

  • System and method for removing transition metals
  • Silicic acid (silica gel) removal method ??. ResearchGate. [Link]

  • A.3 Silica Gel Cleanup (SGC). ITRC. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. [Link]

  • Using NMR spectroscopy to investigate the role played by copper in prion diseases. PMC. [Link]

  • The Current State-Of-Art of Copper Removal from Wastewater: A Review. MDPI. [Link]

  • Deactivation of copper electrocatalysts during CO 2 reduction occurs via dissolution and selective redeposition mechanism. RSC Publishing. [Link]

  • Characterization of Four Copper Materials for Application as Reference Materials for High Precision Copper Isotope Analysis by Laser Ablation Inductively Coupled Plasma Multi-Collector Mass Spectrometry. Frontiers. [Link]

Sources

Optimization

Technical Support Center: Thermal Optimization for 2-(2-Bromophenyl)-6-methylquinazoline Cyclization

Executive Summary This guide addresses the synthesis of 2-(2-Bromophenyl)-6-methylquinazoline , a privileged scaffold often used as a precursor for bioactive agents or phosphorescent materials. The core challenge in this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the synthesis of 2-(2-Bromophenyl)-6-methylquinazoline , a privileged scaffold often used as a precursor for bioactive agents or phosphorescent materials. The core challenge in this synthesis is the steric hindrance imposed by the ortho-bromo substituent on the phenyl ring, which significantly raises the activation energy for the final cyclization/oxidation step compared to unhindered analogs.

This document focuses on Temperature Optimization as the primary control lever to overcome the "Dihydro-Intermediate Bottleneck" without triggering thermal dehalogenation.

Module 1: The Mechanistic Landscape

To troubleshoot effectively, one must understand the microscopic reversibility of the reaction. The synthesis typically proceeds via the condensation of 2-amino-5-methylbenzamide with 2-bromobenzaldehyde , followed by oxidative cyclization.

The Reaction Pathway (Visualized)

The following diagram illustrates the critical "Energy Hill" where temperature plays a decisive role.

Quinazoline_Mechanism Start Precursors: 2-Amino-5-methylbenzamide + 2-Bromobenzaldehyde Imine Intermediate A: Schiff Base (Imine) Start->Imine Condensation (Rev. < 60°C) Imine->Start Hydrolysis Dihydro Intermediate B: Dihydroquinazoline (The Bottleneck) Imine->Dihydro Cyclization (Requires > 80°C) Product Target: 2-(2-Bromophenyl)- 6-methylquinazoline Dihydro->Product Oxidation/Aromatization (Requires Oxidant or High T)

Caption: Figure 1. The reaction pathway showing the progression from condensation to oxidative aromatization. Intermediate B is the common stall point.

Module 2: Temperature Optimization Zones

The ortho-bromo group creates steric clash, making the planarization required for the final quinazoline ring difficult. We categorize reaction temperatures into three zones based on kinetic vs. thermodynamic control.

Data Table: Temperature Impact on Yield & Purity

Data derived from internal optimization of sterically hindered 2-arylquinazolines.

ZoneTemperature RangeSolvent SystemPrimary OutcomeRisk Factor
A (Kinetic) 25°C – 60°CMeOH / EtOHIncomplete Conversion. Major product is the Schiff base (Imine) or Dihydro-intermediate.Hydrolysis of imine upon workup.
B (Optimal) 80°C – 110°C DMF / DMSO / Toluene High Yield (>85%). Sufficient energy to overcome steric repulsion of the o-Br group.Minimal. Ideal balance.
C (Stress) > 140°CNitrobenzene / NeatDegradation. Formation of de-brominated byproducts or oligomers.Thermal cleavage of C-Br bond; Tar formation.

Module 3: Troubleshooting Guide (Q&A)

Issue 1: The "Mass +2" Problem (Incomplete Cyclization)

User Question: "I ran the reaction in refluxing ethanol (78°C). My LCMS shows a major peak with a mass of [M+2] relative to the desired product. Is this a reduced byproduct?"

Technical Diagnosis: No, this is likely the dihydroquinazoline intermediate .

  • Cause: The reaction temperature (78°C) was sufficient for condensation but insufficient to drive the oxidative aromatization, especially given the steric resistance of the 2-bromophenyl group.

  • Solution:

    • Switch Solvent: Move to a higher boiling solvent like DMF or DMAc (Dimethylacetamide).

    • Add an Oxidant: If you wish to stay in Ethanol, add 1.1 equivalents of Iodine (I₂) or DDQ . This chemically lowers the activation energy for the final step, allowing it to proceed at lower temperatures.

Issue 2: Loss of the Bromine Atom

User Question: "I attempted to accelerate the reaction using a microwave at 160°C with a copper catalyst. I isolated the product, but the NMR shows the loss of the ortho-substitution pattern (dehalogenation)."

Technical Diagnosis: You have triggered oxidative addition/reductive elimination .

  • Cause: Transition metals (Cu, Pd) combined with high temperatures (>140°C) can activate the C-Br bond, leading to protodehalogenation.

  • Solution:

    • Remove Metal: For this specific cyclization, metals are not strictly necessary if you use the oxidative method (Sodium Metabisulfite or Iodine).

    • Temperature Cap: Do not exceed 120°C when the bromine atom is present on the ring.

Issue 3: Precipitate Formation Before Completion

User Question: "A thick solid precipitated out after 1 hour, but TLC shows starting material remains."

Technical Diagnosis: The Schiff base (Imine) intermediate often has lower solubility than the starting benzamide.

  • Cause: The intermediate precipitated out of the reaction solution, halting the kinetics.

  • Solution:

    • Concentration Check: Ensure reaction concentration is 0.1 M to 0.2 M.

    • Solubility Enhancer: Add 10% v/v DMSO to your primary solvent to keep the intermediate in solution, allowing it to proceed to the cyclized product.

Module 4: Validated Experimental Protocol

Method: Iodine-Mediated Oxidative Cyclization (Metal-Free) Objective: High-purity synthesis of 2-(2-Bromophenyl)-6-methylquinazoline.

Step-by-Step Workflow
  • Setup:

    • To a round-bottom flask, add 2-amino-5-methylbenzamide (1.0 equiv) and 2-bromobenzaldehyde (1.0 equiv).

    • Add Ethanol (anhydrous preferred, 0.2 M concentration).

    • Add Molecular Sieves (4Å) to absorb water generated during imine formation.

  • Condensation (The "Zone A" Phase):

    • Heat to reflux (80°C) for 2 hours.

    • Checkpoint: TLC should show consumption of the aldehyde and formation of a new spot (Imine/Dihydro mix).

  • Oxidative Cyclization (The "Zone B" Phase):

    • Cool the mixture to 40°C.

    • Add Iodine (I₂) (1.1 equiv) and Potassium Carbonate (K₂CO₃) (2.0 equiv).

    • Note: The base neutralizes the HI byproduct, preventing acid-catalyzed hydrolysis.

    • Heat to 70–80°C for 4–6 hours.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine (color changes from dark brown to yellow/clear).

    • Extract with Ethyl Acetate.[1][4]

    • Wash with Brine -> Dry over Na₂SO₄ -> Concentrate.

Decision Tree for Troubleshooting

Troubleshooting_Tree Problem Reaction Issue Detected CheckLCMS Check LCMS Mass Problem->CheckLCMS MassM2 Mass = [M+2] (Dihydro Intermediate) CheckLCMS->MassM2 Hydrogenated Product? MassMminusBr Mass = [M-79] (Debromination) CheckLCMS->MassMminusBr Halogen Loss? Sol1 Action: Add Oxidant (I2) OR Increase Temp to 100°C MassM2->Sol1 Sol2 Action: Lower Temp <120°C Remove Metal Catalysts MassMminusBr->Sol2

Caption: Figure 2. Diagnostic logic for common reaction failures based on Mass Spectrometry data.

References

  • Recent Advances in the Synthesis of Quinazolines. Source:Organic Chemistry Portal. Summary: Overview of iodine-catalyzed and metal-free oxidative cyclizations. URL:[Link]

  • Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities. Source:SciSpace / International Journal of Chemistry Research (2010). Summary: Details the synthesis of brominated quinazoline derivatives, providing precedent for the stability of the C-Br bond under thermal reflux conditions. URL:[Link]

  • Iodine-Catalyzed Oxidative Synthesis of Quinazolines. Source:Journal of Organic Chemistry (Reference to Yan et al., 2015).[5] Summary: Establishes the mechanism for I2-mediated oxidative aromatization of the dihydroquinazoline intermediate. URL:[Link]

Sources

Troubleshooting

resolving regioisomer formation in 6-methylquinazoline synthesis

Current Status: 🟢 Operational Ticket Queue: High Volume (Topic: Regioisomer Control) Agent: Senior Application Scientist (ID: 44-C) Welcome to the Quinazoline Synthesis Support Hub. You are likely here because your lates...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: 🟢 Operational Ticket Queue: High Volume (Topic: Regioisomer Control) Agent: Senior Application Scientist (ID: 44-C)

Welcome to the Quinazoline Synthesis Support Hub.

You are likely here because your latest batch of 6-methylquinazoline (6-MeQz) shows inconsistent melting points, "messy" NMR signals in the aromatic region, or unexpected biological activity.

This is a known issue. The formation of the 7-methyl regioisomer is the most common failure mode in this synthesis, often driven by steric miscalculations or ambiguous starting material selection.

This guide is structured as a Tier 3 Troubleshooting Ticket , designed to diagnose your specific failure point and provide a validated protocol for resolution.

Module 1: The Diagnostic Tree (Root Cause Analysis)

Before attempting a new batch, we must identify why your reaction produced a mixture.[1]

Visual Diagnostic: The Precursor Trap

The most common error is assuming that meta-substitution on the aniline ring will lead to 6-substitution on the quinazoline. It typically does not.

PrecursorLogic Start Identify Starting Material Para 4-Methylaniline (p-Toluidine) Derivatives Start->Para Route A Meta 3-Methylaniline (m-Toluidine) Derivatives Start->Meta Route B (Common Error) Inter_Para Intermediate: 2-Amino-5-methylbenzoic acid Para->Inter_Para Nitration/Reduction or Carboxylation Inter_Meta Intermediate: 2-Amino-4-methylbenzoic acid Meta->Inter_Meta Directs Ortho (Steric Control) Warning CRITICAL FAILURE POINT: Sterics favor C2 cyclization leading to 7-isomer Meta->Warning Prod_6 Target: 6-Methylquinazoline (Regiopure) Inter_Para->Prod_6 Niementowski Cyclization Prod_7 Product: 7-Methylquinazoline (Major Isomer) Inter_Meta->Prod_7 Cyclization Warning->Prod_7

Figure 1: The "Regio-Risk" Flowchart. Route B is the primary source of 7-methyl contamination.

The Verdict:

  • If you started with a 3-methyl precursor (m-toluidine), you have synthesized 7-methylquinazoline .

  • If you started with a 4-methyl precursor (p-toluidine) or 2-amino-5-methylbenzoic acid , you are on the correct path, and your issue is likely purification or incomplete cyclization .

Module 2: The "Gold Standard" Protocol

To resolve regioisomer issues, we abandon ambiguous routes. The following protocol uses the Niementowski Reaction adapted with Microwave Irradiation (MWI) . This method minimizes thermal degradation and maximizes conversion of the specific 6-isomer.

Why this works: Starting with 2-amino-5-methylbenzoic acid locks the methyl group at the 5-position relative to the carboxylate. Upon cyclization with formamide, the nitrogen inserts at the carboxyl carbon, forcing the methyl group into the 6-position of the final quinazoline ring [1].

Reagents & Equipment
  • Precursor: 2-Amino-5-methylbenzoic acid (CAS: 2941-78-8) - Must be >98% purity.[2]

  • Reagent: Formamide (Excess, acts as solvent/reactant).[1]

  • Catalyst: Ammonium acetate (acts as a buffer/activator).

  • Equipment: Microwave Reactor (e.g., CEM or Biotage) capable of holding 150°C.

Step-by-Step Workflow
StepActionTechnical Note
1. Charge Mix 1.0 eq of 2-amino-5-methylbenzoic acid with 5.0 eq of Formamide in a microwave vial. Add 0.1 eq of Ammonium Acetate.The excess formamide drives the equilibrium forward.
2. Irradiation Seal vial. Ramp to 150°C over 2 mins. Hold for 15-20 mins .Conventional heating requires 4-6 hours at reflux; MWI accelerates the condensation [2].
3. Monitoring Check TLC (EtOAc:Hexane 1:1). Look for disappearance of the fluorescent acid spot.The product (quinazolin-4-one) will be lower Rf and UV active.
4. Workup Cool to RT. Pour mixture into ice-cold water (10x volume).The sudden polarity shift forces the hydrophobic quinazolinone to precipitate.
5. Isolation Filter the precipitate. Wash with cold water, then cold ethanol.STOP HERE if you need the 4-one intermediate.
6. Aromatization If target is fully aromatic 6-methylquinazoline: Treat the solid with POCl₃ (reflux, 2h) followed by reductive dechlorination (Pd/C, H₂).[1]This converts the 4-oxo intermediate to the parent heterocycle.
Module 3: Quality Control & Analytical Validation

You cannot rely on melting point alone, as the 6- and 7-isomers form eutectic mixtures that depress melting points unpredictably. You must use 1H NMR .

The "Singlet" Diagnostic Test

The key to distinguishing the 6-isomer from the 7-isomer lies in the splitting patterns of the protons on the benzenoid ring (H-5, H-7, H-8).

6-Methylquinazoline (Target):

  • H-5: Appears as a Singlet (or fine doublet,

    
     Hz) around 7.6 - 7.8 ppm .
    
    • Reason: H-5 is isolated. It has no ortho neighbors. It only has weak meta-coupling to H-7.

  • H-7: Doublet of Doublets (dd).

  • H-8: Doublet (d).

7-Methylquinazoline (Contaminant):

  • H-8: Appears as a Singlet (or fine doublet).

    • Reason: In the 7-isomer, the methyl group is at 7. H-8 is isolated (no ortho neighbor).

  • H-5: Doublet (d).

  • H-6: Doublet of Doublets (dd).

Summary Table: NMR Shifts (CDCl₃)

Proton 6-Methylquinazoline (Target) 7-Methylquinazoline (Impurity)
Isolated Proton H-5 (Singlet) H-8 (Singlet)
Coupling Logic H-5 has no ortho neighbor. H-8 has no ortho neighbor.

| Shift Trend | H-5 is typically deshielded (closer to ring fusion). | H-8 is shielded relative to H-5. |

Note: If you see TWO singlets in the aromatic region with different intensities, you have a mixture.[1]

Frequently Asked Questions (FAQs)

Q1: I used 3-methylaniline and got a product. Can I purify the 6-isomer from this? Status: Highly Unlikely. Answer: The cyclization of 3-methylaniline derivatives is electronically biased toward the 7-isomer (often >80% ratio). Separating the minor 6-isomer requires high-performance preparative HPLC (C18 column, Acetonitrile/Water gradient). It is more cost-effective to discard the batch and purchase 2-amino-5-methylbenzoic acid .

Q2: My reaction turned into a black tar. What happened? Status: Thermal Degradation. Answer: This is common in classical Niementowski reactions heated >180°C in an oil bath. The formamide decomposes and polymerizes. Fix: Switch to the Microwave Protocol (Module 2). The rapid heating profile prevents prolonged exposure to decomposition temperatures [3].

Q3: Can I use 2-amino-5-methylbenzonitrile instead of the acid? Status: Approved Alternative. Answer: Yes. The nitrile (2-amino-5-methylbenzonitrile) is an excellent precursor. Reaction with formic acid or formamide yields the quinazoline.[3] This route often proceeds under milder conditions than the anthranilic acid route, reducing tar formation.[1]

References
  • Connolly, D. J., et al. (2005).[1][4] "Synthesis of quinazolin-4(3H)-ones via the Niementowski reaction." Tetrahedron, 61(43), 10153-10160.[1] [1]

  • Alexandre, F. R., et al. (2002).[1][4] "Microwave-assisted Niementowski synthesis of 4(3H)-quinazolinones." Tetrahedron Letters, 43(21), 3911-3913.[1]

  • Kabri, Y., et al. (2010).[1] "Regioselective synthesis of 6-substituted quinazolines." European Journal of Organic Chemistry, 2010(10), 1957-1964.[1] [1]

  • Laddha, S. S., & Bhatnagar, S. P. (2009).[1] "Efficient Niementowski synthesis of novel derivatives... using Microwave irradiation." Molecules, 14(1), 216-225.[1] [1]

Sources

Optimization

separation of unreacted 2-bromobenzaldehyde from quinazoline products

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of separating unreacted 2-bromobenzaldehyde from quinazoline products post-syn...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of separating unreacted 2-bromobenzaldehyde from quinazoline products post-synthesis. We will explore the underlying chemical principles of various purification strategies, offering troubleshooting advice and detailed protocols to ensure you achieve the desired purity for your compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of quinazoline derivatives.

Q1: I've finished my reaction, and TLC analysis shows a spot corresponding to 2-bromobenzaldehyde. What's the most likely reason?

A: Incomplete reaction is the primary cause. This can stem from several factors:

  • Stoichiometry: Incorrect molar ratios of reactants can leave the aldehyde unconsumed.

  • Reaction Time/Temperature: The reaction may not have been allowed to proceed to completion. Many quinazoline syntheses require specific heating conditions to drive the reaction forward.[1]

  • Catalyst Inactivity: If your synthesis uses a catalyst, it may have degraded or been used in insufficient quantity.[2]

  • Reagent Purity: Impurities in your starting materials or solvents can inhibit the reaction.

Q2: What is the most straightforward method to remove a small amount of residual 2-bromobenzaldehyde from my quinazoline product?

A: For small-scale purifications where the quinazoline product contains basic nitrogen atoms, acid-base extraction is often the most efficient and simplest method.[3][4] This technique exploits the basicity of the quinazoline's nitrogen atoms, which can be protonated to form a water-soluble salt, while the neutral 2-bromobenzaldehyde remains in the organic phase.[5][6]

Q3: When should I choose flash column chromatography over acid-base extraction?

A: The choice depends on the specific properties of your product and the nature of the impurities.

  • Choose Acid-Base Extraction when:

    • Your quinazoline derivative is sufficiently basic to form a salt with an acid.

    • Your product is stable under acidic conditions.

    • You need a quick, scalable, and cost-effective method that avoids the use of large volumes of silica gel and solvents.

  • Choose Flash Column Chromatography when:

    • Your quinazoline product is not basic or is acid-sensitive.

    • You have multiple, non-basic impurities to remove in addition to the aldehyde.

    • You require very high purity, as chromatography can separate compounds with very similar properties if the correct conditions are used.[7][8]

Q4: Can I rely on recrystallization as the primary purification method?

A: Recrystallization is typically best used as a final "polishing" step rather than the primary method for removing large quantities of an impurity. For recrystallization to be effective, there must be a significant difference in the solubility of your quinazoline product and 2-bromobenzaldehyde in the chosen solvent. While many quinazolines can be recrystallized from solvents like ethanol, 2-bromobenzaldehyde is also soluble in alcohol.[9][10] Therefore, it may co-crystallize or remain as an oil, hindering effective purification. It is most effective after a primary purification method like extraction or chromatography has removed the bulk of the impurity.

Section 2: Troubleshooting Guide: Selecting Your Purification Strategy

The optimal purification strategy depends on the scale of your reaction, the properties of your specific quinazoline derivative, and the required final purity. The following decision tree provides a logical workflow for selecting the appropriate method.

Purification_Strategy start Crude Reaction Mixture (Quinazoline + 2-Bromobenzaldehyde) check_basicity Is the Quinazoline Product Sufficiently Basic & Acid-Stable? start->check_basicity acid_base Perform Acid-Base Extraction check_basicity->acid_base  Yes chromatography Perform Flash Column Chromatography check_basicity->chromatography  No check_purity1 Is Purity Sufficient (Check by TLC/NMR)? acid_base->check_purity1 recrystallize1 Recrystallize for Final Purity check_purity1->recrystallize1  No end_product Pure Quinazoline Product check_purity1->end_product  Yes recrystallize1->end_product check_purity2 Is Purity Sufficient (Check by TLC/NMR)? chromatography->check_purity2 recrystallize2 Recrystallize for Final Purity check_purity2->recrystallize2  No check_purity2->end_product  Yes recrystallize2->end_product

Caption: Decision workflow for purification strategy.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol leverages the basicity of the quinazoline ring system to separate it from the neutral aldehyde. The quinazoline is temporarily converted to a water-soluble hydrochloride salt, leaving the aldehyde in the organic layer.

Principle of Operation: The lone pair of electrons on one of the nitrogen atoms in the pyrimidine ring of quinazoline can accept a proton from an acid (like HCl), forming a positively charged ammonium salt.[6] This salt is ionic and therefore soluble in the aqueous phase. 2-Bromobenzaldehyde, being a neutral molecule, has no such basic site and remains in the non-polar organic solvent.[3][11]

Acid_Base_Extraction_Workflow start 1. Dissolve Crude Mixture in Organic Solvent (e.g., DCM, EtOAc) add_to_funnel 2. Transfer to Separatory Funnel start->add_to_funnel add_acid 3. Add Aqueous Acid (e.g., 1M HCl) and Shake Vigorously add_to_funnel->add_acid separate_layers 4. Allow Layers to Separate add_acid->separate_layers organic_layer Organic Layer: Contains 2-Bromobenzaldehyde & Neutral Impurities separate_layers->organic_layer aqueous_layer Aqueous Layer: Contains Quinazolinium Hydrochloride Salt separate_layers->aqueous_layer drain_aqueous 5. Drain Aqueous Layer separate_layers->drain_aqueous wash_organic Wash Organic Layer (Optional, with more 1M HCl) drain_aqueous->wash_organic neutralize 6. Neutralize Aqueous Layer with Base (e.g., NaOH, NaHCO3) until Product Precipitates drain_aqueous->neutralize discard_organic Discard Organic Layer wash_organic->discard_organic extract_product 7. Extract Precipitated Product with Fresh Organic Solvent neutralize->extract_product dry_and_evaporate 8. Dry Organic Layer (Na2SO4), Filter, and Evaporate Solvent extract_product->dry_and_evaporate pure_product Pure Quinazoline Product dry_and_evaporate->pure_product

Caption: Step-by-step workflow for acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent frequently to release any pressure.

  • Separation: Place the funnel in a ring stand and allow the two layers to fully separate.

  • Collection: Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc) into a clean flask. This layer contains your protonated quinazoline product.

  • Re-extraction (Optional but Recommended): To ensure complete recovery, add a fresh portion of 1M HCl to the organic layer remaining in the funnel, shake, and combine the aqueous layers.

  • Isolation of Aldehyde (Optional): The remaining organic layer contains the unreacted 2-bromobenzaldehyde. It can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to recover the aldehyde if desired.

  • Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1M NaOH or a saturated NaHCO₃ solution) while stirring until the solution is basic (check with pH paper) and your quinazoline product precipitates out as a solid or oil.

  • Final Extraction: Extract the neutralized aqueous mixture with several portions of fresh organic solvent (e.g., DCM or EtOAc).

  • Drying and Evaporation: Combine the organic extracts from the previous step, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified quinazoline product.

Protocol 2: Purification via Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) while being carried by a liquid mobile phase (the eluent).[7]

Principle of Operation: Silica gel is a highly polar stationary phase. Non-polar compounds have weak interactions with the silica and are eluted quickly by a non-polar solvent. Polar compounds, like quinazolines and aldehydes, interact more strongly with the silica and require a more polar solvent to be eluted.[8] By gradually increasing the polarity of the eluent, compounds can be eluted one by one, with less polar compounds emerging first. 2-bromobenzaldehyde is generally less polar than most quinazoline derivatives, allowing for effective separation.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone). The ideal system should give the quinazoline product an Rf value of ~0.3 and show good separation from the 2-bromobenzaldehyde spot.

  • Column Packing (Slurry Method):

    • Plug the bottom of a glass column with a small piece of cotton or glass wool and add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in your starting, non-polar eluent.

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.

    • Allow the silica to settle, draining the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder of your sample adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add your eluent to the column. Use air pressure ("flash" chromatography) to push the solvent through the column at a steady rate.[12]

    • Start with a low-polarity eluent (e.g., 100% hexanes or 5% EtOAc in hexanes). This will elute the least polar impurities first.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

    • Gradually increase the polarity of the eluent (gradient elution) as recommended by your initial TLC analysis (e.g., move from 5% to 10% to 20% EtOAc in hexanes).

  • Fraction Analysis:

    • Spot each collected fraction on a TLC plate to identify which fractions contain your desired product.

    • Combine the pure fractions containing only the quinazoline product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Table 1: Suggested Starting Solvent Systems for Chromatography

Compound PolarityNon-Polar ComponentPolar ComponentStarting Ratio (Polar:Non-Polar)
Low to MediumHexanes / HeptaneEthyl Acetate (EtOAc)5:95 to 20:80
Medium to HighHexanes / HeptaneAcetone10:90 to 30:70
HighDichloromethane (DCM)Methanol (MeOH)1:99 to 5:95

Section 4: Physicochemical Data for Separation

Understanding the fundamental properties of the compounds involved is critical for designing an effective purification protocol.

Table 2: Comparative Properties of 2-Bromobenzaldehyde and a Representative Quinazoline

Property2-BromobenzaldehydeQuinazoline (Parent)Rationale for Separation
Formula C₇H₅BrOC₈H₆N₂-
Molecular Weight 185.02 g/mol [9]130.15 g/mol [13]-
Appearance Colorless to pale yellow liquid/solid[14][15]Light yellow crystalline solid[6]-
Melting Point 16-21 °C[9][16][17]46-48 °CRecrystallization may be feasible if the quinazoline derivative has a high MP.
Boiling Point ~230 °C[16][17]243 °CSeparation by distillation is not practical due to similar boiling points.
Aqueous Solubility Insoluble[9][16]Soluble[6]Key difference. Derivatives may be less soluble but can form soluble salts.
Organic Solubility Soluble in alcohol, benzene, ether[9][16]Soluble in organic solvents[13]Both are soluble in common organic solvents, making simple washing ineffective.
Acid/Base Nature Neutral[11]Basic (pKb of N1 ≈ 11.7)[6]This is the most critical difference for separation by extraction.

References

  • Jain, C. K., et al. (2022). Chemistry and activity of quinazoline moiety: A systematic review study. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Wikipedia. (2023). Quinazoline. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromobenzaldehyde. PubChem Compound Database. Available at: [Link]

  • Ottokemi. (n.d.). 2-Bromo benzaldehyde, 98%. Available at: [Link]

  • Cheméo. (n.d.). Benzaldehyde, 2-bromo- (CAS 6630-33-7). Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Wikipedia. (2024). Bromobenzaldehyde. Available at: [Link]

  • ResearchGate. (2021). An Illustrated Review on Chemical Properties, Synthetic Methods and Biological Activities of Quinazolines. Available at: [Link]

  • Chatterjee, I., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Available at: [Link]

  • Journal of Synthetic Chemistry. (2023). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Available at: [Link]

  • Columbia University, Department of Chemistry. (n.d.). Column chromatography. Available at: [Link]

  • Wikipedia. (2023). Acid–base extraction. Available at: [Link]

  • Wang, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry.
  • University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Available at: [Link]

  • Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Available at: [Link]

  • Semantic Scholar. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Available at: [Link]

  • Al-Salahi, R., et al. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules.
  • University of California, Irvine, Department of Chemistry. (n.d.). How to run column chromatography. Available at: [Link]

  • Chrom Tech, Inc. (2023). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • Song, J., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments.
  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]

  • Journal of Chemical Health Risks. (2021). Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes.
  • MDPI. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Available at: [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Available at: [Link]

  • OC-TV. (2020). Acid-Base Extraction Tutorial. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Available at: [Link]

  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions. Organic Letters.
  • MDPI. (2023). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for 2-(2-Bromophenyl)-6-methylquinazoline

Welcome to the Technical Support Center for 2-(2-Bromophenyl)-6-methylquinazoline . This guide is engineered for researchers, analytical chemists, and drug development professionals handling this specific scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(2-Bromophenyl)-6-methylquinazoline . This guide is engineered for researchers, analytical chemists, and drug development professionals handling this specific scaffold. Quinazoline derivatives are privileged structures in medicinal chemistry, but their pyrimidine ring is susceptible to specific degradation pathways under acidic stress[1].

This document provides a mechanistic understanding of these pathways, actionable troubleshooting steps, and self-validating protocols to ensure data integrity during your synthetic and analytical workflows.

Core Mechanistic Principles of Acidic Degradation

Quinazolines are generally stable in cold, dilute acids and neutral media, but they are prone to hydrolysis under harsh acidic conditions or prolonged exposure to mild acids at elevated temperatures[1].

The Causality of Degradation:

  • Protonation: The tertiary nitrogen atoms (N1 and N3) in the pyrimidine ring are the primary basic centers. In an acidic environment, these nitrogens protonate[2].

  • Electrophilic Activation: Protonation withdraws electron density from the heterocyclic ring, rendering the C4 carbon highly electrophilic.

  • Nucleophilic Attack: Water acts as a nucleophile, attacking the C4 position. While the bulky 2-(2-bromophenyl) group provides significant steric shielding at the C2 position, the C4 position remains exposed.

  • Ring Opening: The addition of water leads to the cleavage of the pyrimidine ring, ultimately yielding 2-amino-5-methylbenzaldehyde (or its self-condensation products), 2-bromobenzamide, and formic acid[1].

Troubleshooting Guides & FAQs

Q1: I am observing multiple unexpected peaks in my LC-MS chromatograms when running long sequences overnight. My mobile phase contains 0.1% TFA. What is happening? A1: Your compound is likely undergoing acid-catalyzed hydrolysis in the autosampler. When 2-(2-Bromophenyl)-6-methylquinazoline is dissolved in an aqueous/organic mixture containing Trifluoroacetic Acid (TFA) and left at room temperature for >12 hours, the protonated pyrimidine ring slowly reacts with the aqueous component[3].

  • Solution: Switch to a neutral mobile phase modifier, such as 10 mM Ammonium Acetate (pH ~6.8). Alternatively, prepare your analytical samples in 100% aprotic organic solvent (e.g., Acetonitrile) and maintain the autosampler at 4°C to kinetically freeze the hydrolysis reaction.

Q2: During the workup of a Buchwald-Hartwig amination, I quenched the reaction with 1M HCl to remove the base, but my isolated yield of the quinazoline dropped by 40%. Why? A2: Quenching with 1M HCl, especially if the reaction mixture is still warm, rapidly accelerates the ring-opening hydrolysis of the quinazoline core[4]. The 2-bromophenyl group does not protect the C4 position from water attack.

  • Solution: Avoid strong aqueous acids during workup. Instead, quench the reaction with a mild, buffered aqueous solution (e.g., saturated aqueous NH₄Cl, pH ~5.5) or filter the crude mixture through a pad of Celite/silica to remove inorganic bases before concentrating.

Q3: How does the 2-bromophenyl group specifically alter the stability profile compared to an unsubstituted quinazoline? A3: The ortho-bromo substituent on the phenyl ring forces the aryl group to twist out of coplanarity with the quinazoline core due to severe steric clash. This orthogonal conformation creates a steric "umbrella" over the C2 position and N1, slightly reducing the basicity of the system and completely blocking nucleophilic attack at C2. However, because C4 is unhindered, the molecule remains susceptible to C4-directed acid hydrolysis[2].

Quantitative Data: pH-Dependent Stability Profile

The table below summarizes the expected half-life (


) and degradation extent of 2-arylquinazolines under various aqueous conditions at 25°C and 80°C, synthesized from kinetic degradation studies[3][4].
pH Level / ConditionBuffer / Acid UsedTemp (°C)Estimated

Degradation at 1 HourMajor Pathway
pH 1.0 (Harsh) 0.1 M HCl80°C< 15 mins> 95%Rapid C4 Hydrolysis
pH 2.0 (Strong) 0.01 M HCl / TFA25°C~3-4 hours~20%Slow C4 Hydrolysis
pH 4.5 (Mild) Acetate Buffer25°C> 48 hours< 2%Stable
pH 7.4 (Neutral) Phosphate Buffer25°C> 30 daysUndetectableStable

Validated Experimental Protocols

Protocol A: Self-Validating Acid Degradation Assay (HPLC-UV)

This protocol is designed to establish the exact degradation kinetics of your specific batch, using an internal standard to prove that signal loss is due to chemical degradation, not precipitation or analytical artifacts.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 1.0 mM stock solution of 2-(2-Bromophenyl)-6-methylquinazoline and 1.0 mM of Biphenyl (Internal Standard, chemically inert to acid) in LC-MS grade Acetonitrile.

  • Buffer Preparation: Prepare a 50 mM Glycine-HCl buffer adjusted exactly to pH 2.0.

  • Reaction Initiation: In a thermoshaker set to 37°C, mix 100 µL of the stock solution with 900 µL of the pH 2.0 buffer.

  • Sampling: At

    
     minutes, extract a 50 µL aliquot and immediately quench it into 50 µL of cold 0.1 M NaOH to neutralize the acid and halt hydrolysis.
    
  • Analysis: Inject 5 µL of the quenched samples onto a C18 HPLC column.

  • Validation Logic: Calculate the ratio of the Quinazoline Peak Area to the Biphenyl Peak Area. If the Biphenyl absolute area remains constant (±2%) while the ratio drops, you have definitively validated chemical degradation over physical precipitation.

Protocol B: Optimized Mild Workup for Acid-Sensitive Quinazolines

Use this protocol post-synthesis to isolate the compound without inducing acid hydrolysis.

Step-by-Step Methodology:

  • Cooling: Cool the crude reaction mixture to 0–5°C using an ice bath.

  • Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) dropwise until gas evolution ceases. Never use HCl or H₂SO₄.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). The quinazoline will partition into the organic layer.

  • Washing: Wash the combined organic layers with brine (1 x 20 mL) to remove residual water and salts.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄ (avoid MgSO₄ if Lewis acid sensitivity is suspected), filter, and concentrate under reduced pressure at a water bath temperature not exceeding 35°C .

Mechanistic & Workflow Visualizations

Diagram 1: Acid-Catalyzed Hydrolysis Pathway

AcidHydrolysis A 2-(2-Bromophenyl)-6-methylquinazoline (Stable in Neutral pH) B Protonation of N1/N3 (Acidic Media) A->B + H⁺ C Electrophilic Activation of C4 (Steric Shielding at C2) B->C D Nucleophilic Attack by H₂O at C4 Position C->D + H₂O E Ring Opening & Cleavage (Irreversible) D->E F Degradation Products: 2-Amino-5-methylbenzaldehyde + 2-Bromobenzamide E->F

Caption: Mechanism of acid-catalyzed hydrolysis of 2-(2-Bromophenyl)-6-methylquinazoline.

Diagram 2: Troubleshooting Workflow for pH-Dependent Degradation

TroubleshootingWorkflow Start Observe Multiple Peaks in LC-MS/HPLC CheckMP Check Mobile Phase: Does it contain TFA/FA? Start->CheckMP YesAcid Yes (Acidic) CheckMP->YesAcid NoAcid No (Neutral/Basic) CheckMP->NoAcid Action1 Switch to 10mM NH₄OAc or maintain autosampler at 4°C YesAcid->Action1 CheckSample Check Sample Solvent: Is it degrading in the vial? NoAcid->CheckSample ReRun Re-run Analysis: Single Peak Confirmed Action1->ReRun Action2 Prepare samples in 100% aprotic solvent (e.g., MeCN) CheckSample->Action2 Action2->ReRun

Caption: Analytical troubleshooting workflow to isolate and resolve acid-induced degradation.

References

  • Quinazoline derivatives & pharmacological activities: a review. SciSpace. Available at:[Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Study of the stability of the substance 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology. Available at:[Link]

  • Synthesis and hydrolytic decomposition of 2-hetaryl[1,2,4]triazolo[1,5-c]quinazolines: DFT study. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of Quinazoline Intermediates

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is a cornerstone of robust and reproducible research. Quinazoline scaffolds are privileged structures in...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is a cornerstone of robust and reproducible research. Quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The purity of quinazoline intermediates directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these critical intermediates, grounded in scientific principles and field-proven expertise.

The Imperative of Purity Analysis for Quinazoline Intermediates

Quinazoline intermediates are often complex aromatic molecules, and their synthesis can result in a variety of impurities, including starting materials, by-products, and degradation products. A reliable analytical method is crucial to not only quantify the purity of the main compound but also to detect and identify potential impurities that could interfere with subsequent synthetic steps or pose a toxicological risk. HPLC, particularly in its reversed-phase mode, stands as the gold standard for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2]

Strategic Approach to HPLC Method Development

A systematic approach to method development is essential for creating a robust and reliable purity analysis method. The process begins with understanding the physicochemical properties of the analyte and culminates in a fully validated method that is fit for its intended purpose.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation cluster_3 Phase 4: Finalization Analyte_Properties Analyte Characterization (pKa, logP, UV spectra) Column_Screening Column & Stationary Phase Selection Analyte_Properties->Column_Screening Guides choice Mobile_Phase_Scouting Mobile Phase Scouting Column_Screening->Mobile_Phase_Scouting Defines context Gradient_Optimization Gradient Profile Optimization Mobile_Phase_Scouting->Gradient_Optimization Informs starting point Parameter_Tuning Parameter Tuning (Flow rate, Temp.) Gradient_Optimization->Parameter_Tuning Refines separation Forced_Degradation Forced Degradation Studies Parameter_Tuning->Forced_Degradation Tests specificity Method_Validation Method Validation (ICH Q2(R2)) Forced_Degradation->Method_Validation Demonstrates stability- indicating nature Final_Method Finalized & Documented HPLC Method Method_Validation->Final_Method

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of HPLC Methodologies

The choice of HPLC methodology is dictated by the properties of the quinazoline intermediate and the potential impurities. Reversed-phase HPLC is the most common starting point due to its versatility with a wide range of organic molecules.[3]

Parameter Option 1: Reversed-Phase (C18) Option 2: Reversed-Phase (Phenyl-Hexyl) Option 3: HILIC
Principle Separation based on hydrophobicity.[3][4]Separation based on a combination of hydrophobicity and pi-pi interactions.Separation of polar compounds based on partitioning between a polar stationary phase and a mobile phase with a high organic content.[3][4]
Best Suited For Non-polar to moderately polar quinazoline intermediates and impurities.[4][5]Aromatic quinazolines and those with subtle structural differences (e.g., isomers).Highly polar quinazoline intermediates or those with basic functional groups that exhibit poor retention in reversed-phase.[4]
Typical Stationary Phase Octadecylsilane (C18) bonded to silica.[4]Phenyl-hexyl bonded to silica.Amide, diol, or zwitterionic ligands bonded to silica.[4]
Typical Mobile Phase Water/Acetonitrile or Water/Methanol with acid modifiers (e.g., 0.1% TFA or Formic Acid).[4]Same as C18, but the choice of organic modifier can influence selectivity.High concentration of organic solvent (e.g., >80% Acetonitrile) with a small amount of aqueous buffer.[4]
Advantages Wide applicability, robust, and a vast library of existing methods.[3]Enhanced selectivity for aromatic compounds.Improved retention of polar analytes.
Disadvantages Poor retention of very polar compounds. Peak tailing for basic compounds without proper mobile phase modifiers.[6]May have different selectivity compared to C18, requiring re-optimization.Longer column equilibration times are often required.[3]

Experimental Protocol: A Robust RP-HPLC Method for a Model Quinazoline Intermediate

This protocol outlines a starting point for the purity analysis of a representative quinazoline intermediate, such as 2-chloro-6,7-dimethoxyquinazoline.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good initial choice.[1]

  • Solvents and Reagents: HPLC-grade acetonitrile, methanol, and water. High-purity formic acid or trifluoroacetic acid (TFA).

Chromatographic Conditions
Parameter Condition Justification
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that helps to protonate silanol groups on the column, reducing peak tailing for basic compounds like quinazolines.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good peak shape and lower backpressure compared to methanol.
Gradient Program Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.A gradient elution is necessary to elute a wide range of potential impurities with varying polarities.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nm and 320 nmQuinazoline derivatives typically have strong UV absorbance around 254 nm.[6] Monitoring a second, longer wavelength can provide additional selectivity.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Sample and Standard Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of the quinazoline intermediate reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.

Method Validation: Ensuring Trustworthiness and Reliability

Once an optimized method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9]

Method_Validation_Parameters Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Range Range Validation->Range Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed.[2][10] This involves subjecting the quinazoline intermediate to various stress conditions to generate potential degradation products.

Stress Condition Typical Protocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 105 °C for 48 hours
Photostability Expose to UV and visible light as per ICH Q1B guidelines

The developed HPLC method should be able to separate the main peak from all degradation products, demonstrating its specificity.[11]

Conclusion and Future Perspectives

The development of a robust and reliable HPLC method for the purity analysis of quinazoline intermediates is a critical component of the drug development process. A systematic approach, beginning with an understanding of the analyte's properties and culminating in a fully validated method, is essential for ensuring the quality and consistency of these important building blocks. The comparison of different HPLC methodologies provided in this guide serves as a starting point for developing a method that is tailored to the specific needs of the analysis. As new stationary phases and HPLC technologies, such as UHPLC and core-shell columns, become more prevalent, there will be continued opportunities to improve the speed and resolution of these methods.[3][12]

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Waters. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Agilent. Revisions per USP 621. [Link]

  • uspbpep.com. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Biocompare. Picking the Perfect HPLC Column. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • ResearchGate. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

  • International Journal of Creative Research Thoughts. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]

  • PMC. Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues. [Link]

  • Taylor & Francis Online. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResearchGate. HPLC analysis of 125 I labeled quinazoline derivatives. [Link]

  • IJCRT.org. Chromatography Method Development For Impurity Analysis And Degradation. [Link]41.pdf)

Sources

Comparative

Comparative Guide: Biological Potency of 6-Methyl vs. 6-Chloro Quinazoline Derivatives

This guide provides a technical comparison of 6-methyl and 6-chloro quinazoline derivatives, designed for researchers in medicinal chemistry and drug discovery. It synthesizes structure-activity relationship (SAR) data,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 6-methyl and 6-chloro quinazoline derivatives, designed for researchers in medicinal chemistry and drug discovery. It synthesizes structure-activity relationship (SAR) data, mechanistic insights, and experimental protocols to aid in lead optimization.

Executive Summary: The Electronic Tug-of-War

In the optimization of quinazoline-based kinase inhibitors (particularly for EGFR, VEGFR, and PAK4), the C6 position is a critical "rudder" that steers both binding affinity and metabolic fate.

  • 6-Methyl (-CH₃): An electron-donating group (EDG) that enhances the basicity of the N1 atom, often strengthening the critical hydrogen bond with the kinase hinge region (e.g., Met793 in EGFR). However, it introduces a metabolic "soft spot" susceptible to CYP450-mediated benzylic oxidation.

  • 6-Chloro (-Cl): An electron-withdrawing group (EWG) that increases lipophilicity and metabolic stability. While it reduces N1 basicity, it often compensates through superior hydrophobic pore filling and halogen bonding, frequently resulting in higher potency in specific hydrophobic pockets (e.g., PAK4).

Physicochemical & Mechanistic Analysis

The choice between a methyl and a chloro substituent is rarely arbitrary; it is a calculated decision balancing electronics, sterics, and lipophilicity.

Table 1: Physicochemical Comparison of C6 Substituents
Feature6-Methyl (-CH₃) 6-Chloro (-Cl) Impact on Potency/PK
Electronic Effect Electron-Donating (+I)Electron-Withdrawing (-I, +M)Methyl increases N1 pKa (better H-bond acceptor). Chloro decreases N1 pKa.
Hammett Constant (

)
-0.17+0.23Quantifies the electronic pull/push on the aromatic ring.
Van der Waals Radius ~2.0 Å1.75 ÅMethyl is slightly bulkier; Chloro is denser.
Lipophilicity (

)
+0.56+0.71Chloro compounds are more lipophilic, improving membrane permeability.
Metabolic Stability Low (Benzylic Oxidation)High (Blocked site)Chloro blocks metabolism; Methyl is a clearance liability.
Mechanistic Insight: The N1 Basicity Hypothesis

For ATP-competitive inhibitors like Gefitinib or Erlotinib, the N1 nitrogen of the quinazoline core serves as a hydrogen bond acceptor for the backbone amide of the kinase hinge region (e.g., Met793 in EGFR).[1]

  • The Methyl Advantage: By donating electron density into the ring, the 6-methyl group increases the electron density at N1. This theoretically strengthens the H-bond interaction with the hinge, potentially lowering IC50 values in kinases where this bond is the primary energetic driver.

  • The Chloro Counter-Play: Although the 6-chloro group withdraws electrons (weakening N1 basicity), it creates a distinct dipole and enhances lipophilic contacts. In kinases with a hydrophobic pocket adjacent to the C6 position (such as the solvent-exposed front of the ATP pocket in PAK4), the entropy gain from burying the lipophilic chlorine atom often outweighs the enthalpy loss from a weaker N1 H-bond.

Biological Performance Comparison

Case Study A: EGFR Inhibition (The "Classic" Target)

In Epidermal Growth Factor Receptor (EGFR) inhibitors, electron-donating groups (methoxy, methyl) at C6/C7 are historically preferred (e.g., Gefitinib, Erlotinib).

  • Data Trend: 6-Methyl analogs generally exhibit superior or equipotent enzymatic inhibition (IC50) compared to 6-chloro analogs in wild-type EGFR assays.

  • Reasoning: The active site of EGFR accommodates the bulk of EDGs, and the electronic boost to N1 is favorable.

  • Caveat: 6-Chloro derivatives often show better cellular potency (GI50) in specific cell lines (e.g., A549) due to improved membrane permeability (logP) and reduced metabolic clearance during the assay incubation period.

Case Study B: PAK4 Inhibition (The "Hydrophobic" Target)

In p21-activated kinase 4 (PAK4) inhibitors, the trend often reverses.

  • Data Trend: 6-Chloro derivatives frequently outperform 6-methyl analogs.

    • Example: A 6-chloro-4-aminoquinazoline derivative demonstrated a

      
       of 0.009 µM , whereas the 6-methyl analog was significantly less potent or lost selectivity.
      
  • Reasoning: The PAK4 binding pocket near C6 is restrictive and hydrophobic. The chlorine atom fills this space efficiently (steric complementarity) and engages in favorable van der Waals interactions that the methyl group cannot replicate.

Visualization of Signaling & Logic

Diagram 1: EGFR Signaling Pathway & Inhibition

This diagram illustrates the downstream effects of EGFR inhibition, highlighting where quinazoline derivatives act to stop cell proliferation.

EGFR_Pathway EGFR EGFR (Tyrosine Kinase) Ras Ras-GTP EGFR->Ras Activation PI3K PI3K EGFR->PI3K Inhibitor Quinazoline Inhibitor (6-Me vs 6-Cl) Inhibitor->EGFR Blocks ATP Binding Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Akt Akt (PKB) PI3K->Akt Akt->Nucleus Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis Inhibits Proliferation Cell Proliferation Nucleus->Proliferation Promotes

Caption: Quinazoline inhibitors block ATP binding at EGFR, halting downstream Ras/Raf/MEK/ERK and PI3K/Akt signaling cascades.

Diagram 2: SAR Decision Logic (Methyl vs. Chloro)

A logic flow for medicinal chemists deciding between C6-Methyl and C6-Chloro.

SAR_Logic Start Lead Optimization (C6 Position) Q1 Is N1-Hinge H-bond weak? Start->Q1 Q2 Is Metabolic Stability an issue? Q1->Q2 No (Bond is strong) Choice_Me Select 6-Methyl Q1->Choice_Me Yes (Need basicity) Q3 Is there a hydrophobic pocket at C6? Q2->Q3 No Choice_Cl Select 6-Chloro Q2->Choice_Cl Yes (Block oxidation) Q3->Choice_Me No (Steric bulk ok) Q3->Choice_Cl Yes (Lipophilic fill)

Caption: Decision tree for optimizing the C6 position based on binding mode and metabolic liability.

Experimental Protocols

To ensure reproducibility and valid comparison, the following protocols utilize self-validating controls.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine IC50 values for 6-Me vs 6-Cl derivatives.

  • Reagents: Recombinant EGFR (or target kinase), Fluorescein-labeled poly-GT substrate, ATP (at

    
     concentration), Test Compounds (DMSO stock).
    
  • Preparation: Dilute compounds in 100% DMSO to 50x final concentration. Prepare 3-fold serial dilutions (10 points).

  • Reaction:

    • In a 384-well plate, add 10 µL of Kinase/Substrate mix.

    • Add 0.2 µL of compound (or DMSO control).

    • Initiate with 10 µL ATP solution.

    • Control 1 (Max Signal): Enzyme + Substrate + ATP + DMSO (no inhibitor).

    • Control 2 (Min Signal): Substrate + ATP (no enzyme).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add EDTA-containing termination buffer. Read Fluorescence Resonance Energy Transfer (FRET) signal.

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    
Protocol B: Cell Viability Assay (MTT)

Objective: Assess cellular potency (GI50) and membrane permeability effects.

  • Cell Lines: A549 (Lung carcinoma, EGFR wild-type) and PC-9 (EGFR mutant).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat cells with serial dilutions of 6-Me and 6-Cl derivatives for 72 hours .

    • Validation: Include Gefitinib as a positive control reference standard.

  • Development:

    • Add MTT reagent (5 mg/mL) and incubate for 4 hours.

    • Dissolve formazan crystals in DMSO.

  • Measurement: Measure absorbance at 570 nm.

  • Calculation: Calculate % inhibition relative to DMSO control.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC. [Link]

  • Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases. European Journal of Medicinal Chemistry. [Link][2]

Sources

Validation

The Definitive Guide to Structural Elucidation of Novel Quinazolines: A Comparative Analysis Centered on 2-(2-Bromophenyl)-6-methylquinazoline

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. This guide provides an in-depth, comparativ...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. This guide provides an in-depth, comparative analysis of analytical techniques for the structural elucidation of novel quinazoline derivatives, a class of compounds renowned for its broad spectrum of biological activities, including anticancer, antifungal, and antitubercular properties. [1][2][3][4][5]

While X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination, its application is not always straightforward. This guide will use the target molecule, 2-(2-Bromophenyl)-6-methylquinazoline, as a central point to compare the strengths and limitations of X-ray crystallography against other prevalent analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Unrivaled Precision of Single-Crystal X-ray Diffraction

X-ray crystallography offers an unparalleled, atom-by-atom view of a molecule's structure in the crystalline state. This technique is indispensable for understanding intermolecular interactions, conformational preferences, and absolute stereochemistry, all of which are critical for structure-activity relationship (SAR) studies in drug discovery.

A Case Study: The Crystallographic Blueprint of a Related Quinazolinone

While specific crystallographic data for 2-(2-Bromophenyl)-6-methylquinazoline is not publicly available, an analysis of the closely related compound, 2-(4-Bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one , provides an excellent illustrative example of the rich data this technique provides.[6]

Crystallographic Parameter Value [6]
Chemical Formula C₁₅H₁₃BrN₂O
Molecular Weight 317.18
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.2106(3) Å, b = 9.0507(2) Å, c = 12.4046(3) Å
β = 101.719(1)°
Volume 1342.31(5) ų
Z 4
Refinement R[F² > 2σ(F²)] = 0.034, wR(F²) = 0.087

This data provides a precise three-dimensional map of the molecule, revealing bond lengths, bond angles, and the overall molecular conformation. For instance, in the case of the dihydroquinazolinone, the pyrimidine ring was found to be slightly distorted, adopting a skew conformation.[6] Such detailed information is invaluable for computational chemists and molecular modelers in understanding receptor binding.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure is a multi-step process requiring patience and precision.

X-ray_Crystallography_Workflow Figure 1: Generalized Workflow for Single-Crystal X-ray Diffraction. A Synthesis & Purification of Compound B Crystal Growth (Vapor Diffusion, Slow Evaporation) A->B C Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Data Processing & Structure Solution D->E F Structure Refinement E->F G Validation & Deposition (e.g., CCDC) F->G

Caption: A simplified overview of the key stages involved in determining a molecular structure using X-ray crystallography.

Step-by-Step Protocol for Crystallization:

  • Purification: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. Recrystallization or column chromatography are common purification methods.[5]

  • Solvent Selection: A crucial step is to find a suitable solvent or solvent system. The ideal solvent will dissolve the compound when heated but allow for slow precipitation or crystallization upon cooling or evaporation.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.

    • Vapor Diffusion: A concentrated drop of the compound solution is placed in a sealed container with a larger reservoir of a solvent in which the compound is less soluble. The vapor from the reservoir slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.[7]

  • Crystal Mounting: A single, well-formed crystal is carefully selected under a microscope and mounted on a goniometer head for data collection.

A World of Complementary Techniques: NMR, MS, and IR Spectroscopy

While X-ray crystallography provides the ultimate structural snapshot, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, and indeed as a complementary approach, a suite of spectroscopic techniques is employed to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is arguably the most powerful tool for determining the structure of a molecule in solution. ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the deduction of the carbon-hydrogen framework.

Representative Spectroscopic Data for Brominated Quinazoline Derivatives: [8]

Compound Technique Key Data
2-(3-bromophenyl)quinazoline¹H NMR (CDCl₃)9.49 (s, 1H), 8.81 (d, J = 2 Hz, 1H), 8.52 (dd, J = 8, 2 Hz, 1H), 8.11 (d, J = 8 Hz, 1H), 7.95-7.91 (m, 1H), 7.69-7.62 (m, 2H), 7.43-7.39 (m, 1H)
2-(3-bromophenyl)quinazoline¹³C NMR (CDCl₃)160.6, 159.7, 150.7, 140.1, 134.4, 133.4, 131.6, 130.1, 128.6, 127.8, 127.1, 127.1, 123.7, 122.9
2-(4-Bromophenyl)quinazolin-4(3H)-oneHRMS (ESI)m/z calcd for C₁₄H₁₀BrN₂O⁺ [M + H⁺] 300.9971, found 300.9972

Advanced NMR techniques, such as COSY, HSQC, and HMBC, can reveal through-bond and through-space correlations between atoms, further refining the structural assignment.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, which is a fundamental piece of information for determining its molecular formula. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, allowing for the unambiguous determination of the elemental composition.[8] Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For quinazoline derivatives, characteristic peaks for C=N, C=O (in quinazolinones), and aromatic C-H bonds can be readily identified.[9]

Comparative Analysis: Choosing the Right Tool for the Job

Analytical_Technique_Comparison Figure 2: Comparison of Analytical Techniques for Structural Elucidation. cluster_0 X-ray Crystallography cluster_1 NMR Spectroscopy cluster_2 Mass Spectrometry cluster_3 IR Spectroscopy A Provides 3D Structure (Absolute Stereochemistry, Conformation, Packing) B Requires Single Crystals A->B Limitation C Determines Connectivity (Carbon-Hydrogen Framework) D Provides Information in Solution C->D Advantage E Determines Molecular Weight & Formula (HRMS) F Identifies Functional Groups center Structural Elucidation of 2-(2-Bromophenyl)-6-methylquinazoline center->A Ideal for center->C Essential for center->E Fundamental for center->F Supportive for

Caption: A diagram illustrating the complementary roles of different analytical techniques in determining molecular structure.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.[7]Unambiguous, definitive structural information.Requires high-quality single crystals, which can be difficult to obtain. Provides solid-state structure which may differ from solution conformation.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, solution-state conformation.Provides data in a biologically relevant state (solution), does not require crystals.Can be complex to interpret for large molecules, may not provide absolute stereochemistry.
Mass Spectrometry Molecular weight, elemental composition (HRMS), structural fragments.High sensitivity, requires very small sample amounts.Does not provide information on connectivity or stereochemistry.
IR Spectroscopy Presence of functional groups.[8]Fast, simple, non-destructive.Provides limited structural information on its own.

Conclusion and Recommendations

For the unequivocal structural determination of novel, biologically active compounds like 2-(2-Bromophenyl)-6-methylquinazoline, a multi-faceted analytical approach is paramount. While X-ray crystallography remains the gold standard for providing a definitive three-dimensional structure, its reliance on high-quality crystals can be a significant bottleneck.

Therefore, a synergistic combination of techniques is recommended. NMR spectroscopy should be employed to establish the core connectivity of the molecule in solution, while high-resolution mass spectrometry confirms the molecular formula. Infrared spectroscopy can provide rapid confirmation of key functional groups. If and when suitable crystals can be obtained, single-crystal X-ray diffraction will provide the ultimate, high-resolution structural data that is invaluable for advancing drug development programs. This integrated approach ensures a comprehensive and validated understanding of the molecular architecture, paving the way for informed and efficient drug discovery.

References

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). Crystals, 13(8), 1254. [Link]

  • 2-(4-Bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one. (n.d.). National Center for Biotechnology Information. PubChem Compound Database. Retrieved February 22, 2024, from [Link]

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). MDPI. Retrieved February 22, 2024, from [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. (n.d.). e-Publications@Marquette. Retrieved February 22, 2024, from [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI. Retrieved February 22, 2024, from [Link]

  • Deepa, G., Pinka, P., Manan, S., & P. S., P. (2012). Synthesis and characterization of 3-(4-{[(substituted phenyl) methylene]amino}phenyl)-6-bromo-2-methylquinazoline-4-one. Journal of Chemical and Pharmaceutical Research, 4(4), 1947-1949.
  • In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. (2024). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 22, 2024, from [Link]

  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace. Retrieved February 22, 2024, from [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). ACG Publications. Retrieved February 22, 2024, from [Link]

  • (2e)-n-{4-[(3-bromophenyl)amino]quinazolin-6-yl}-4-(dimethylamino)but-2-enamide. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]

  • A novel and efficient methodology for the construction of quinazolines based on supported copper oxide nanoparticles. (2010). The Royal Society of Chemistry. Retrieved February 22, 2024, from [Link]

  • x Ray crystallography. (n.d.). PMC. Retrieved February 22, 2024, from [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (n.d.). PMC. Retrieved February 22, 2024, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of LC-MS Methods for Detecting Quinazoline Metabolites

For researchers, scientists, and drug development professionals, the robust, accurate, and reliable quantification of drug metabolites is a cornerstone of successful pharmacokinetic and pharmacodynamic studies. This is p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust, accurate, and reliable quantification of drug metabolites is a cornerstone of successful pharmacokinetic and pharmacodynamic studies. This is particularly true for the burgeoning class of quinazoline-based therapeutics, many of which are potent kinase inhibitors used in oncology. The metabolic fate of these compounds directly influences their efficacy and safety profiles. Consequently, the validation of the bioanalytical methods used to measure their metabolites is not merely a regulatory formality but a critical scientific necessity.

This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the detection and quantification of quinazoline metabolites. Moving beyond a simple checklist of validation parameters, we will delve into the causality behind experimental choices, compare alternative analytical strategies, and provide actionable, step-by-step protocols. Our focus is on building self-validating systems that ensure data integrity and withstand scientific scrutiny.

The Analytical Imperative: Why Robust Validation for Quinazoline Metabolites Matters

Core Validation Parameters: A Framework for Trustworthiness

The validation of a bioanalytical method is a comprehensive process designed to demonstrate that the method is suitable for its intended purpose.[3][4] For the LC-MS analysis of quinazoline metabolites, the following parameters are critical:

Validation ParameterDescriptionCausality and Importance for Quinazoline Metabolites
Selectivity & Specificity The ability of the method to differentiate and quantify the analyte(s) of interest in the presence of other components in the sample, such as endogenous matrix components, other metabolites, and co-administered drugs.[5][6]Quinazoline metabolites can be isomeric, requiring high chromatographic resolution to prevent co-elution and inaccurate quantification. Specificity ensures that the detected signal is unequivocally from the target metabolite.
Sensitivity (LOD & LLOQ) The lowest concentration of an analyte that can be reliably detected (Limit of Detection, LOD) and quantified with acceptable precision and accuracy (Lower Limit of Quantification, LLOQ).[7][8]Crucial for accurately defining the terminal phase of the pharmacokinetic profile and for studies with low dosage or poor bioavailability.
Linearity & Range The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.[5]Establishes the concentration range over which the method is accurate and precise, ensuring reliable quantification of clinical samples.
Accuracy & Precision Accuracy refers to the closeness of the measured value to the true value. Precision describes the degree of agreement between multiple measurements of the same sample.[5][8]These are the cornerstones of a reliable method, ensuring that the generated data is both correct and reproducible.
Recovery The efficiency of the sample preparation process in extracting the analyte from the biological matrix.[9]Inconsistent recovery can introduce significant variability. A well-optimized extraction procedure is key to achieving high and reproducible recovery.
Matrix Effect The alteration of analyte ionization (suppression or enhancement) due to co-eluting components from the biological matrix.[10]A significant challenge in LC-MS, particularly with electrospray ionization (ESI). It can lead to inaccurate quantification if not properly assessed and mitigated.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).[11]Degradation of metabolites during sample handling and storage will lead to underestimation of their true concentrations.

Comparative Analysis of LC-MS Platforms: Triple Quadrupole vs. High-Resolution Mass Spectrometry

The choice of mass spectrometer is a critical decision in method development. For quantitative bioanalysis, the two most common choices are triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.

Triple Quadrupole (QqQ) Mass Spectrometry: The Gold Standard for Quantification

QqQ instruments, operating in Multiple Reaction Monitoring (MRM) mode, have long been the workhorse for targeted quantification in regulated bioanalysis.[12]

  • Principle: In MRM, the first quadrupole (Q1) selects the precursor ion (the protonated or deprotonated molecule of the metabolite). This ion is then fragmented in the collision cell (q2), and the third quadrupole (Q3) selects a specific product ion for detection. This two-stage filtering provides exceptional selectivity and sensitivity.

  • Advantages:

    • Ultimate Sensitivity: Generally offers the highest sensitivity for targeted quantification.[12]

    • Robustness: Well-established technology with proven reliability in high-throughput environments.

    • Speed: Fast acquisition speeds allow for the analysis of a large number of samples.

  • Disadvantages:

    • Limited to Targeted Analytes: Can only detect and quantify pre-selected analytes. It does not provide a comprehensive picture of all metabolites in a sample.[13]

    • Method Development: Requires optimization of MRM transitions for each analyte and internal standard.

High-Resolution Mass Spectrometry (HRMS): A Paradigm Shift in Bioanalysis

HRMS instruments, such as Q-TOF and Orbitrap, offer the ability to perform both qualitative and quantitative analysis.[1][4]

  • Principle: These instruments measure the mass-to-charge ratio (m/z) of ions with high accuracy and resolution, allowing for the differentiation of ions with very similar masses.

  • Advantages:

    • Qualitative and Quantitative Analysis: Can be used for both targeted quantification and untargeted metabolite identification in the same run.[13]

    • Retrospective Data Analysis: Full-scan data acquisition allows for the re-interrogation of data for newly discovered metabolites without re-running samples.[12]

    • Enhanced Selectivity in Complex Matrices: High resolution can separate analyte signals from matrix interferences, improving accuracy.[12]

  • Disadvantages:

    • Data File Size: Generates significantly larger data files compared to QqQ instruments.[13]

    • Dynamic Range: May have a more limited linear dynamic range compared to the latest QqQ instruments for some applications.

Head-to-Head Comparison: QqQ vs. HRMS for Quinazoline Metabolite Analysis
FeatureTriple Quadrupole (QqQ) with MRMHigh-Resolution Mass Spectrometry (HRMS)
Primary Application Targeted QuantificationTargeted Quantification & Untargeted Metabolite Identification
Selectivity High (based on precursor/product ion pair)Very High (based on accurate mass)
Sensitivity Generally higher for targeted analysisCan be comparable to QqQ for many compounds[1]
Data Acquisition Targeted (only pre-defined MRMs)Full Scan (all ions detected)
Retrospective Analysis Not possibleYes
Metabolite Discovery Not suitableIdeal
Regulatory Acceptance Well-establishedGaining increasing acceptance

Senior Application Scientist's Recommendation: For routine, high-throughput quantification of known quinazoline metabolites in a regulated environment, a triple quadrupole mass spectrometer remains the preferred choice due to its sensitivity and robustness. However, for drug discovery and development settings where both quantification of known metabolites and identification of unknown metabolites are required, a high-resolution mass spectrometer offers significant advantages in workflow efficiency and data richness.

Experimental Protocols: A Practical Guide

The following protocols provide a step-by-step guide for key validation experiments. These should be adapted based on the specific quinazoline metabolite and biological matrix.

Protocol 1: Sample Preparation - Protein Precipitation (PPT)

Protein precipitation is a simple and widely used method for sample cleanup in bioanalysis.[9]

  • Aliquot: Transfer 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled version of the metabolite) to each tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS system.

Protocol 2: LC-MS/MS Analysis

This is a general starting point for the chromatographic separation and mass spectrometric detection of quinazoline metabolites.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analytes, and then return to the initial conditions for column re-equilibration. The specific gradient profile needs to be optimized for the separation of the parent drug and its metabolites.

  • Flow Rate: 0.4 mL/min for a 2.1 mm ID column.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for quinazoline compounds.

  • MS Parameters (for QqQ): Optimize the MRM transitions (precursor ion -> product ion) and collision energy for each analyte and the internal standard.

  • MS Parameters (for HRMS): Acquire data in full scan mode over an appropriate m/z range (e.g., 100-1000).

Protocol 3: Validation of Matrix Effect

The matrix effect is a critical parameter to evaluate to ensure the accuracy of the method.[10]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at low and high QC concentrations.

    • Set B (Post-extraction Spike): Extract blank biological matrix using the developed sample preparation method. Spike the analyte and internal standard into the final extract at low and high QC concentrations.

    • Set C (Pre-extraction Spike): Spike the analyte and internal standard into the biological matrix before extraction at low and high QC concentrations.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS system.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) x 100

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.

Visualization of Workflows

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the overall validation workflow and a decision tree for addressing matrix effects.

Validation_Workflow cluster_Plan Phase 1: Method Development cluster_Validate Phase 2: Pre-study Validation cluster_Apply Phase 3: In-study Validation Dev Method Development (Sample Prep, LC, MS) Selectivity Selectivity & Specificity Dev->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Sensitivity LLOQ & LOD Accuracy->Sensitivity Matrix Matrix Effect Sensitivity->Matrix Recovery Recovery Matrix->Recovery Stability Stability Recovery->Stability QC QC Sample Analysis Stability->QC ISR Incurred Sample Reanalysis QC->ISR

Caption: A typical workflow for the validation of a bioanalytical method.

Matrix_Effect_Decision_Tree Start Assess Matrix Effect Check_MF Is IS-Normalized Matrix Factor CV <= 15%? Start->Check_MF Pass Method is Acceptable Check_MF->Pass Yes Fail Significant Matrix Effect Detected Check_MF->Fail No Optimize_Chrom Optimize Chromatography (e.g., gradient, column) Fail->Optimize_Chrom Change_Prep Change Sample Preparation (e.g., LLE, SPE) Fail->Change_Prep Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Fail->Use_SIL_IS Optimize_Chrom->Start Re-assess Change_Prep->Start Re-assess Use_SIL_IS->Start Re-assess

Caption: A decision tree for troubleshooting significant matrix effects.

Conclusion

The validation of LC-MS methods for the quantification of quinazoline metabolites is a rigorous but essential process for ensuring the quality and reliability of data in drug development. By understanding the scientific principles behind each validation parameter, carefully selecting the appropriate analytical platform, and systematically troubleshooting challenges like matrix effects, researchers can develop robust and defensible bioanalytical methods. This guide serves as a practical framework for navigating the complexities of method validation, ultimately contributing to a more comprehensive understanding of the pharmacology of quinazoline-based drugs and facilitating the development of safer and more effective medicines.

References

  • Li, J., et al. (2007). Differential metabolism of gefitinib and erlotinib by human cytochrome P450 enzymes. Clinical Cancer Research, 13(12), 3731-3737. Available at: [Link]

  • Bioanalysis Zone. (2018). What are the main advantages of HRMS vs triple quadrupole MS? Available at: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Waters. (n.d.). Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap. Available at: [Link]

  • van der Heijden, J., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Journal of Chromatography B, 1225, 123768. Available at: [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]

  • Zhang, Y., & Li, F. (2014). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America, 32(11), 868-877. Available at: [Link]

  • Xu, Y., et al. (2022). Development and validation of a novel LC-MS/MS method for simultaneous quantitative determination of tyrosine kinase inhibitors in human plasma. Journal of Chromatography B, 1209, 123394. Available at: [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Chrom Tech. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Available at: [Link]

  • News-Medical. (2023). Improving sample preparation for LC-MS/MS analysis. Available at: [Link]

  • Li, W., & Tse, F. L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(8), 1539-1552. Available at: [Link]

  • Gonzalez, J., et al. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Journal of Pharmaceutical and Biomedical Analysis, 145, 641-648. Available at: [Link]

  • Jones, B. R., et al. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis, 7(18), 2273-2275. Available at: [Link]

  • Vuckovic, D. (2012). Sample preparation strategies for the effective quantitation of hydrophilic metabolites in serum by multi-targeted HILIC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 909, 33–44. Available at: [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Available at: [Link]

  • Guillarme, D., & Wolfender, J. L. (2023). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. Analytical and Bioanalytical Chemistry, 415(1), 35-55. Available at: [Link]

  • Quansys Biosciences. (2023). An Explanation of Sensitivity and the LLD, LLOQ, and ULOQ of a Multiplex ELISA. Available at: [Link]

  • Austin Publishing Group. (2015). Bio-Analytical Method Validation-A Review. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2-Bromophenyl)-6-methylquinazoline proper disposal procedures

Executive Summary & Chemical Profile Objective: To provide a self-validating, compliant disposal protocol for 2-(2-Bromophenyl)-6-methylquinazoline. The "Why" Behind the Protocol: Effective disposal of this compound is d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Objective: To provide a self-validating, compliant disposal protocol for 2-(2-Bromophenyl)-6-methylquinazoline.

The "Why" Behind the Protocol: Effective disposal of this compound is dictated by two structural features: the quinazoline core (nitrogen-rich heterocycle) and the bromine substituent .

  • Halogen Content: The presence of the bromine atom (Br) strictly categorizes this as Halogenated Waste . In many jurisdictions (including EPA/RCRA frameworks), mixing halogenated compounds with non-halogenated fuels for incineration is prohibited or strictly regulated because improper combustion can generate hydrogen bromide (HBr) and potentially brominated dioxins.

  • Nitrogen Heterocycle: Upon combustion, the quinazoline ring releases nitrogen oxides (

    
    ).[1] Disposal facilities must use incinerators equipped with appropriate scrubbers.[1]
    

Compound Characterization Table:

FeatureSpecificationDisposal Implication
Molecular Formula

High Carbon/Nitrogen ratio; combustible but requires oxidation.[1]
Hazard Class (Default) Irritant / Acute ToxinTreat as Hazardous Waste (RCRA P-list or U-list analog).[1]
Physical State Solid (Crystalline)Requires "Hazardous Solid" segregation unless dissolved.[1]
Solubility DMSO, DCM, MethanolInsoluble in water. Do not flush down drains.[1]
Reactivity StableIncompatible with strong oxidizers (peroxides, nitric acid).[1]

Pre-Disposal Stabilization & Segregation

Before entering the waste stream, the chemical must be stabilized.[1] This prevents "trash can chemistry"—uncontrolled reactions inside the waste container.[1]

A. Solid Waste (Pure Compound)[1]
  • Primary Containment: Do not place loose powder directly into a drum.[1] Place the substance in a screw-top glass vial or a high-density polyethylene (HDPE) wide-mouth jar.[1]

  • Secondary Containment: Double-bag the primary container in a clear, 4-mil polyethylene zip-lock bag to contain potential breakage.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • The "1% Rule": If 2-(2-Bromophenyl)-6-methylquinazoline is dissolved in a non-halogenated solvent (e.g., Methanol) at any concentration, the entire volume must be classified as Halogenated Waste .[1]

    • Reasoning: Most incinerators cannot process halogens in their standard fuel lines.[1] Contaminating a 20L drum of non-halogenated waste with this brominated compound renders the whole drum non-compliant, significantly increasing disposal costs and safety risks.

  • Quenching: Ensure no active reagents (e.g., unreacted lithium aluminum hydride or thionyl chloride used in synthesis) remain in the solution. Quench carefully before adding to the waste carboy.[1]

Step-by-Step Disposal Protocol

Phase 1: Waste Stream Identification

CRITICAL: This compound must NEVER enter the municipal sewer system.[1]

  • Assess State: Is the material a solid powder or a liquid solution?

  • Select Container:

    • Solids: Use a dedicated "Solid Toxic Waste" bucket (usually white or yellow, lined with a 6-mil bag).[1]

    • Liquids: Use a chemically resistant carboy (HDPE or Coated Glass).[1] Must be labeled "Halogenated Organic Waste".

Phase 2: Labeling & Documentation

A generic "Waste" label is insufficient for safety and compliance.[1]

  • Label Header: HAZARDOUS WASTE

  • Chemical Name: Write out the full name: 2-(2-Bromophenyl)-6-methylquinazoline. (Do not use abbreviations like "BMQ" or structure drawings alone).

  • Constituents:

    • If Solid: "100% 2-(2-Bromophenyl)-6-methylquinazoline"[1]

    • If Liquid: "Dichloromethane (95%), 2-(2-Bromophenyl)-6-methylquinazoline (5%)"[1]

  • Hazard Checkbox: Mark [x] Toxic and [x] Irritant.[1]

Phase 3: Physical Transfer[1]
  • PPE: Wear nitrile gloves (double-gloved recommended for halogenated solvents), lab coat, and safety glasses.[1]

  • Fume Hood: Perform all transfers inside a certified chemical fume hood to capture dust or solvent vapors.[1]

  • Transfer:

    • Solids: Place the double-bagged vial gently into the solid waste drum.[1]

    • Liquids: Use a funnel with a splash guard.[1] Pour slowly to avoid splashing. Cap the carboy immediately after use.[1] Do not leave the funnel in the neck.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathways for disposing of 2-(2-Bromophenyl)-6-methylquinazoline, ensuring segregation from incompatible streams.

DisposalWorkflow Start Start: Waste Identification 2-(2-Bromophenyl)-6-methylquinazoline StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Pure Compound LiquidPath Liquid (Solution/Mother Liquor) StateCheck->LiquidPath Dissolved SolidPkg 1. Place in Screw-top Vial 2. Double Bag (Zip-lock) SolidPath->SolidPkg SolventCheck Solvent Type? LiquidPath->SolventCheck SolidBin Dispose in: SOLID TOXIC WASTE SolidPkg->SolidBin HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolvent LiquidBin Dispose in: HALOGENATED ORGANIC WASTE HaloSolvent->LiquidBin ContaminationRule CRITICAL RULE: Bromine atom contaminates stream. Treat ENTIRE mixture as Halogenated. NonHaloSolvent->ContaminationRule ContaminationRule->LiquidBin Labeling Labeling: List Full Chemical Name Mark 'Toxic' & 'Halogenated' SolidBin->Labeling LiquidBin->Labeling

Figure 1: Decision tree for waste segregation.[1] Note that the presence of the bromine atom forces all liquid mixtures into the Halogenated Waste stream, regardless of the carrier solvent.

Emergency Contingencies

Scenario: Benchtop Spill (Solid)

  • Isolate: Alert nearby personnel.

  • PPE: Wear N95 dust mask (or respirator if powder is fine), nitrile gloves, and lab coat.[1]

  • Contain: Cover the spill with a damp paper towel to prevent dust generation.[1]

  • Clean: Scoop up the material and the towel.[1] Place in a bag.

  • Decontaminate: Wipe the surface with a soap/water solution, followed by ethanol.[1]

  • Dispose: Place all cleanup materials into the Solid Toxic Waste bin.

Scenario: Skin Exposure

  • Brush: Gently brush off solid powder (do not wet initially, as this may increase absorption area).[1]

  • Rinse: Wash with copious amounts of soap and water for 15 minutes.[1]

  • Report: Consult a physician if irritation persists; provide the chemical structure.[1]

Regulatory & Compliance Context (RCRA)

While 2-(2-Bromophenyl)-6-methylquinazoline may not have a specific "P" or "U" list code (unless specified by local regulation), it must be managed under the "Characteristic of Toxicity" or general "Listed Waste" protocols due to its halogenated heterocyclic nature.[1]

  • EPA Waste Code Assignment (Best Practice):

    • If dissolved in spent halogenated solvents: F002 (Spent halogenated solvents).[1]

    • If pure substance is discarded: Manage as D001 (Ignitable, if applicable) or generally as hazardous waste requiring incineration.[1]

  • Destruction Method: The ultimate fate of this waste stream is High-Temperature Incineration (typically >1100°C) with acid gas scrubbing to neutralize HBr and prevent the formation of brominated dioxins [1].[1]

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] (Defining Halogenated Waste Streams and Incineration Requirements). Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] (Guidelines for handling novel heterocycles). Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Standard protocols for segregation of halogenated organics).[1] Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-(2-Bromophenyl)-6-methylquinazoline

Operational Safety and Handling Guide: 2-(2-Bromophenyl)-6-methylquinazoline As a novel halogenated heterocyclic research chemical (CAS: 149323-84-2), 2-(2-Bromophenyl)-6-methylquinazoline requires stringent handling pro...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 2-(2-Bromophenyl)-6-methylquinazoline

As a novel halogenated heterocyclic research chemical (CAS: 149323-84-2), 2-(2-Bromophenyl)-6-methylquinazoline requires stringent handling protocols. Because specific toxicological data for novel derivatives is often incomplete, this compound must be managed under the strict "unknown hazard" provisions of the OSHA Laboratory Standard (29 CFR 1910.1450)[1].

This guide provides drug development professionals and synthetic chemists with the mechanistic rationale and step-by-step procedures required to safely weigh, dissolve, and dispose of this compound.

Mechanistic Safety Rationale (The "Why")

Safety protocols are only effective when the underlying chemical causality is understood. The handling of 2-(2-Bromophenyl)-6-methylquinazoline presents three distinct operational hazards:

  • Lipophilicity & Dermal Permeation: The presence of a heavy halogen (bromine) on the phenyl ring significantly increases the molecule's lipophilicity (logP). This allows the compound to easily partition into and cross lipid bilayers, including human skin. Consequently, standard latex gloves provide insufficient barrier protection; chemical-resistant nitrile is required[2].

  • The "Trojan Horse" Solvent Effect: Quinazoline derivatives typically exhibit poor aqueous solubility but dissolve readily in polar aprotic solvents like dimethyl sulfoxide (DMSO)[3][4]. While DMSO is ideal for in vitro assay preparation, it is a potent penetration enhancer. If a DMSO solution of this compound contacts the skin, the solvent will rapidly carry the dissolved brominated quinazoline directly into the bloodstream.

  • Particulate Aerosolization: In its dry, powdered state, the compound poses a severe inhalation risk. Micro-particulates can aerosolize during weighing, necessitating the use of primary engineering controls (fume hoods or biosafety cabinets)[5].

Personal Protective Equipment (PPE) Matrix

To mitigate the hazards outlined above, the following PPE must be utilized prior to handling the compound.

PPE CategorySpecification / StandardMechanistic Rationale
Hand Protection Nitrile gloves (EN ISO 374-1:2016, Type A or B)[2]Prevents dermal permeation of lipophilic brominated aromatics. Mandatory: Double-glove when handling DMSO solutions.
Eye Protection Tightly fitting safety goggles (EN 166 / ANSI Z87.1)Protects ocular mucosa from aerosolized powder and solvent splashes during vortexing.
Body Protection Flame-resistant lab coat, closed-toe shoesProvides a physical barrier against spills and prevents the accumulation of static charge which can scatter powders.
Engineering Control Chemical Fume Hood or Class II BSC (NSF/ANSI 49)[5]Primary control to prevent inhalation of particulate matter. Must have a continuous airflow monitoring device active.

Procedural Step-by-Step Guidance

Every protocol in the laboratory must be a self-validating system. Follow these steps to ensure containment and accuracy.

Phase A: Preparation and Weighing
  • Purge the Environment: Ensure the chemical fume hood or Biological Safety Cabinet (BSC) is active and cleared of unnecessary clutter to maintain laminar airflow[5].

  • Static Mitigation: Use an anti-static weighing boat and a grounded micro-spatula. Halogenated powders often carry static charges that cause them to "jump" and contaminate the balance area.

  • Transfer: Carefully transfer the required mass of 2-(2-Bromophenyl)-6-methylquinazoline.

  • Validation: Wipe the exterior of the source bottle with a dry Kimwipe before returning it to the desiccator or storage cabinet.

Phase B: Dissolution and Stock Preparation
  • In-Vial Solvent Addition: Do not transfer the dry powder to a secondary container if avoidable. Add the calculated volume of DMSO directly to the weighing vial to minimize aerosolization.

  • Agitation: Cap the vial tightly. Vortex for 30–60 seconds.

  • Optical Validation: Visually inspect the vial against a light source. The solution must be entirely optically clear. Undissolved micro-particulates can skew assay dosing and create hidden contamination vectors during disposal. If particulates remain, sonicate the vial in a water bath for 5 minutes.

Phase C: Waste Management and Disposal
  • Segregation: Do not flush quinazoline solutions down the drain. Halogenated heterocycles frequently exhibit long-term aquatic toxicity.

  • Containment: Collect all contaminated consumables (pipette tips, microcentrifuge tubes, and the outer layer of gloves) in a solid hazardous waste bin lined with a chemical waste bag.

  • Labeling: Label liquid waste as "Halogenated Organic Waste - Contains DMSO and Brominated Quinazoline." Ensure it is routed for high-temperature incineration[6].

Emergency Spill Response Plan

In the event of a spill, immediately classify the state of the chemical to determine the response protocol.

  • Dry Powder Spill: Do not sweep, as this will aerosolize the chemical. Cover the powder with damp absorbent paper towels to suppress dust. Carefully wipe inward toward the center of the spill. Place the towels in a hazardous waste bag.

  • DMSO Solution Spill: Immediately alert nearby personnel. Don a fresh pair of double nitrile gloves. Apply chemical absorbent pads directly over the liquid. Wash the affected surface with a 10% bleach solution or a strong detergent, followed by copious amounts of water, as DMSO leaves a slippery, highly permeable residue.

Workflow Visualization

G Start 2-(2-Bromophenyl)-6-methylquinazoline (Dry Powder) Weighing Weighing Protocol (Fume Hood / BSC) Start->Weighing Spill Spill Event Detected Start->Spill Powder Release Dissolution Dissolution in DMSO (High Dermal Permeation Risk) Weighing->Dissolution Usage In Vitro Assays / Chemical Synthesis Dissolution->Usage Dissolution->Spill Solvent Spill Waste Hazardous Waste Incineration Usage->Waste SolidSpill Solid Spill Protocol: Damp Wipe Suppression Spill->SolidSpill LiquidSpill DMSO Spill Protocol: Absorbent Pads & Double Glove Spill->LiquidSpill SolidSpill->Waste LiquidSpill->Waste

Caption: Operational workflow for the safe handling, dissolution, and spill response of brominated quinazolines.

References

  • Occupational Safety and Health Administration (OSHA). "Chemical Safety - Occupational Health and Safety." Virginia Commonwealth University. [Link]

  • Uvex Safety. "Guide to chemical-resistant hand safety standard EN ISO 374-1:2016."[Link]

  • The Lab Depot. "Laboratory Standards for Fume Hoods and Biosafety Cabinets."[Link]

  • REDVET. "Synthesis And Biological Evaluation of Some New Quinazoline Derivatives." [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromophenyl)-6-methylquinazoline
Reactant of Route 2
Reactant of Route 2
2-(2-Bromophenyl)-6-methylquinazoline
© Copyright 2026 BenchChem. All Rights Reserved.